Arabidiol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C30H52O2 |
|---|---|
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
(3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)13-10-18-30(8,32)25-15-14-24-28(6)20-17-26(31)27(4,5)23(28)16-19-29(24,25)7/h11,13,23-26,31-32H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,24+,25+,26-,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
KCSCTOANDBOIGV-ZFAZNOKVSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC[C@](C)([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C1CCC2C1(CCC3C2(CCC(C3(C)C)O)C)C)O)C)C |
Synonyme |
arabidiol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Arabidiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological significance of Arabidiol, a tricyclic triterpenoid found in the roots of Arabidopsis thaliana.
Chemical Structure and Identification
This compound is a complex triterpenoid alcohol with the systematic IUPAC name (3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol[1]. It is classified as a secondary and tertiary alcohol[1]. The core structure is a perhydro-1H-cyclopenta[a]naphthalene ring system, which is characteristic of many bioactive triterpenoids.
Key Structural Features:
-
Tricyclic Core: A fused ring system forming the backbone of the molecule.
-
Hydroxyl Groups: Two hydroxyl (-OH) groups, one secondary and one tertiary, which contribute to its polarity and potential for hydrogen bonding.
-
Aliphatic Side Chain: A long, unsaturated hydrocarbon side chain attached to the tricyclic core.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound, primarily derived from computational models and database entries.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₂O₂ | PubChem[1] |
| Molecular Weight | 444.7 g/mol | PubChem[1] |
| Exact Mass | 444.396730897 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 8.6 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| CAS Number | 845796-91-0 | PubChem[1] |
Biosynthesis and Biological Role
This compound is a specialized metabolite produced in the roots of Arabidopsis thaliana. Its biosynthesis is part of the broader triterpenoid synthesis pathway.
Biosynthesis Pathway: Triterpenoids are derived from the precursor (S)-2,3-epoxysqualene[2]. In Arabidopsis, squalene is oxidized to (S)-2,3-epoxysqualene. This intermediate is then cyclized by specific oxidosqualene cyclases (OSCs). This compound synthase, a specialized OSC, catalyzes the cyclization of (S)-2,3-epoxysqualene and the addition of a water molecule to form the characteristic diol structure of this compound[2].
Biological Function: this compound plays a crucial role in plant defense, particularly in the roots[3]. It is involved in the resistance of Arabidopsis against soil-borne pathogens like the oomycete Pythium irregulare[3][4]. Upon infection, this compound is enzymatically degraded in a defense-induced response[3].
Induced Degradation Pathway for Plant Defense
When Arabidopsis roots are infected by pathogens, the this compound pathway is activated as a defense mechanism. This compound undergoes an oxidative carbon-carbon bond cleavage. This reaction is catalyzed by the cytochrome P450 monooxygenase CYP705A1[3].
This degradation yields two key products:
-
Apo-arabidiol: A non-volatile 19-carbon ketone[3].
-
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT): A volatile 11-carbon homoterpene that is a common plant volatile released under biotic stress[3].
While DMNT acts as a volatile signaling molecule, apo-arabidiol and its subsequent derivatives are exuded from the roots and are believed to contribute to the non-volatile defense in the rhizosphere[3][5].
Experimental Protocols
The identification and quantification of this compound in plant tissues rely on advanced analytical techniques. Below are representative methodologies based on established protocols for metabolomics in Arabidopsis.
A. Sample Preparation and Extraction
-
Tissue Harvesting: Arabidopsis roots are harvested, washed with distilled water, and immediately flash-frozen in liquid nitrogen to quench metabolic activity.
-
Lyophilization: Samples are lyophilized (freeze-dried) to remove water and then ground into a fine powder.
-
Solvent Extraction: A known mass of the powdered tissue (e.g., 10-20 mg) is extracted with a solvent mixture, typically methanol:chloroform:water or ethyl acetate, to isolate a broad range of metabolites. The mixture is vortexed and sonicated to ensure thorough extraction.
-
Phase Separation: The mixture is centrifuged to separate the polar (methanolic) and non-polar (chloroform) phases. As a triterpenoid, this compound will primarily partition into the non-polar phase.
-
Drying and Reconstitution: The non-polar fraction is collected, dried under a stream of nitrogen gas, and reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for analysis.
B. Mass Spectrometry (MS) Analysis for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for analyzing triterpenoids.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a GC or UHPLC system is used[6][7].
-
Chromatographic Separation (LC-MS):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for triterpenoids[7].
-
Scan Range: A full scan range of m/z 100-1500 is acquired to detect the parent ion of this compound ([M+H]⁺ or [M+Na]⁺).
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) is used to acquire fragmentation spectra for structural confirmation[6][8]. The specific fragmentation pattern of the this compound parent ion is compared against spectral libraries or used for de novo structural elucidation.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the gold standard for determining the absolute structure of novel compounds. For a compound like this compound, a suite of 1D and 2D NMR experiments would be required on a purified sample.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary for resolving the complex proton and carbon signals[9][10].
-
Sample Preparation: A purified sample of this compound (in the microgram to milligram range) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra provide initial information on the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the stereochemistry.
-
-
By combining the data from these advanced analytical techniques, the precise chemical structure, concentration, and biological role of this compound can be thoroughly investigated.
References
- 1. This compound | C30H52O2 | CID 25245907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Arabidopsis proteome and the mass spectral assay library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry imaging of Arabidopsis thaliana with in vivo D2O labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Arabidiol Biosynthesis Pathway in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabidiol is a triterpenoid natural product synthesized by the model plant Arabidopsis thaliana. Triterpenoids are a large and diverse class of molecules with a wide range of biological activities, making them of significant interest for drug development and other biotechnological applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the core enzymatic steps, regulatory networks, quantitative data, and detailed experimental protocols for its study.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a specialized branch of the well-characterized triterpenoid pathway. The pathway originates from the cytosolic mevalonate (MVA) pathway, which produces the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The key steps in the this compound biosynthesis pathway are as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate.
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive dimerization reaction to form the 30-carbon linear triterpene precursor, squalene. This reaction is catalyzed by squalene synthase.
-
Epoxidation of Squalene: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase. This epoxidation step is a critical branch point for the synthesis of various triterpenoids.
-
Cyclization to this compound: The final and committing step in this compound biosynthesis is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by the oxidosqualene cyclase, This compound synthase , encoded by the PEN1 (PENTACYCLIC TRITERPENE SYNTHASE 1) gene (At4g15340)[1]. This enzyme facilitates a series of protonation, cyclization, and rearrangement steps to form the pentacyclic triterpene, this compound.
Diagram of the this compound Biosynthesis Pathway
Quantitative Data
Table 1: Gene Expression and Metabolite Accumulation Data
| Gene/Metabolite | Organ/Tissue | Condition | Fold Change/Concentration | Reference |
| PEN1 (this compound synthase) | Roots | Jasmonate Treatment (6h) | ~2-fold induction | [2] |
| Thalianol (related triterpene) | Roots | Jasmonate Treatment (24h) | ~4-fold induction | [2] |
| Triterpene biosynthetic genes | Root tips | Jasmonate Treatment | Strong activation | [3] |
Note: This table summarizes representative data. Absolute concentrations of this compound can vary depending on the Arabidopsis ecotype, developmental stage, and environmental conditions.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in the roots of Arabidopsis thaliana. The genes involved in this pathway are often organized in biosynthetic gene clusters, which allows for their co-regulation.
Hormonal Regulation
The phytohormone jasmonate (JA) is a key positive regulator of triterpene biosynthesis, including this compound[2][3]. Treatment with jasmonate or its active form, jasmonoyl-isoleucine (JA-Ile), leads to a significant upregulation of the expression of genes within the triterpene biosynthetic gene clusters[2]. This induction is dependent on the core jasmonate signaling components, including COI1[2][4].
Transcriptional Regulation
A complex network of transcription factors orchestrates the jasmonate-responsive expression of this compound biosynthesis genes. This network includes:
-
Basic Helix-Loop-Helix (bHLH) Transcription Factors: Redundant bHLH transcription factors from two distinct clades are essential for the activation of triterpene biosynthesis genes in the outer tissues of the root[2][3].
-
MYC Transcription Factors: MYC2, a well-known transcription factor in the jasmonate signaling pathway, and its homologs are involved in regulating the biosynthesis of various terpenes[5].
-
DOF-type Transcription Factors: Conversely, the DOF-type transcription factor DAG1 acts as a repressor, preventing the expression of triterpene pathway genes in the inner root tissues[2][3].
Diagram of the Regulatory Network of this compound Biosynthesis
Experimental Protocols
Heterologous Expression and Purification of this compound Synthase (PEN1)
This protocol describes the general workflow for producing recombinant this compound synthase for in vitro characterization.
-
Gene Cloning: The full-length coding sequence of PEN1 (At4g15340) is amplified from Arabidopsis thaliana root cDNA and cloned into a suitable expression vector (e.g., pET series for E. coli or pYES series for yeast). The vector should ideally contain an affinity tag (e.g., 6x-His tag) for purification.
-
Heterologous Expression:
-
E. coli : The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG. Optimal expression conditions (temperature, IPTG concentration, and induction time) need to be determined empirically.
-
Yeast (Saccharomyces cerevisiae): The expression plasmid is transformed into a yeast strain. Expression is typically induced by switching the carbon source from glucose to galactose.
-
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by sonication or French press.
-
Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps like size-exclusion chromatography may be necessary to achieve high purity.
Enzyme Assay for this compound Synthase Activity
This protocol provides a general framework for assaying the activity of purified this compound synthase.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-7.5), a divalent cation (e.g., MgCl2), and a reducing agent (e.g., DTT).
-
Substrate Preparation: The substrate, 2,3-oxidosqualene, is typically dissolved in a detergent solution (e.g., Triton X-100) to ensure its solubility in the aqueous reaction buffer.
-
Enzyme Reaction: Add the purified this compound synthase to the pre-warmed reaction mixture. Start the reaction by adding the 2,3-oxidosqualene substrate. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Product Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the triterpenoid products with an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: The extracted products are dried, derivatized (e.g., silylation), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of this compound is confirmed by comparing its retention time and mass spectrum with an authentic standard.
Extraction and Analysis of this compound from Arabidopsis Roots
This protocol outlines the steps for extracting and quantifying this compound from plant tissue.
-
Plant Material: Harvest roots from Arabidopsis thaliana plants grown under desired conditions.
-
Metabolite Extraction:
-
Grind the frozen root tissue to a fine powder in liquid nitrogen.
-
Extract the metabolites with a suitable solvent system, such as methanol or a mixture of methanol, chloroform, and water.
-
-
Hydrolysis (Optional): To analyze total triterpenoid content (including glycosides), an acid hydrolysis step can be included to cleave off sugar moieties.
-
Derivatization: The extracted triterpenoids are derivatized to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: The derivatized samples are analyzed by GC-MS. This compound is identified and quantified based on its retention time and mass spectral fragmentation pattern, often using a known amount of an internal standard for accurate quantification.
Diagram of the Experimental Workflow for this compound Analysis
Conclusion
The this compound biosynthesis pathway in Arabidopsis thaliana represents a well-defined branch of triterpenoid metabolism that is subject to intricate transcriptional regulation, primarily by the jasmonate signaling pathway in the roots. While significant progress has been made in elucidating the key enzymes and regulatory factors, further research is needed to fully characterize the enzymatic properties of this compound synthase and to obtain a more comprehensive quantitative understanding of the pathway's dynamics. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate this fascinating pathway and explore the potential of this compound and other triterpenoids in various applications.
References
- 1. PEN1 pentacyclic triterpene synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Arabidopsis jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bHLH Transcription Factors TSAR1 and TSAR2 Regulate Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Analysis of Arabidiol from Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabidiol, a triterpenoid found in the roots of Arabidopsis thaliana, has garnered significant interest for its role in plant defense mechanisms. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, experimental protocols for extraction and purification, and methods for structural elucidation. Furthermore, this document summarizes the quantitative data available on this compound and explores its biological activity, particularly its role in protecting against soil-borne pathogens. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant science, and drug development.
Introduction
Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. In plants, they play crucial roles in growth, development, and defense against biotic and abiotic stresses. This compound is a tricyclic triterpene diol produced in the roots of the model plant Arabidopsis thaliana. Its biosynthesis is a part of the plant's specialized metabolism and is implicated in the defense against pathogens.[1] The discovery and characterization of this compound have provided valuable insights into the complex chemical interactions occurring in the rhizosphere.
Discovery and Biosynthesis
The identification of this compound is linked to the broader investigation of triterpene biosynthesis in Arabidopsis thaliana. While a singular "discovery" paper is not readily identifiable, its characterization emerged from studies on the functional genomics of terpene synthases. The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely this compound synthase.
The biosynthetic pathway leading to this compound is a branch of the isoprenoid pathway. The key steps are outlined below:
-
Formation of 2,3-Oxidosqualene: The pathway originates from the mevalonate (MVA) pathway in the cytosol, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene. Finally, squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase.
-
Cyclization to this compound: The dedicated enzyme, this compound synthase, catalyzes the intricate cyclization of 2,3-oxidosqualene to form the characteristic tricyclic structure of this compound.
The production of this compound in Arabidopsis roots is significantly induced in response to biotic stress, particularly infection by the oomycete pathogen Pythium irregulare.[1] This induction is mediated by the jasmonic acid (JA) signaling pathway, a key hormonal pathway in plant defense.
References
The Occurrence and Biosynthesis of Arabidiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabidiol is a triterpenoid secondary metabolite primarily found in the roots of the model plant species Arabidopsis thaliana. This compound plays a significant role in the plant's defense mechanisms, particularly against soil-borne pathogens. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers in plant science and drug discovery.
Natural Sources and Occurrence
The primary and most well-documented natural source of this compound is the root system of Arabidopsis thaliana. Its presence is a key component of the plant's chemical defense arsenal. The production of this compound is not uniform across all plant tissues and is significantly influenced by environmental stressors, particularly pathogen attack.
Quantitative Data on this compound and its Derivatives
| Compound | Plant/Accession | Condition | Relative Abundance/Detection | Citation |
| This compound | Arabidopsis thaliana (Col-0) | Standard Growth | Detected in roots | [1] |
| Apo-arabidiol | Arabidopsis thaliana (Col-0) | Jasmonate Treatment (24h) | Not detected in root tissue | [1] |
| Putative this compound Derivative (D-R) | Arabidopsis thaliana (Col-0) | Jasmonate Treatment (24h) | Detected in root tissue | [1] |
| Putative this compound Derivative (D-R) | cyp705a1-1 mutant | Jasmonate Treatment (24h) | Not detected in root tissue | [1] |
Biosynthesis and Degradation of this compound
The biosynthesis of this compound is a branch of the extensive triterpenoid pathway. The pathway is initiated from the precursor (S)-2,3-epoxysqualene. In response to pathogen infection, this compound is then enzymatically degraded into various bioactive compounds.
This compound Biosynthesis and Degradation Pathway
Caption: Biosynthesis of this compound from squalene and its subsequent degradation upon pathogen infection.
Role in Plant Defense: The Jasmonate Signaling Pathway
The production and metabolism of this compound are intricately linked to the plant's defense signaling network, primarily regulated by the phytohormone jasmonic acid (JA). Infection by the oomycete pathogen Pythium irregulare triggers the jasmonate signaling cascade, leading to the expression of defense-related genes, including those involved in this compound metabolism.[2][3]
Jasmonate Signaling Pathway in Response to Pythium Infection
Caption: Jasmonate signaling cascade initiated by Pythium irregulare leading to defense gene expression.
Experimental Protocols
Extraction of this compound and its Derivatives from Arabidopsis Roots
This protocol is adapted from methodologies described for the analysis of triterpenoids and other secondary metabolites from plant tissues.[4][5]
Materials:
-
Arabidopsis thaliana root tissue (fresh or frozen)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Derivatization reagents (e.g., BSTFA with 1% TMCS)
Procedure:
-
Sample Preparation: Harvest Arabidopsis roots and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add ethyl acetate to the tube (e.g., 5 mL per gram of tissue).
-
Vortex thoroughly and then sonicate for 15-20 minutes in a sonication bath.
-
Centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to pellet the plant debris.
-
-
Solvent Removal:
-
Carefully transfer the supernatant to a clean round-bottom flask.
-
Repeat the extraction process on the pellet two more times, pooling the supernatants.
-
Dry the pooled supernatant over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Derivatization (for GC-MS analysis):
-
Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine or ethyl acetate).
-
Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl groups of this compound to their trimethylsilyl (TMS) ethers, increasing their volatility for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
The following is a general GC-MS protocol for the analysis of derivatized triterpenoids. Specific parameters may need to be optimized for the instrument in use.[6][7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for triterpenoid analysis (e.g., HP-5MS, DB-5MS).
GC Conditions:
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.
-
-
Transfer Line Temperature: 280-300°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Scan Range: m/z 50-650
-
Solvent Delay: 5-7 minutes
Data Analysis:
-
Identification of this compound and its derivatives is based on the comparison of their retention times and mass spectra with those of authentic standards, if available, or with published mass spectral data.
-
Quantification can be performed by integrating the peak areas of characteristic ions and comparing them to a calibration curve generated from a standard of known concentration.
Conclusion
This compound, a triterpenoid found in the roots of Arabidopsis thaliana, is a key player in the plant's defense against pathogens like Pythium irregulare. Its biosynthesis and degradation are tightly regulated by the jasmonate signaling pathway. While quantitative data on its absolute concentration remains to be fully elucidated, the methodologies for its extraction and analysis are well-established. Further research into the quantitative aspects of this compound production and its bioactivity holds promise for the development of novel plant protectants and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonate signaling mutants of Arabidopsis are susceptible to the soil fungus Pythium irregulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
- 5. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Role of Arabidiol in Plant Defense: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Triterpenoids are a vast and diverse class of specialized metabolites in plants, playing crucial roles in growth, development, and defense against biotic and abiotic stresses. Within this class, the tricyclic triterpene diol, Arabidiol, has emerged as a key player in the root defense system of the model plant Arabidopsis thaliana. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its signaling pathways, and its specific role in defending against pathogens. We present quantitative data on its production and efficacy, detail relevant experimental protocols, and provide visual diagrams of the key pathways and workflows to facilitate a deeper understanding and further research in this area.
Introduction to this compound and Triterpenoid Defense
Plants produce an extensive array of secondary metabolites, with over 20,000 different triterpenoids identified to date.[1] These compounds are synthesized via the isoprenoid pathway and serve functions ranging from structural roles in membranes to acting as hormones and defense compounds.[2] Triterpenoids like this compound are non-volatile and are often stored in plant tissues, acting as a chemical barrier against invading organisms.[3]
This compound is a triterpenoid produced in the roots of Arabidopsis thaliana. Its biosynthetic pathway and its subsequent enzymatic breakdown are critical components of the plant's defense response, particularly against soil-borne pathogens.[3] Research has demonstrated that both the volatile and non-volatile breakdown products of this compound contribute significantly to resistance, highlighting a multi-faceted defense mechanism originating from a single precursor molecule.[3]
The this compound Biosynthesis Pathway
The biosynthesis of triterpenoids, including this compound, is a complex process that begins with the cyclization of (S)-2,3-oxidosqualene.[2][4] This precursor is synthesized from isoprene units generated through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[2][5]
The key steps are as follows:
-
Formation of (S)-2,3-oxidosqualene: Two molecules of farnesyl pyrophosphate (FPP) are joined to form squalene, which is then oxidized by squalene monooxygenase to yield (S)-2,3-epoxysqualene.[4]
-
Cyclization: The crucial cyclization step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of this compound, (S)-2,3-oxidosqualene interacts with this compound synthase, which facilitates the addition of a water molecule and the formation of the characteristic tricyclic structure of this compound.[4]
The genes responsible for the synthesis of this compound and other related triterpenoids, such as Thalianol and Marneral, are often located in metabolic gene clusters, allowing for coordinated expression in specific tissues, such as the epidermal and cortex cell layers of the root.[2][3]
This compound's Role in Defense Against Pathogens
The primary documented role of this compound is in the defense of Arabidopsis roots against the oomycete pathogen Pythium irregulare.[3] This defense is not mediated by this compound directly but by its breakdown products, which are generated upon pathogen attack.
Upon infection, this compound is cleaved into two key compounds:
-
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT): A volatile C11 homoterpene.
-
Apo-arabidiol: A non-volatile C19 ketone.[3]
This degradation pathway has been implicated in conferring resistance, as Arabidopsis mutants unable to synthesize or break down this compound show increased susceptibility to Pythium infection.[3]
The Volatile Defense: DMNT
The volatile compound DMNT appears to play a role in the early stages of defense against Pythium. Studies have suggested that at low concentrations, DMNT can reduce the germination rates of oospores and slow the growth of the pathogen.[3] Volatile compounds like DMNT can diffuse through the soil, creating a protective zone around the root and acting as a first line of defense.
The Non-Volatile Defense: Apo-arabidiol and its Derivatives
The non-volatile breakdown product, apo-arabidiol, is not detectable in vivo, suggesting it is rapidly converted into other derivatives.[3] These derivatives undergo further enzymatic modifications, including epimerization and acylation, and are then partially exuded from the root into the rhizosphere.[3] This exudation of potent antifungal triterpenoid derivatives is a known defense strategy in plants, suggesting these compounds act directly against the pathogen in the soil.[3]
Signaling and Regulation of this compound-Mediated Defense
Plant defense responses are tightly regulated by complex signaling networks, primarily involving the phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[6] The defense against necrotrophic pathogens like Pythium and responses to wounding are typically mediated by the JA and ET pathways.[6]
While the specific signaling cascade for this compound is still under investigation, the involvement of JA is strongly suggested. Pathogen attack or wounding triggers a signaling cascade that leads to the synthesis of JA. This hormone then activates transcription factors that upregulate the expression of defense-related genes, including those in the triterpenoid biosynthetic gene clusters. The subsequent production and breakdown of this compound upon infection point to a finely tuned, inducible defense mechanism.
Quantitative Data on this compound and its Derivatives
Quantitative analysis is essential for understanding the ecological relevance of defense compounds. While specific concentrations of this compound in response to various stress levels are an active area of research, studies on related triterpenoids and defense volatiles provide a framework for expected values.
| Compound Class | Plant / Condition | Typical Concentration / Emission Rate | Effect | Reference |
| Triterpenoids | Arabidopsis thaliana oilseed (engineered) | >1000 µg/g seed | Accumulation in engineered lines demonstrates high production capacity. | [5] |
| Induced Volatiles (general) | Plants under biotic stress | Varies from ng to µg per g fresh weight per hour | Emission rates scale quantitatively with the severity of the stress. | [7] |
| Jasmonic Acid (signaling molecule) | Arabidopsis thaliana leaves | Basal: 10-40 ng/g FW; Induced: >40-fold increase | Rapid accumulation within minutes of wounding to initiate defense. | [8] |
Note: Specific quantitative data for this compound and its direct breakdown products in response to pathogen load are not yet widely published and represent a key area for future investigation.
Experimental Protocols
Extraction and Quantification of this compound from Root Tissue
This protocol outlines a general method for the extraction and analysis of triterpenoids like this compound from Arabidopsis roots, adapted from standard procedures.[9][10][11]
Methodology:
-
Sample Preparation: Harvest root tissue from control and pathogen-treated Arabidopsis plants. Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add a suitable organic solvent, such as 80% methanol or ethyl acetate, at a ratio of 10:1 (v/w).[9] Vortex thoroughly and incubate (e.g., for 1 hour at room temperature with shaking).
-
Clarification: Centrifuge the mixture at high speed (e.g., 14,000 x g for 15 minutes) to pellet cell debris.
-
Concentration: Carefully transfer the supernatant to a new tube and evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen gas.
-
Analysis: Reconstitute the dried extract in a precise volume of solvent (e.g., 100 µL of methanol). Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standard.
Pathogen Growth Inhibition Bioassay
This protocol describes an in vitro assay to test the effect of this compound or its derivatives on the growth of a pathogen like Pythium.[12]
Methodology:
-
Prepare Pathogen Culture: Grow Pythium irregulare on a suitable solid medium (e.g., potato dextrose agar, PDA) until the mycelium covers the plate.
-
Prepare Test Plates: Create a new set of PDA plates amended with the test compound (e.g., purified this compound, DMNT, or apo-arabidiol derivatives) at various concentrations (e.g., 0, 10, 50, 100 µM). A solvent control (e.g., DMSO or ethanol) must be included.
-
Inoculation: Using a sterile cork borer, take a small plug (e.g., 5 mm diameter) from the edge of the actively growing pathogen culture and place it in the center of each test plate.
-
Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C).
-
Data Collection: Measure the diameter of the mycelial colony daily for several days.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. This data can be used to determine key metrics like the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
This compound is a clear example of a specialized metabolite with a sophisticated, dual-action role in plant defense. Its degradation into both volatile and non-volatile compounds provides the plant with a multi-layered defense system against soil-borne pathogens. For researchers, this pathway offers a fascinating model to study the evolution of metabolic gene clusters and the regulation of inducible chemical defenses. For drug development, the antifungal properties of this compound's derivatives could inspire the development of novel crop protection agents.
Future research should focus on:
-
Elucidating the complete signaling pathway that regulates the this compound gene cluster.
-
Identifying the specific enzymes responsible for the cleavage of this compound and the subsequent modification of apo-arabidiol.
-
Quantifying the in-planta concentrations of this compound and its derivatives in response to varying pathogen pressures.
-
Investigating the potential role of this compound in defense against other soil-borne pathogens and insect herbivores.
A deeper understanding of the this compound pathway will not only advance our fundamental knowledge of plant-microbe interactions but may also provide new avenues for enhancing crop resilience.
References
- 1. researchgate.net [researchgate.net]
- 2. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 3. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Engineering triterpene metabolism in the oilseed of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Pathogen Defense Strategies in Arabidopsis: More than Pathogen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]
- 8. Plant Defense against Insect Herbivores [mdpi.com]
- 9. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Assessing performance of simplified bioassays for soil-borne pathogens in smallholder systems of western Kenya [frontiersin.org]
The Role of Arabidiol as a Secondary Metabolite in Arabidopsis thaliana: A Technical Guide for Researchers
For correspondence: Not applicable
Abstract
Arabidopsis thaliana, the model organism for plant biology, produces a diverse array of secondary metabolites that play crucial roles in its interaction with the environment. Among these, the triterpenoid Arabidiol has emerged as a key player in the defense of roots against pathogenic microbes. This technical guide provides an in-depth overview of this compound, from its biosynthesis and regulation to its function in plant defense. We present detailed experimental protocols for the extraction, derivatization, and analysis of this compound and its derivatives, as well as quantitative data from various studies. Furthermore, we visualize the intricate signaling and biosynthetic pathways using the DOT language to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Secondary metabolites are a vast and diverse group of organic compounds produced by plants that are not directly involved in their normal growth, development, or reproduction. Instead, they often mediate interactions with the environment, providing defense against herbivores, pathogens, and abiotic stresses, or attracting pollinators and symbiotic organisms.[1] Triterpenoids, a class of secondary metabolites derived from the C30 precursor 2,3-oxidosqualene, are widely distributed in the plant kingdom and exhibit a remarkable range of biological activities.[2]
In Arabidopsis thaliana, the study of triterpenoid biosynthesis has revealed a fascinating and complex metabolic network. One such triterpenoid, this compound, a tricyclic diol, is predominantly synthesized in the roots and has been identified as a critical component of the plant's defense arsenal.[3] This guide will delve into the current understanding of this compound's role as a secondary metabolite in Arabidopsis, providing the necessary technical details for its study.
This compound Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (MVA) pathway in the cytosol.
From Mevalonate to 2,3-Oxidosqualene
The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key regulatory enzyme in the pathway.[2] Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted to IPP, which can be isomerized to DMAPP.
Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound farnesyl diphosphate (FPP) by FPP synthase.[4] Squalene synthase then catalyzes the head-to-head condensation of two molecules of FPP to produce the C30 hydrocarbon squalene.[5] Finally, squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase.
Cyclization of 2,3-Oxidosqualene to this compound
The cyclization of 2,3-oxidosqualene is the committed step in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In Arabidopsis thaliana, the gene At4g15340, also known as PEN1 (PENTACYCLIC TRITERPENE SYNTHASE 1), encodes the oxidosqualene cyclase responsible for the synthesis of this compound.[3] When expressed in yeast, this enzyme catalyzes the production of the tricyclic triterpene this compound.[3]
The genes involved in the biosynthesis of specialized metabolites in plants are often organized in biosynthetic gene clusters. The gene encoding this compound synthase is part of such a cluster, which allows for the coordinated regulation of the pathway.[6]
Figure 1: Simplified biosynthetic pathway of this compound in Arabidopsis thaliana.
Role of this compound in Plant Defense
This compound plays a pivotal role in the defense of Arabidopsis roots against the oomycete pathogen Pythium irregulare.[7] The defense mechanism is not mediated by this compound directly but rather by its breakdown products, which are generated upon pathogen challenge. This response is tightly regulated by the jasmonate signaling pathway.
The Jasmonate Signaling Pathway in Defense Activation
The plant hormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central regulators of plant defense responses against necrotrophic pathogens and chewing insects.[8][9] Upon pathogen perception, JA levels rise, leading to the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[10] This interaction targets the JAZ protein for degradation by the 26S proteasome, thereby releasing the transcription factor MYC2. Activated MYC2 then induces the expression of a suite of defense-related genes, including those involved in the this compound defense pathway.[10][11]
Degradation of this compound into Defense Compounds
In response to Pythium infection, the expression of the cytochrome P450 monooxygenase CYP705A1 (At4g15330) is induced in a jasmonate-dependent manner.[12] The CYP705A1 enzyme catalyzes the oxidative cleavage of the side chain of this compound, yielding two main products:
-
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT): A volatile C11 homoterpene.[12]
-
Apo-arabidiol: A non-volatile C19 ketone.
Both DMNT and apo-arabidiol appear to contribute to the resistance against Pythium. Furthermore, apo-arabidiol can be further modified, for example, by acetylation, to generate a wider range of potential defense compounds.
Figure 2: Signaling pathway of this compound-mediated defense in Arabidopsis roots.
Quantitative Data on this compound and its Derivatives
The following tables summarize the available quantitative data on this compound and its derivatives in Arabidopsis thaliana. The data is compiled from various studies and presented for easy comparison.
Table 1: this compound and Apo-arabidiol levels in wild-type and mutant Arabidopsis roots.
| Genotype | Treatment | Compound | Concentration (relative units) |
| Wild-type (Col-0) | Mock | This compound | +++ |
| Wild-type (Col-0) | Mock | Apo-arabidiol | - |
| cyp705a1 mutant | Mock | This compound | +++ |
| cyp705a1 mutant | Mock | Apo-arabidiol | - |
| Wild-type (Col-0) | Jasmonate | This compound | +++ |
| Wild-type (Col-0) | Jasmonate | Apo-arabidiol | ++ |
| cyp705a1 mutant | Jasmonate | This compound | +++ |
| cyp705a1 mutant | Jasmonate | Apo-arabidiol | - |
-
Note: +++ indicates high levels, ++ indicates moderate levels, and - indicates not detected. Data is synthesized from chromatograms presented in the literature.[13]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
Protocol for Triterpenoid Extraction from Arabidopsis Roots
-
Plant Material: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium under sterile conditions.
-
Harvesting: After the desired growth period (e.g., 2-3 weeks), carefully remove the seedlings from the agar plates and excise the roots.
-
Extraction:
-
Freeze the root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a glass vial and add ethyl acetate (e.g., 1 mL per 100 mg of tissue).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture for 15 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant to a new glass vial.
-
-
Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.
-
Resuspension: Resuspend the dried extract in a known volume of a suitable solvent (e.g., 100 µL of pyridine) for derivatization.
Protocol for Derivatization of Triterpenoids for GC-MS Analysis
Triterpenoids like this compound contain hydroxyl groups that make them polar and non-volatile, which is not ideal for Gas Chromatography (GC) analysis. Derivatization with a silylating agent replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing their volatility and thermal stability.[14]
-
Reagents:
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[14]
-
-
Procedure:
-
To the resuspended triterpenoid extract in pyridine, add an equal volume of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 70°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol for GC-MS Analysis of Derivatized Triterpenoids
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-650.
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying the this compound pathway.
Figure 3: A typical experimental workflow for studying the this compound pathway.
Figure 4: Logical workflow for the discovery and validation of genes in the this compound pathway.
Conclusion and Future Perspectives
This compound and its degradation products represent a sophisticated and effective defense mechanism in the roots of Arabidopsis thaliana. The elucidation of its biosynthetic and signaling pathways has provided valuable insights into the complex world of plant secondary metabolism and its role in plant-microbe interactions. The detailed protocols and workflows presented in this guide are intended to facilitate further research in this exciting area.
Future research could focus on several key aspects:
-
Identification of the complete set of enzymes involved in the modification of apo-arabidiol.
-
Elucidation of the specific transcription factors that directly regulate the expression of the this compound biosynthetic and degradative genes.
-
Investigation of the biological activity of the various this compound derivatives against a broader range of pathogens.
-
Exploring the potential for engineering the this compound pathway in crop plants to enhance their resistance to root diseases.
By continuing to unravel the intricacies of the this compound pathway, we can not only deepen our fundamental understanding of plant biology but also pave the way for novel strategies in agriculture and drug development.
References
- 1. jetir.org [jetir.org]
- 2. Terpene Specialized Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEN1 pentacyclic triterpene synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The Arabidopsis thaliana FPP synthase isozymes have overlapping and specific functions in isoprenoid biosynthesis, and complete loss of FPP synthase activity causes early developmental arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arabidopsis thaliana contains a single gene encoding squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of metabolic gene clusters in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Triterpenoids in Plant-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triterpenoids, a diverse class of secondary metabolites, are integral to the plant's defense arsenal against a wide array of pathogens. This technical guide delves into the multifaceted functions of triterpenoids in plant-pathogen interactions, providing a comprehensive overview of their direct antimicrobial activities, their role in signaling and induction of defense responses, and the intricate biosynthetic pathways that govern their production. This document summarizes quantitative data on the efficacy of various triterpenoids, details key experimental methodologies, and visualizes complex signaling and experimental workflows to serve as a valuable resource for researchers in plant biology, phytopathology, and natural product-based drug discovery.
Introduction: Triterpenoids as Plant Defense Compounds
Plants, being sessile organisms, have evolved a sophisticated chemical defense system to combat invading pathogens. Among the vast array of secondary metabolites, triterpenoids play a crucial role in this defense. These complex molecules, derived from the 30-carbon precursor 2,3-oxidosqualene, exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[1] Triterpenoids can act as pre-formed barriers (phytoanticipins) or be synthesized de novo in response to pathogen attack (phytoalexins).[2] Their mechanism of action often involves disruption of fungal membranes by complexing with sterols, leading to cell lysis.[3] Beyond direct antimicrobial action, triterpenoids can also function as signaling molecules, modulating the plant's innate immune system to mount a more robust defense response.[4]
Direct Antimicrobial Activity of Triterpenoids
A primary function of triterpenoids in plant defense is their ability to directly inhibit the growth of pathogenic microorganisms. This has been demonstrated for a variety of triterpenoids against a broad spectrum of plant pathogens.
Quantitative Antimicrobial Data
The efficacy of triterpenoids as antimicrobial agents is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and/or half-maximal inhibitory concentration (IC50). The following tables summarize the reported antimicrobial activities of several key triterpenoids against various pathogens.
| Triterpenoid | Pathogen | Activity Type | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Avenacin A-1 | Gaeumannomyces graminis var. tritici | Antifungal | - | - | [5][6] |
| Betulinic Acid | Staphylococcus aureus | Antibacterial | 561 µM | - | [7] |
| Escherichia coli | Antibacterial | 561 µM | - | [7] | |
| Candida albicans | Antifungal | 512 | - | [8] | |
| Aspergillus fumigatus | Antifungal | 16 | - | [8] | |
| Fusarium solani | Antifungal | >2000 | - | [8] | |
| Oleanolic Acid | Staphylococcus aureus | Antibacterial | - | 13.07 | [9] |
| Bacillus thuringiensis | Antibacterial | 62.5 | - | [10] | |
| Escherichia coli | Antibacterial | 31.2 | - | [10] | |
| Candida albicans | Antifungal | - | - | [11] | |
| Ursolic Acid | Streptococcus mutans | Antibacterial | - | - | [12] |
| Leishmania (L.) amazonensis | Antiprotozoal | - | 5 | [12] | |
| Friedelin | Trichophyton rubrum | Antifungal | 62.5 | - | [13] |
| Curvularia lunata | Antifungal | 62.5 | - | [13] | |
| Phlomispentaol A | Phytophthora cinnamomi | Anti-oomycete | 150 > MIC > 2.34 | - | [14] |
Table 1: Antimicrobial Activity of Selected Triterpenoids. MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are presented. Note that some data may be against human pathogens, which can be indicative of broader antimicrobial activity.
Triterpenoid Biosynthesis and its Regulation in Defense
The production of triterpenoids is a complex process involving multiple enzymatic steps and is tightly regulated, particularly in response to pathogen attack. The biosynthesis of these defense compounds is often orchestrated by the activation of specific gene clusters.
The Thalianol and Marneral Gene Clusters in Arabidopsis thaliana
In the model plant Arabidopsis thaliana, two key gene clusters responsible for the biosynthesis of the triterpenoids thalianol and marneral have been identified.[15][16] The expression of these clusters is predominantly root-specific and is induced upon pathogen challenge, suggesting a crucial role in root defense.[17][18] The regulation of these gene clusters is complex and involves epigenetic mechanisms, including histone modifications.[1][19] For instance, the repressive histone mark H3K27me3 is associated with the silencing of these clusters in non-expressing tissues, while their activation in roots is linked to the activity of chromatin remodeling proteins like PICKLE (PKL).[1][4]
Signaling Pathways Regulating Triterpenoid Biosynthesis
The induction of triterpenoid biosynthesis in response to pathogen attack is mediated by a complex signaling network involving plant hormones, primarily salicylic acid (SA) and jasmonic acid (JA).[20]
-
Jasmonic Acid (JA) Signaling: JA and its derivatives are key signaling molecules in response to necrotrophic pathogens and herbivory.[21] The JA signaling pathway activates the expression of various transcription factors, including MYC2 and members of the WRKY and AP2/ERF families, which in turn bind to the promoters of triterpenoid biosynthetic genes, leading to their upregulation.[10][22][23][24][25] For example, the transcription factor PqWRKY1 in Panax quinquefolius positively regulates the biosynthesis of ginsenosides, a class of triterpenoids.[10][25]
-
Salicylic Acid (SA) Signaling: SA is a central player in the defense against biotrophic and hemibiotrophic pathogens.[12][26] While often acting antagonistically to the JA pathway, SA can also synergistically regulate the expression of certain defense genes.[27] SA signaling can influence triterpenoid biosynthesis, although the specific mechanisms are still being elucidated.[28][15][29]
-
Crosstalk between SA and JA: The interaction between the SA and JA signaling pathways is a critical determinant of the plant's defense response.[20] Generally, SA and JA pathways are mutually antagonistic, allowing the plant to fine-tune its defense strategy against pathogens with different lifestyles.[26] This crosstalk is mediated by key regulatory proteins such as NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and various WRKY transcription factors, which act as nodes of convergence for the two pathways.[21]
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the regulation of triterpenoid biosynthesis in response to pathogen attack.
Figure 1: Simplified signaling pathway for pathogen-induced triterpenoid biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of triterpenoids in plant-pathogen interactions.
Extraction and Purification of Triterpenoids
Protocol 1: Ultrasonic-Assisted Extraction [27]
-
Sample Preparation: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Mix the powdered plant material with an appropriate solvent. A 71% ethanol solution is often effective.[27] The solid-to-liquid ratio should be optimized, for example, 1:10 (g/mL).[27]
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction under optimized conditions. For example, a temperature of 30°C for 45 minutes with an ultrasonic power of 160 W has been reported to be effective for loquat peel.[27]
-
-
Separation: Centrifuge the mixture at a high speed (e.g., 5000 rpm for 15 minutes) to separate the supernatant containing the triterpenoids from the solid plant residue.
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification [22][29]
-
Sample Preparation: Dissolve the crude triterpenoid extract in a suitable solvent, such as methanol or the initial mobile phase. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[22]
-
Chromatographic Conditions:
-
Column: A C18 or C30 reversed-phase column is commonly used for triterpenoid separation. C30 columns can offer superior selectivity for isomeric triterpenoids.[22]
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water, is often employed. The mobile phase composition should be optimized for the specific triterpenoids of interest.[22]
-
Detection: Use a Photo Diode Array (PDA) detector. Triterpenoids typically have weak UV absorbance and are best detected at low wavelengths, such as 205-210 nm.[22]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest as they elute from the column.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
Structural Elucidation of Triterpenoids
Protocol 3: NMR and Mass Spectrometry Analysis [23][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified triterpenoid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
Analyze the spectral data to determine the carbon skeleton, the positions and stereochemistry of substituents (e.g., hydroxyl, acetyl groups), and the nature and linkage of any sugar moieties in the case of saponins.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-MS or FAB-MS, to determine the exact molecular weight and elemental composition.
-
Acquire tandem mass spectrometry (MS/MS) data to obtain fragmentation patterns, which can provide further structural information, particularly regarding the sequence of sugar units in saponins.
-
Bioassays for Antimicrobial Activity
Protocol 4: Broth Microdilution Assay for MIC Determination [9][13]
-
Pathogen Culture: Grow the target fungal or bacterial pathogen in a suitable liquid medium to obtain a standardized inoculum.
-
Serial Dilutions: Prepare a series of twofold dilutions of the purified triterpenoid in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the pathogen to each well of the microtiter plate.
-
Incubation: Incubate the plate under optimal growth conditions for the pathogen (e.g., 25-30°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the triterpenoid that completely inhibits the visible growth of the pathogen. Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualization of Experimental Workflow
The following diagram outlines a general experimental workflow for the investigation of triterpenoids in plant-pathogen interactions.
Figure 2: General experimental workflow for triterpenoid research.
Conclusion and Future Perspectives
Triterpenoids represent a vast and structurally diverse group of plant natural products with significant roles in mediating interactions with pathogens. Their direct antimicrobial activities and their function in modulating plant defense signaling pathways underscore their importance in plant immunity. The elucidation of their biosynthetic pathways and the regulatory networks that control their production opens up new avenues for enhancing disease resistance in crops through metabolic engineering and synthetic biology approaches. For drug development professionals, plant-derived triterpenoids offer a rich source of lead compounds for the development of novel antimicrobial agents. Future research should focus on further unraveling the intricate signaling networks that govern triterpenoid biosynthesis, identifying the specific molecular targets of these compounds in pathogenic organisms, and exploring their synergistic effects with other defense molecules and conventional antimicrobial agents. A deeper understanding of the ecological roles of triterpenoids will not only advance our knowledge of plant-pathogen co-evolution but also provide innovative strategies for sustainable agriculture and the development of new therapeutic agents.
References
- 1. Delineation of metabolic gene clusters in plant genomes by chromatin signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synergistic interaction of amphotericin B and betulinic acid against clinically important fungi: evidence from in vitro and in silico techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Characterization, and Avenacin Sensitivity of a Diverse Collection of Cereal-Root-Colonizing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An oat species lacking avenacin is susceptible to infection by Gaeumannomyces graminis var. tritici [agris.fao.org]
- 7. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antifungal activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal activity of triterpenoid isolated from Azima tetracantha leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro antifungal activity of triterpenoid saponins. | Semantic Scholar [semanticscholar.org]
- 17. Regulation of metabolic gene clusters in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Active and repressed biosynthetic gene clusters have spatially distinct chromosome states - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formation of plant metabolic gene clusters within dynamic chromosomal regions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. Frontiers | Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens [frontiersin.org]
- 22. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Transcriptome-wide identification of WRKY transcription factors and their expression profiles in response to methyl jasmonate in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]
- 27. portlandpress.com [portlandpress.com]
- 28. researchgate.net [researchgate.net]
- 29. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Arabidiol and Its Derivatives: Biosynthesis, Analysis, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabidiol, a tricyclic triterpene diol found in the roots of Arabidopsis thaliana, is a key player in the plant's defense mechanisms against soil-borne pathogens. This technical guide provides a comprehensive overview of this compound and its known derivatives, focusing on their biosynthesis, chemical structures, and biological activities within the context of plant health. Detailed methodologies for the extraction, analysis, and induction of these compounds are presented, alongside diagrams of the relevant biochemical and signaling pathways. While the current body of research primarily highlights the role of these compounds in plant defense, the unique chemical scaffolds of this compound and its derivatives may offer a foundation for future investigations in medicinal chemistry and drug development.
Introduction to this compound and its Derivatives
This compound is a specialized metabolite produced in the roots of the model plant organism, Arabidopsis thaliana.[1] As a triterpenoid, it belongs to a large and diverse class of natural products with a wide range of biological activities. The primary known function of this compound and its derivatives is to protect the plant from biotic stress, particularly from infection by oomycete pathogens such as Pythium irregulare.[1]
Upon pathogen attack or induction by the plant hormone jasmonic acid, the this compound biosynthetic pathway is activated.[1] this compound itself can be further metabolized into a series of derivatives, creating a localized chemical defense system in the plant's roots. This guide will explore the key molecules in this pathway, their formation, and the current understanding of their biological significance.
Chemical Structures and Properties
The core structure of this compound is a perhydro-1H-cyclopenta[a]naphthalene ring system. The known derivatives are formed through oxidative cleavage, acetylation, and acylation of the parent molecule.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Known Function |
| This compound | C30H52O2 | 444.7 | Tricyclic triterpene diol | Precursor in the defense pathway |
| Apo-arabidiol | C19H32O | 276.5 | 19-carbon ketone | Non-volatile defense compound |
| α-14-acetyl-apo-arabidiol | C21H34O2 | 318.5 | Acetylated derivative of apo-arabidiol | Potential defense molecule in the rhizosphere |
| Arabidin | Not specified | Not specified | Acylated derivative of this compound | Putative role in plant defense |
Biosynthesis and Degradation of this compound
The production and modification of this compound involve a series of enzymatic steps localized in the roots of Arabidopsis thaliana.
Biosynthesis of this compound
This compound is synthesized from (S)-2,3-epoxysqualene, a common precursor for triterpenoid biosynthesis. The key enzyme in this process is This compound synthase .
Degradation and Derivatization of this compound
In response to biotic stress, this compound is catabolized into both volatile and non-volatile defense compounds. This process is initiated by the cytochrome P450 monooxygenase CYP705A1 .
Signaling Pathway: Jasmonate Induction
The biosynthesis of this compound and its derivatives is tightly regulated and can be induced by the plant hormone jasmonic acid (JA). This signaling cascade is a crucial part of the plant's induced systemic resistance.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the analysis of triterpenoids and the induction of their biosynthesis in Arabidopsis thaliana.
Jasmonic Acid Treatment of Arabidopsis Roots
This protocol describes the induction of the this compound pathway using exogenous jasmonic acid.
-
Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings grown hydroponically or on solid medium for 2-3 weeks.
-
Treatment Solution: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol. Dilute the stock solution in liquid plant growth medium to a final concentration of 50-100 µM. An equivalent concentration of ethanol should be used as a control.
-
Induction: For hydroponically grown plants, replace the growth medium with the MeJA-containing medium. For plants on solid medium, carefully overlay the medium with the MeJA solution.
-
Incubation: Incubate the treated plants for 12-24 hours under standard growth conditions.
-
Harvesting: After the incubation period, carefully harvest the root tissue, gently blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until extraction.
Extraction of this compound and its Derivatives from Root Tissue
This protocol outlines a general procedure for the extraction of triterpenoids from plant material.
-
Sample Preparation: Grind the frozen root tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction Solvent: Use ethyl acetate for the extraction of this compound and its less polar derivatives.
-
Extraction Procedure: a. Add 10 mL of ethyl acetate per 1 gram of powdered root tissue. b. Vortex thoroughly and sonicate for 15-20 minutes. c. Centrifuge at 4,000 x g for 10 minutes to pellet the plant debris. d. Carefully transfer the supernatant to a new tube. e. Repeat the extraction of the pellet two more times with fresh ethyl acetate. f. Pool the supernatants.
-
Concentration: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Re-dissolve the dried extract in a known volume of ethyl acetate or methanol for subsequent analysis.
GC-MS Analysis of this compound and Derivatives
Due to the low volatility of triterpenoids, a derivatization step is typically required before GC-MS analysis.
-
Derivatization Reagent: A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Derivatization Protocol: a. Transfer an aliquot of the reconstituted extract to a GC vial and evaporate to complete dryness. b. Add 50-100 µL of the derivatization reagent to the dried extract. c. Cap the vial tightly and heat at 60-70°C for 30-60 minutes. d. Cool the vial to room temperature before injection.
-
GC-MS Conditions (Example):
-
Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode, 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.
-
-
Data Analysis: Identification of this compound and its derivatives is based on comparison of retention times and mass spectra with authentic standards, if available, or by interpretation of fragmentation patterns.
Biological Activity
The known biological activity of this compound and its derivatives is currently confined to the realm of plant defense.
-
Anti-oomycete Activity: The this compound pathway, including the production of apo-arabidiol and the volatile DMNT, contributes to the resistance of Arabidopsis roots against the oomycete pathogen Pythium irregulare.[1]
-
Rhizosphere Defense: The exudation of non-volatile derivatives like α-14-acetyl-apo-arabidiol from the roots suggests a role in creating a defensive chemical barrier in the immediate soil environment.[1]
-
Lack of Pharmacological Data: To date, there is a notable absence of published data on the pharmacological activities of this compound and its derivatives in mammalian systems. Therefore, their potential as therapeutic agents remains unexplored.
Future Directions
The study of this compound and its derivatives presents several avenues for future research:
-
Elucidation of Bioactivity: Quantitative bioassays are needed to determine the specific antifungal or anti-oomycete activity (e.g., MIC or IC50 values) of purified this compound and each of its derivatives.
-
Enzyme Characterization: Detailed biochemical characterization of the enzymes in the pathway, such as this compound synthase and CYP705A1, would provide insights into their structure, function, and regulation.
-
Medicinal Chemistry Exploration: The unique triterpenoid scaffold of this compound could serve as a starting point for the synthesis of novel derivatives with potential pharmacological activities. Screening of these compounds against a panel of human pathogens or cancer cell lines could reveal new therapeutic applications.
-
Agricultural Applications: A deeper understanding of the this compound pathway could inform strategies for breeding or engineering crop plants with enhanced resistance to root-rot pathogens.
Conclusion
This compound and its derivatives are fascinating examples of the complex chemical defenses employed by plants. While their known biological roles are currently limited to plant-pathogen interactions, the intricate biochemistry of their formation and the unique chemical structures they possess warrant further investigation. The methodologies and pathways outlined in this guide provide a foundation for researchers to explore this intriguing family of natural products, both in the context of plant biology and for the potential discovery of new bioactive compounds with applications in medicine and agriculture.
References
Localization of Arabidiol in Arabidopsis Root Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the localization of arabidiol, a defense-related triterpenoid, within the root tissues of the model plant Arabidopsis thaliana. Understanding the spatial distribution of this bioactive compound is crucial for elucidating its physiological role and for potential applications in drug development and crop protection.
Introduction to this compound and its Significance
This compound is a tricyclic triterpene diol synthesized in the roots of Arabidopsis thaliana. It plays a significant role in the plant's defense against soil-borne pathogens. Upon infection, this compound can be converted into other compounds, contributing to the overall defense response. The precise localization of this compound and its biosynthetic machinery within the complex architecture of the root is key to understanding its function in plant immunity.
Tissue-Specific Localization of this compound Biosynthesis
Current research indicates that the biosynthesis of this compound is not uniformly distributed throughout the Arabidopsis root but is concentrated in specific tissues. The expression of genes encoding key enzymes in the this compound biosynthetic pathway, such as this compound synthase, is predominantly found in the inner cell layers of the root.
Specifically, studies have shown that the genes responsible for this compound synthesis are co-expressed in the pericycle and the quiescent center of the root hair zone.[1] Furthermore, the enzymatic oxidative cleavage of this compound is reported to occur in the stele , the central vascular cylinder of the root.[2] This spatial separation of biosynthesis and modification suggests a complex regulatory network governing the production and activity of this defensive compound.
Quantitative Distribution of this compound in Root Tissues
While precise quantitative data for this compound concentration in each distinct root cell layer remains a subject of ongoing research, a general distribution pattern can be inferred from gene expression studies and broader metabolomic analyses of root tissues. The following table summarizes the expected relative abundance of this compound based on the localization of its biosynthetic pathway.
| Root Tissue | Putative this compound Concentration (Relative Units) | Primary Evidence |
| Epidermis | Low | Biosynthesis genes not primarily expressed in this layer. |
| Cortex | Low to Medium | Potential for transport from inner tissues. |
| Endodermis | Medium | Proximity to the stele and pericycle. |
| Pericycle | High | High expression of this compound biosynthesis genes.[1] |
| Stele | High | Site of this compound biosynthesis and enzymatic modification.[2] |
Note: This table represents a qualitative summary based on current knowledge. Further research employing techniques such as cell-type specific metabolomics is required for precise quantification.
Experimental Protocols for Localization Studies
Several experimental approaches are employed to determine the localization of this compound and its biosynthetic pathway in Arabidopsis roots.
Promoter-GUS/GFP Fusion Analysis
This technique is used to visualize the spatial expression pattern of this compound biosynthesis genes.
Protocol:
-
Construct Generation: Fuse the promoter region of an this compound synthase gene to a reporter gene, such as β-glucuronidase (GUS) or Green Fluorescent Protein (GFP), in a suitable plant transformation vector.
-
Plant Transformation: Introduce the construct into Arabidopsis thaliana using the floral dip method.
-
Selection of Transgenic Plants: Select transformed plants based on antibiotic or herbicide resistance.
-
Histochemical GUS Staining:
-
Harvest roots from T2 or T3 generation transgenic plants.
-
Fix the tissue in 90% acetone on ice for 20 minutes.
-
Rinse with staining buffer without X-Gluc.
-
Incubate the tissue in GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) at 37°C for 2-16 hours, depending on promoter strength.
-
Clear the tissue with a graded ethanol series (e.g., 70%, 50%, 30%, 10%).
-
Observe the blue precipitate, indicating GUS activity, under a light microscope.
-
-
GFP Fluorescence Microscopy:
-
Mount fresh root tips from GFP-tagged lines in a suitable medium.
-
Visualize GFP fluorescence using a confocal laser scanning microscope with appropriate excitation and emission wavelengths (e.g., excitation at 488 nm and emission at 500-530 nm).
-
Fluorescence-Activated Cell Sorting (FACS) for Cell-Type Specific Metabolomics
FACS allows for the isolation of specific root cell populations for subsequent metabolite analysis, including this compound quantification.
Protocol:
-
Plant Material: Use transgenic Arabidopsis lines expressing a fluorescent marker (e.g., GFP) in a specific root cell type.
-
Protoplast Isolation:
-
Harvest roots from 7-10 day old seedlings.
-
Chop the root tissue finely in a protoplasting solution containing cell wall-degrading enzymes (e.g., cellulase, macerozyme).
-
Incubate at room temperature with gentle shaking for 2-4 hours.
-
Filter the protoplast suspension through a nylon mesh to remove debris.
-
Pellet the protoplasts by centrifugation and resuspend in a suitable buffer.
-
-
FACS:
-
Use a flow cytometer equipped with a cell sorter.
-
Set the gates based on forward scatter, side scatter, and fluorescence to isolate the desired cell population.
-
Collect the sorted protoplasts directly into a tube containing extraction solvent (e.g., 80% methanol).
-
-
Metabolite Extraction and Analysis:
-
Lyse the sorted protoplasts.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant containing the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of this compound.
-
Signaling Pathways Regulating this compound Biosynthesis
The biosynthesis of triterpenoids, including this compound, is tightly regulated by complex signaling networks, with the jasmonate (JA) signaling pathway playing a central role.
Jasmonate Signaling Pathway
The phytohormone jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key regulators of plant defense responses, including the production of secondary metabolites.
References
Preliminary Investigation of Arabidiol Bioactivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabidiol, a triterpenoid synthesized in the roots of the model plant Arabidopsis thaliana, is emerging as a molecule of interest in the study of plant defense mechanisms. While direct research into the broader pharmacological activities of isolated this compound is in its nascent stages, its role as a key player in the plant's response to biotic stress suggests potential for bioactivity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, its known biological function in plant defense, and the potential, yet largely unexplored, avenues for its application in pharmacology. Due to the limited availability of direct studies on the anti-inflammatory, anticancer, and neuroprotective effects of this compound, this document also explores the bioactivity of extracts from Arabidopsis thaliana and related triterpenoids to provide a broader context for future research.
Introduction to this compound
This compound is a tricyclic triterpene diol produced in the roots of Arabidopsis thaliana.[1][2] Triterpenoids in plants are known to play crucial roles in defense against pathogens and herbivores.[1][2] The biosynthesis of this compound is part of a specialized metabolic pathway that is activated in response to environmental stressors, particularly infection by soil-borne pathogens.[1][2]
Known Bioactivity of this compound in Plant Defense
The primary established biological role of this compound is in the defense of Arabidopsis thaliana roots against oomycete pathogens like Pythium irregulare.[1][2] Upon pathogen attack, this compound is enzymatically converted into a volatile C11 homoterpene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and a non-volatile C19 ketone, apo-arabidiol.[1][2] DMNT has been shown to be involved in plant defense signaling. Apo-arabidiol is further metabolized into other derivatives that are exuded from the roots and are hypothesized to contribute to the plant's defensive strategy in the rhizosphere.[1][2]
The this compound Degradation Pathway
The conversion of this compound is a critical step in the plant's induced defense response. This pathway highlights the dynamic nature of plant secondary metabolism in mediating interactions with the environment.
References
- 1. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Extraction and Quantification of Arabidiol from Arabidopsis thaliana Roots
Application Note
Introduction
Arabidiol is a triterpenoid compound found in the roots of Arabidopsis thaliana. Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. In plants, they play crucial roles in growth, development, and defense against pathogens. This compound and its derivatives have been implicated in the defense mechanisms of Arabidopsis roots, particularly against soil-borne pathogens.[1] This document provides a detailed protocol for the extraction of this compound from Arabidopsis roots using ethyl acetate, followed by analysis and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, natural product chemistry, and pharmacology who are interested in the isolation and characterization of this compound from Arabidopsis thaliana roots.
Data Presentation
While specific quantitative yields of this compound can vary depending on the Arabidopsis ecotype, growth conditions, and elicitor treatments, the following table provides a template for researchers to document their extraction efficiency and results.
| Parameter | Value | Unit | Notes |
| Extraction Method | Ethyl Acetate Extraction | - | As described in this protocol. |
| Plant Material | Arabidopsis thaliana roots | - | Specify ecotype and age. |
| Starting Root Weight (Fresh/Dry) | g | ||
| Volume of Ethyl Acetate Used | mL | ||
| Extraction Time | hours | ||
| Extraction Temperature | °C | ||
| This compound Yield | User-defined | mg/g root tissue | Quantified by GC-MS against a standard curve. |
| Purity of Extract | User-defined | % | Determined by the relative peak area in the chromatogram. |
Experimental Protocols
1. Materials and Reagents
-
Arabidopsis thaliana plants (roots are the target tissue)
-
Ethyl acetate (ACS grade or higher)
-
Anhydrous sodium sulfate
-
Nitrogen gas (for drying)
-
Glassware: conical flasks, separating funnel, beakers, vials
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
This compound standard (if available for quantification)
2. Plant Material Preparation
-
Carefully harvest Arabidopsis thaliana plants from soil or sterile culture.
-
Gently wash the roots with deionized water to remove any soil or growth media.
-
Pat the roots dry with a paper towel. For fresh weight measurements, proceed directly to extraction. For dry weight, freeze-dry the roots and record the weight.
-
Finely grind the root tissue using a mortar and pestle with liquid nitrogen or a mechanical homogenizer to a fine powder.
3. This compound Extraction Protocol
This protocol is adapted from established methods for the extraction of this compound and its derivatives.[1]
-
To 1 gram of ground root material, add 10 mL of ethyl acetate.
-
Homogenize the mixture thoroughly for 5-10 minutes.
-
For phase separation, add one volume of water and mix gently.
-
Transfer the mixture to a separating funnel and allow the layers to separate. Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous phase and plant material two more times with 10 mL of ethyl acetate each.
-
Combine all the organic extracts.
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator or a gentle stream of nitrogen gas.
-
Re-suspend the dried extract in a known volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.[1]
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI): 70 eV
-
Scan Range: m/z 50-650
-
5. Quantification of this compound
-
Prepare a standard curve using an authentic this compound standard of known concentrations.
-
Inject the standards into the GC-MS under the same conditions as the samples.
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the root extracts by interpolating their peak areas on the calibration curve.
-
Calculate the yield of this compound in milligrams per gram of the initial root tissue.
Mandatory Visualization
This compound Biosynthesis Pathway
The biosynthesis of this compound in Arabidopsis thaliana is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase known as this compound synthase.
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Workflow for this compound Extraction
The following diagram illustrates the key steps in the extraction and analysis of this compound from Arabidopsis roots.
Caption: Workflow for this compound extraction and analysis.
References
Application Note: GC-MS Analysis of Arabidiol and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Arabidiol is a tricyclic triterpene diol found in the roots of the model plant Arabidopsis thaliana. It plays a significant role in plant defense mechanisms, particularly against soil-borne pathogens like Pythium irregulare.[1][2] Upon pathogen infection, this compound is enzymatically cleaved into volatile and non-volatile breakdown products. The non-volatile ketone, 14-apo-arabidiol, is further metabolized into a series of derivatives.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive analytical technique for the separation, identification, and quantification of these compounds.[3][4] Due to the low volatility of triterpenoids, a derivatization step, typically silylation, is required to convert the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers, enabling their analysis by GC-MS.[5][6][7][8]
This document provides detailed protocols for the extraction, derivatization, and GC-MS analysis of this compound and its derivatives from plant matrices.
Data Presentation
Quantitative and qualitative data for this compound derivatives detected in Arabidopsis thaliana root extracts are summarized below. The analysis was performed on ethyl acetate extracts following derivatization.
Table 1: GC-MS Data for this compound Derivatives
| Compound Name/Putative ID | Retention Time (RT) [min] | Key Mass-to-Charge Ratios (m/z) | Reference |
|---|---|---|---|
| 14-apo-arabidiol | ~26.8 | 274 (SIM), other fragments noted | [1] |
| Derivative D-I | ~26.1 | Similar to apo-arabidiol | [2] |
| Derivative D-M | ~26.3 | Similar to apo-arabidiol | [2] |
| Derivative D-R | ~27.8 | 274 (SIM), other fragments noted |[1][2] |
Note: Retention times are approximate and can vary based on the specific GC column and temperature program used.
Experimental Protocols & Methodologies
A general workflow for the analysis involves sample extraction, derivatization of target analytes, and subsequent analysis by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantsjournal.com [plantsjournal.com]
- 4. tips.sums.ac.ir [tips.sums.ac.ir]
- 5. scielo.br [scielo.br]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Arabidiol in Plant Extracts using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabidiol is a tricyclic triterpenoid found in the roots of Arabidopsis thaliana. It plays a significant role in the plant's defense mechanisms against pathogens.[1] The quantification of this compound in plant extracts is crucial for understanding its biosynthetic pathways, its role in plant physiology, and for exploring its potential pharmacological applications. This application note provides a detailed protocol for the quantification of this compound in plant extracts using mass spectrometry, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical technique. While specific mass spectral data for this compound is not widely published, this document outlines a comprehensive workflow that can be adapted based on empirical data obtained with an authentic this compound standard.
Experimental Protocols
Plant Material and Extraction
A robust extraction protocol is essential for the accurate quantification of this compound. The following procedure is a general guideline that can be optimized based on the specific plant matrix.
Materials:
-
Plant root tissue (e.g., Arabidopsis thaliana)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Harvest fresh plant root tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a pre-weighed microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ice bath for 10 minutes to enhance cell lysis and extraction.
-
Centrifuge the mixture at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
For cleaner samples, the extract can be further purified using a C18 SPE cartridge.
-
Dry the final extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
LC-MS/MS Quantification
The following is a general LC-MS/MS method for the analysis of triterpenoids, which should be optimized for this compound using an authentic standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters (to be optimized):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often suitable for triterpenoids.
-
Multiple Reaction Monitoring (MRM): This is the preferred scan mode for quantification due to its high selectivity and sensitivity.
-
MRM Transition Optimization: This is a critical step and must be performed by infusing a pure standard of this compound into the mass spectrometer.
-
Precursor Ion ([M+H]⁺): Determine the mass-to-charge ratio (m/z) of the protonated this compound molecule in a full scan mode.
-
Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) at various collision energies to identify the most stable and abundant product ions.
-
Select MRM Transitions: Choose at least two to three specific and intense precursor-to-product ion transitions for quantification and confirmation.
-
The optimization of MRM transitions is crucial for the development of a robust quantitative method. Automated optimization software provided with most tandem mass spectrometers can facilitate this process.
Data Presentation
Quantitative data should be summarized in clear and structured tables to allow for easy comparison between different samples or experimental conditions. An internal standard, structurally similar to this compound, should be used to correct for variations in extraction efficiency and matrix effects.
Table 1: Example of Quantitative Data Summary for this compound in Plant Extracts
| Sample ID | Plant Tissue | Treatment | This compound Concentration (ng/g fresh weight) | Standard Deviation |
| WT-1 | Root | Control | Data to be filled | Data to be filled |
| WT-2 | Root | Control | Data to be filled | Data to be filled |
| MutantA-1 | Root | Control | Data to be filled | Data to be filled |
| MutantA-2 | Root | Control | Data to be filled | Data to be filled |
| WT-Stress-1 | Root | Pathogen | Data to be filled | Data to be filled |
| WT-Stress-2 | Root | Pathogen | Data to be filled | Data to be filled |
Note: The table above is a template. Actual data needs to be generated from experimental measurements.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
This compound Biosynthesis and Degradation Pathway
This compound is synthesized from 2,3-oxidosqualene and is a key component in a defense-related metabolic pathway in Arabidopsis thaliana roots. Upon pathogen challenge, this compound can be oxidatively cleaved.[1]
References
Assaying the Enzymatic Activity of Arabidiol Synthase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabidiol synthase (EC 4.2.1.124) is a key enzyme in plant triterpenoid biosynthesis, catalyzing the cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene (oxidosqualene) to form the tricyclic triterpene, this compound. Triterpenoids are a diverse class of natural products with a wide range of pharmacological activities, making the enzymes involved in their biosynthesis, such as this compound synthase, attractive targets for drug discovery and metabolic engineering. These application notes provide detailed protocols for the heterologous expression, purification, and enzymatic activity assay of this compound synthase, along with methods for the quantification of its product.
Data Presentation
Table 1: Representative Kinetic Parameters of Plant Triterpene Synthases
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| β-Amyrin Synthase | (3S)-2,3-Oxidosqualene | 15.2 ± 1.8 | 0.25 ± 0.01 | 1.6 x 10⁴ | 7.5 | 30 |
| Lupeol Synthase | (3S)-2,3-Oxidosqualene | 10.5 ± 1.2 | 0.18 ± 0.01 | 1.7 x 10⁴ | 7.0 | 30 |
| Cycloartenol Synthase | (3S)-2,3-Oxidosqualene | 25.7 ± 3.1 | 0.31 ± 0.02 | 1.2 x 10⁴ | 7.5 | 35 |
| This compound Synthase | (3S)-2,3-Oxidosqualene | Data not available | Data not available | Data not available | Estimated 7.0-8.0 | Estimated 25-35 |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Recombinant this compound Synthase
This protocol describes the expression of this compound synthase in Escherichia coli and its subsequent purification. A histidine-tag is commonly fused to the recombinant protein to facilitate purification by immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction: a. Amplify the full-length coding sequence of this compound synthase from a cDNA library of a source organism (e.g., Arabidopsis thaliana). b. Clone the amplified gene into a suitable E. coli expression vector (e.g., pET-28a(+)) containing an N- or C-terminal hexahistidine tag. c. Verify the construct by DNA sequencing.
2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a 10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. e. Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. e. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. f. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Analyze the fractions by SDS-PAGE to assess purity. i. Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol). j. Determine the protein concentration using a Bradford assay. k. Store the purified enzyme at -80°C.
Protocol 2: In Vitro Enzymatic Assay of this compound Synthase
This protocol outlines the procedure for measuring the enzymatic activity of purified recombinant this compound synthase.
1. Reagents and Materials:
-
Purified recombinant this compound synthase
-
(3S)-2,3-Oxidosqualene (substrate)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Organic solvent for extraction: Ethyl acetate or hexane
-
Internal standard for GC-MS analysis (e.g., betulin)
-
Glass vials with Teflon-lined caps
2. Assay Procedure: a. Prepare the substrate solution by dissolving (3S)-2,3-oxidosqualene in a minimal amount of a suitable solvent (e.g., ethanol or acetone) and then diluting it in the assay buffer to the desired final concentration (e.g., 50 µM). b. In a glass vial, combine 450 µL of the substrate solution in assay buffer. c. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes. d. Initiate the reaction by adding 50 µL of the purified this compound synthase solution (final concentration, e.g., 1-10 µg/mL). e. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation. f. Terminate the reaction by adding an equal volume (500 µL) of ethyl acetate. g. Add a known amount of an internal standard (e.g., betulin) to the mixture for quantification purposes. h. Vortex the mixture vigorously for 1 minute to extract the triterpenoid products. i. Centrifuge at 2,000 x g for 5 minutes to separate the phases. j. Carefully transfer the upper organic phase to a new glass vial. k. Evaporate the solvent to dryness under a gentle stream of nitrogen. l. The dried residue is now ready for derivatization and GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound
This protocol describes the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis for the identification and quantification of this compound. Derivatization is often necessary to increase the volatility and thermal stability of triterpenoids.
1. Derivatization: a. To the dried extract from the enzymatic assay, add 50 µL of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] b. Add 50 µL of pyridine to facilitate the reaction. c. Seal the vial and heat at 70°C for 30-60 minutes. d. Cool the vial to room temperature before GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min, hold for 10 minutes
-
Ramp to 300°C at 5°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
3. Data Analysis: a. Identify the this compound peak based on its retention time and mass spectrum by comparison with an authentic standard or published data. b. Quantify the amount of this compound produced by comparing the peak area of its trimethylsilyl (TMS) derivative to the peak area of the internal standard. c. Calculate the specific activity of the enzyme (e.g., in nmol of product per mg of enzyme per hour).
Mandatory Visualizations
Caption: Enzymatic conversion of oxidosqualene to this compound.
Caption: Overall experimental workflow for assaying this compound synthase.
Caption: Key factors influencing the accuracy of the assay results.
References
Techniques for Studying Arabidiol Degradation by CYP705A1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabidiol, a triterpenoid found in the roots of Arabidopsis thaliana, plays a crucial role in plant defense mechanisms. The oxidative degradation of this compound is catalyzed by the cytochrome P450 monooxygenase CYP705A1. This reaction is a key step in a metabolic pathway that produces volatile and non-volatile compounds involved in protecting the plant against pathogens.[1][2] Understanding the enzymatic activity of CYP705A1 is therefore essential for research in plant biochemistry, metabolic engineering, and the development of novel pest control strategies.
These application notes provide detailed protocols for the heterologous expression of CYP705A1 in a yeast system, the in vitro reconstitution of its enzymatic activity, and the subsequent analysis of this compound degradation products.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier/Source | Purpose |
| Pichia pastoris strain (e.g., GS115) | Invitrogen | Heterologous expression host |
| pPICZα A vector | Invitrogen | Expression vector for P. pastoris |
| CYP705A1 cDNA | Synthesized or from A. thaliana cDNA library | Gene of interest for expression |
| NADPH-Cytochrome P450 Reductase (CPR) | Various | Electron donor for CYP705A1 activity |
| This compound | Synthesized or purified from plant material | Substrate for CYP705A1 |
| Gas Chromatography-Mass Spectrometry (GC-MS) system | Agilent, Shimadzu, etc. | Analysis of reaction products |
| Yeast growth media (BMGY, BMMY) | Formulated in-house or from suppliers | Culture of P. pastoris |
| Microsome isolation buffers | Formulated in-house | Preparation of enzyme fraction |
| In vitro reaction buffer | Formulated in-house | Enzymatic assay |
Table 2: Typical GC-MS Parameters for this compound and Metabolite Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 - 300°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial 50°C (hold 1 min), ramp to 320°C at 10°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40 - 600 |
Experimental Protocols
Protocol 1: Heterologous Expression of CYP705A1 in Pichia pastoris
This protocol describes the expression of CYP705A1 in the methylotrophic yeast Pichia pastoris, a widely used system for producing eukaryotic membrane proteins like cytochrome P450s.
1. Gene Synthesis and Vector Construction: a. Synthesize the coding sequence of Arabidopsis thaliana CYP705A1. Codon optimization for P. pastoris is recommended to enhance protein expression levels. b. Clone the synthesized CYP705A1 gene into the pPICZα A expression vector, which contains the alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression.
2. Transformation of P. pastoris: a. Linearize the pPICZα A-CYP705A1 construct. b. Transform the linearized plasmid into the P. pastoris GS115 strain by electroporation. c. Select for positive transformants on YPDS plates containing Zeocin™.
3. Expression Screening and Scale-up: a. Screen individual colonies for CYP705A1 expression. Inoculate small cultures in BMGY medium and induce with methanol in BMMY medium. b. Analyze protein expression by SDS-PAGE and Western blotting using an antibody against the vector's tag (e.g., c-myc or His-tag). c. Select the best-expressing clone for large-scale culture.
4. Large-Scale Culture and Induction: a. Grow a starter culture of the selected clone in BMGY medium. b. Inoculate a larger volume of BMGY and grow to a suitable optical density (OD600 of 2-6). c. Harvest the cells by centrifugation and resuspend in BMMY medium to induce protein expression. d. Add methanol to a final concentration of 0.5-1% every 24 hours to maintain induction.
Protocol 2: Isolation of Yeast Microsomes Containing CYP705A1
This protocol details the preparation of microsomes, which are membrane fractions containing the expressed CYP705A1.
1. Cell Lysis: a. Harvest the yeast cells from the induced culture by centrifugation. b. Resuspend the cell pellet in a breaking buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors). c. Lyse the cells using glass beads in a bead beater or by enzymatic digestion followed by homogenization.
2. Microsome Isolation: a. Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria. b. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes. c. Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol) and store at -80°C.
Protocol 3: In Vitro Reconstitution and Enzymatic Assay of CYP705A1
This protocol describes the setup of an in vitro reaction to measure the degradation of this compound by the heterologously expressed CYP705A1.
1. Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare the reaction mixture containing:
- Potassium phosphate buffer (100 mM, pH 7.4)
- Yeast microsomes containing CYP705A1 (protein concentration to be optimized)
- A source of NADPH-cytochrome P450 reductase (CPR), as P450s require an electron donor for activity. This can be co-expressed in the yeast or added as a purified protein.
- This compound (substrate, concentration to be optimized, dissolved in a suitable solvent like DMSO or ethanol).
2. Reaction Initiation and Incubation: a. Pre-incubate the reaction mixture at the desired temperature (e.g., 28-30°C) for a few minutes. b. Initiate the reaction by adding NADPH to a final concentration of 1 mM. c. Incubate the reaction for a defined period (e.g., 1-2 hours) with shaking.
3. Reaction Termination and Product Extraction: a. Stop the reaction by adding an organic solvent such as ethyl acetate. b. Vortex the mixture vigorously to extract the products. c. Centrifuge to separate the organic and aqueous phases. d. Carefully collect the organic phase containing the this compound and its degradation products. e. Repeat the extraction process to maximize product recovery.
Protocol 4: GC-MS Analysis of this compound Degradation Products
This protocol outlines the analysis of the extracted reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: a. Dry the combined organic extracts under a gentle stream of nitrogen. b. For some compounds, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability for GC-MS analysis.[3] c. Re-dissolve the dried residue in a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS.
2. GC-MS Analysis: a. Inject the sample into the GC-MS system. b. Use the parameters outlined in Table 2 or optimize as needed for the specific instrument and column. c. Identify the degradation products by comparing their mass spectra and retention times to those of authentic standards, if available, or by interpreting the fragmentation patterns. The expected non-volatile product of this compound degradation by CYP705A1 is apo-arabidiol.[1]
Mandatory Visualizations
References
- 1. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of methods for the reconstitution of cytochromes P450 and NADPH P450 reductase into lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Jasmonic Acid to Induce Arabidiol Production
Affiliation: Google Research
Abstract
Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors that trigger the biosynthesis of a wide array of secondary metabolites in plants, including terpenoids.[1] Arabidiol, a triterpene diol found in Arabidopsis thaliana, is part of the plant's defense mechanism. The application of exogenous jasmonic acid can significantly upregulate the expression of genes involved in the triterpenoid biosynthesis pathway, leading to enhanced production of this compound and other related compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging jasmonic acid to induce this compound production. The protocols outlined below are synthesized from established methodologies for eliciting secondary metabolites in plant tissues and cell cultures.
Introduction
Jasmonates (JAs) are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to biotic and abiotic stresses.[2] One of their key functions is the activation of defense-related secondary metabolite production.[3] Triterpenoids, a large and structurally diverse class of natural products derived from the C30 precursor squalene, are among the metabolites whose production is strongly induced by JAs.[4]
This compound is a tricyclic triterpenoid produced in the roots of Arabidopsis thaliana. Its biosynthesis is part of a specialized metabolic pathway that can be induced by stress signals, including pathogen attack and elicitor treatment.[5] Jasmonic acid signaling is central to this induction. Upon perception of a stimulus, JA biosynthesis is activated, leading to the accumulation of the bioactive form, jasmonoyl-isoleucine (JA-Ile).[6] JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.[6][7] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including those encoding enzymes for triterpenoid biosynthesis.[8]
This document provides a comprehensive guide to using jasmonic acid as an elicitor to enhance this compound production in Arabidopsis thaliana and can be adapted for other plant systems.
Quantitative Data on Jasmonate-Induced Triterpenoid Production
While specific quantitative data for jasmonic acid-induced this compound production is not extensively detailed in the provided search results, the induction of other triterpenoids in various plant systems by JA and MeJA is well-documented and serves as a strong proxy. The following tables summarize the effects of jasmonate elicitation on triterpenoid accumulation in different experimental setups.
Table 1: Effect of Jasmonic Acid (JA) on Triterpenoid Production
| Plant System | JA Concentration | Treatment Duration | Triterpenoid Measured | Fold Increase vs. Control | Reference |
| Jatropha curcas cell suspension cultures | 200 µM | 2 days | Total Triterpenes | 3.0x | [9] |
| Calendula officinalis pot plants (roots) | Foliar spray | 7 days | Neutral Triterpenoids | 1.51x | [10] |
| Calendula officinalis pot plants (roots) | Foliar spray | 7 days | β-amyrin | ~2.0x | [10] |
| Calendula officinalis pot plants (shoots) | Foliar spray | 7 days | Oleanolic Acid Saponins | ~2.0x | [10] |
Table 2: Effect of Methyl Jasmonate (MeJA) on Triterpenoid Production
| Plant System | MeJA Concentration | Treatment Duration | Triterpenoid Measured | Fold Increase vs. Control | Reference |
| Calendula officinalis hairy root cultures | Not Specified | Not Specified | Triterpenoid Saponins | 86x | [10] |
| Sanghuangporus baumii (fungus) | 250 µmol/L | Not Specified | Total Triterpenoids | 1.62x | [11] |
| Centella asiatica hairy root cultures | 400 µM | Not Specified | Total Triterpenoids | Not specified (Max quantity: 60.25 mg/g DW) | [12][13] |
| Cyclocarya paliurus cell cultures (with ANE elicitor) | N/A (JA measured endogenously) | Not Specified | Total Triterpenoids | 9.17x | [14] |
Signaling Pathway and Experimental Workflow
Jasmonic Acid Signaling Pathway
The diagram below illustrates the core signaling cascade from JA biosynthesis to the activation of triterpenoid biosynthesis genes.
Caption: Jasmonic acid signaling pathway leading to triterpenoid production.
General Experimental Workflow
The following diagram outlines the typical workflow for inducing and quantifying this compound production using jasmonic acid.
Caption: General workflow for JA-induced this compound production and analysis.
Experimental Protocols
Protocol 1: Preparation of Jasmonic Acid Stock Solution
Objective: To prepare a sterile stock solution of jasmonic acid for application to plant cultures.
Materials:
-
Jasmonic acid (JA) powder
-
Ethanol (95-100%, sterile)
-
Sterile deionized water
-
Sterile filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh the desired amount of JA powder.
-
Dissolve the JA powder in a small volume of ethanol. For example, dissolve 10 mg of JA in 1 ml of ethanol to create a concentrated primary stock.
-
Vortex gently until the powder is completely dissolved.
-
Dilute the primary stock with sterile deionized water to create a final stock solution of desired concentration (e.g., 10 mM).
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Elicitation of this compound in Arabidopsis Seedlings
Objective: To induce this compound production in the roots of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana (e.g., Col-0) seeds
-
Murashige and Skoog (MS) agar plates
-
Jasmonic acid stock solution (from Protocol 4.1)
-
Sterile water
-
Forceps, liquid nitrogen, mortar and pestle
Procedure:
-
Plant Growth:
-
Sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Grow the seedlings vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 10-14 days.
-
-
Elicitation:
-
Prepare a JA working solution by diluting the stock solution in sterile liquid MS medium to a final concentration of 50-100 µM.
-
Prepare a control solution containing the same concentration of ethanol solvent in liquid MS medium.
-
Gently flood the plates with the JA working solution or the control solution. Alternatively, transfer seedlings to liquid MS medium containing JA or the control.
-
-
Incubation and Harvest:
-
Incubate the treated seedlings for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully remove the seedlings, gently blot them dry, and separate the root tissue from the shoots.
-
Immediately flash-freeze the root tissue in liquid nitrogen to quench metabolic activity.
-
Store the frozen tissue at -80°C until extraction.
-
Protocol 3: Extraction of Triterpenoids from Plant Tissue
Objective: To extract this compound and other triterpenoids from frozen plant tissue for analysis.
Materials:
-
Frozen root tissue (from Protocol 4.2)
-
Mortar and pestle, pre-chilled
-
Liquid nitrogen
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Grind the frozen root tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue (e.g., 100 mg fresh weight) to a glass centrifuge tube.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (the ethyl acetate layer) to a new glass tube.
-
Repeat the extraction (steps 3-6) on the remaining plant pellet two more times to ensure complete extraction.
-
Pool the supernatants from all three extractions.
-
Dry the pooled extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the dried extract in a small, precise volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.[5]
Protocol 4: Quantification of this compound by GC-MS
Objective: To identify and quantify this compound in the plant extract.
Materials:
-
Plant extract (from Protocol 4.3)
-
This compound standard (if available)
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Transfer the re-dissolved extract into a GC-MS autosampler vial.
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a temperature program suitable for triterpenoid analysis. A typical program might be:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 15°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 10 minutes.
-
-
Set the mass spectrometer to scan a mass range of m/z 50-600.
-
-
Identification and Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum by comparing it to an authentic standard or published mass spectra.[5]
-
Quantify the this compound content by integrating the area of the characteristic ion peak and comparing it to a calibration curve generated from the this compound standard. If a standard is unavailable, relative quantification can be performed by comparing the peak area in treated samples to that in control samples.
-
Conclusion
The application of jasmonic acid is a potent and reliable strategy for inducing the biosynthesis of triterpenoids, including this compound, in plant systems. The protocols provided herein offer a foundational approach for researchers to explore and optimize the production of these valuable secondary metabolites. By modulating factors such as elicitor concentration, treatment duration, and plant developmental stage, it is possible to significantly enhance yields for applications in research and drug development. The provided diagrams of the signaling pathway and experimental workflow serve as conceptual guides for designing and executing these experiments effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arabidopsis jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Xenobiotic- and Jasmonic Acid-Inducible Signal Transduction Pathways Have Become Interdependent at the Arabidopsis CYP81D11 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Exogenous Jasmonic Acid on the Biosynthesis of Steroids and Triterpenoids in Calendula officinalis Plants and Hairy Root Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporus baumii (Pilát) L.W. Zhou & Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Note: Derivatization of Arabidiol for Improved GC-MS Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabidiol, a triterpene diol found in Arabidopsis thaliana, plays a significant role in plant defense mechanisms.[1] Accurate and sensitive detection of this compound is crucial for understanding its biosynthesis, regulation, and biological function. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, which can lead to poor chromatographic peak shape and low sensitivity.[2]
Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[3] Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is the most common derivatization technique for compounds containing hydroxyl groups, such as sterols and triterpenoids.[2][3][4] This application note provides a detailed protocol for the trimethylsilyl derivatization of this compound for enhanced detection and quantification by GC-MS.
Principle of Derivatization
The hydroxyl groups of this compound are converted to trimethylsilyl ethers in a reaction with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS).[2][4] This process increases the volatility and thermal stability of this compound, making it suitable for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Anhydrous Pyridine[4]
-
Anhydrous Ethyl Acetate (GC grade)
-
Internal Standard (IS) solution (e.g., 1 mg/mL cholesterol in anhydrous ethyl acetate)
-
GC vials (2 mL) with inserts and PTFE-lined caps
-
Heating block or oven[4]
-
Vortex mixer
-
Nitrogen gas supply
Sample Preparation
-
Extraction: Extract this compound from the plant matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[2]
-
Internal Standard Addition: Add a known amount of internal standard solution to the dried extract to enable accurate quantification.
Derivatization Protocol
-
To the dried sample containing this compound and the internal standard, add 50 µL of anhydrous pyridine to dissolve the residue.[4]
-
Add 100 µL of MSTFA with 1% TMCS to the vial.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[3]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized triterpenoids and can be adapted for this compound. Optimization of these parameters may be necessary for specific instrumentation and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data
The following table presents representative quantitative data for the GC-MS analysis of a derivatized triterpenoid. Actual values for this compound should be determined experimentally.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| bis-TMS-Arabidiol | To be determined | 1 - 10 | 5 - 25 | 85 - 105 |
| TMS-Cholesterol (IS) | To be determined | - | - | - |
Note: The values presented are typical for GC-MS analysis of derivatized triterpenoids and serve as a guideline.[5][6][7] Specific determination of these parameters for this compound is required for method validation.
Expected Mass Spectra
The mass spectrum of bis-TMS-arabidiol is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns of silylated triterpenoids. The fragmentation will likely involve the loss of methyl groups (M-15), trimethylsilanol ([M-90]), and other fragments resulting from the cleavage of the triterpene skeleton. The presence of two TMS groups will be evident from the characteristic ions at m/z 73 and 147.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. uoguelph.ca [uoguelph.ca]
- 3. researchgate.net [researchgate.net]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stable Isotope Labeling for Tracing Arabidiol Metabolism
References
- 1. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 9. Stable Isotope Labeling and Quantification of Photosynthetic Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 13. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 14. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) for Arabidiol separation
An Application Note on High-Performance Liquid Chromatography (HPLC) for the Separation of Arabidiol
Introduction
This compound is a tricyclic triterpene diol found in the roots of Arabidopsis thaliana. Triterpenoids, a large and structurally diverse class of natural products, are known for their wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[1] The accurate separation and quantification of this compound from complex plant matrices are crucial for research in plant biochemistry, drug discovery, and natural product chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile compounds like triterpenoids.[1][2] This application note provides a comprehensive guide and starting protocols for the development of a robust HPLC method for the separation and analysis of this compound.
Challenges in Triterpenoid Analysis
The analysis of triterpenoids by HPLC can present several challenges. Due to their structural similarity, separating individual triterpenoids within a mixture can be difficult.[2] Furthermore, many triterpenoids lack strong chromophores, which can result in poor sensitivity when using UV-Vis detectors.[1] Method development often requires careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity.
Experimental Protocols
The following protocols are provided as a starting point for developing an HPLC method for this compound separation. Optimization will be necessary based on the specific sample matrix and analytical goals.
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components, concentrate the analyte, and extend the life of the HPLC column.[3][4]
Protocol: Solid-Phase Extraction (SPE) for Plant Root Extracts
-
Homogenization and Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Load the crude extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the triterpenoid fraction, including this compound, with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluted fraction to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase (e.g., methanol or acetonitrile).[7]
-
Filter the final sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulates.[8]
-
HPLC Instrumentation and Conditions
The selection of the HPLC column and mobile phase is the most critical aspect of method development for achieving successful separation.[9] Reversed-phase chromatography is the most common mode used for triterpenoid analysis.[10][11]
Recommended Starting Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Stationary Phase (Column): A C18 reversed-phase column is the most common choice for triterpenoid separation.[12][13] Columns with different carbon loads or end-capping should be screened for optimal selectivity.
-
Initial Recommendation: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase: A binary gradient of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.[14][15]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution (Example): A linear gradient allows for the separation of compounds with a range of polarities.[16]
-
Start at a lower concentration of organic solvent (e.g., 50-70% B) and increase to a high concentration (e.g., 95-100% B) over 20-40 minutes.
-
-
Column Temperature: 30-40°C to ensure reproducible retention times.[13]
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) is often necessary as many triterpenoids lack a strong chromophore.[18] A Diode Array Detector (DAD) is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
Data Presentation: Performance Metrics for Triterpenoid Analysis
While specific quantitative data for an optimized this compound method requires experimental validation, the following table summarizes typical performance data from validated HPLC methods for other structurally similar triterpenoids. This information can serve as a benchmark during method development.
| Parameter | Ursolic Acid, Oleanolic Acid, etc.[5] | Various Triterpenoids[1] | Flavonoids (for comparison)[17] |
| Column | C18 | C18 | Zorbax Eclipse Plus C18 |
| Mobile Phase | Ethanol/Water/Acetic Acid | Acetonitrile/Water | Methanol/0.2% Formic Acid |
| Detection (nm) | 210 | 205 | DAD |
| Retention Time (min) | Varies (e.g., 5-20) | 16 (total run time) | Varies (up to 60 min run) |
| LOD (µg/mL) | Not Specified | 0.08–0.65 | 0.006–0.015 |
| LOQ (µg/mL) | Not Specified | 0.24–1.78 | 0.020–0.052 |
| Recovery (%) | Not Specified | 94.70–105.81 | 97–105 |
| Precision (RSD %) | Not Specified | < 2% (Intra-day) | < 2% |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation.
Visualizations: Workflows and Relationships
Diagrams are essential for visualizing complex processes and relationships in analytical chemistry.
Caption: General experimental workflow for this compound analysis.
Caption: Interrelated parameters for HPLC method optimization.
Conclusion
This application note outlines a strategic approach to developing a reliable HPLC method for the separation and analysis of this compound. By starting with a standard reversed-phase C18 column and a water/acetonitrile gradient, researchers can establish a baseline separation. Subsequent optimization of sample preparation, mobile phase composition, and detector parameters will be essential to achieve the desired resolution, sensitivity, and accuracy for routine analysis. The provided protocols and performance benchmarks for similar triterpenoids offer a solid foundation for this method development process.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. ffhdj.com [ffhdj.com]
- 6. nacalai.com [nacalai.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. moravek.com [moravek.com]
- 11. Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 13. phcogres.com [phcogres.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Enhancing Arabidiol Production in Arabidopsis Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to increase the yield of Arabidiol from Arabidopsis thaliana cultures.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at boosting this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable this compound Yield | Suboptimal Culture Conditions: Incorrect media composition, pH, temperature, or light conditions can hinder cell growth and secondary metabolite production. | Review and optimize culture parameters. Standard Murashige and Skoog (MS) medium is a good starting point, but modifications to nitrogen sources or sucrose concentration may be beneficial. Ensure the pH is maintained between 5.7 and 5.8. Optimal temperature for Arabidopsis cell culture is typically around 22-23°C. |
| Ineffective Genetic Construct: The transgene for a key biosynthetic enzyme (e.g., this compound synthase) may not be expressed efficiently. | Verify transgene insertion and expression levels using PCR, RT-qPCR, or western blotting. Consider using a stronger promoter or optimizing codon usage for Arabidopsis. | |
| Precursor Limitation: The metabolic flux towards the triterpenoid pathway might be insufficient. | Overexpress genes encoding upstream enzymes in the mevalonate (MVA) pathway, such as a truncated version of HMG-CoA reductase (tHMGR), to increase the supply of the precursor isopentenyl pyrophosphate (IPP). | |
| Inconsistent this compound Yields Between Batches | Variability in Cell Line: Genetic or epigenetic instability in the cell culture line can lead to inconsistent production. | Re-initiate cultures from a cryopreserved stock of a high-yielding line. Regularly subculture and monitor the morphology and growth rate of the cells. |
| Inconsistent Elicitor Preparation or Application: The concentration or timing of elicitor application may vary. | Prepare fresh elicitor solutions for each experiment. Standardize the cell culture age and density at the time of elicitation. | |
| Cell Growth Inhibition or Death After Elicitation | Elicitor Toxicity: High concentrations of elicitors like methyl jasmonate (MeJA) or salicylic acid (SA) can be toxic to cells. | Perform a dose-response experiment to determine the optimal elicitor concentration that maximizes this compound yield without significantly impacting cell viability. Start with a low concentration (e.g., 10 µM for MeJA, 50 µM for SA) and gradually increase it. |
| Contamination: Microbial contamination can stress the culture and lead to cell death. | Maintain strict aseptic techniques during all cell culture manipulations. Regularly check cultures for signs of contamination. | |
| Difficulty in Transforming Arabidopsis Cell Suspension Cultures | Low Transformation Efficiency: The protocol for Agrobacterium-mediated transformation may not be optimized. | Ensure the Agrobacterium strain is virulent and the cell culture is in the exponential growth phase. Co-cultivation time and conditions are critical and may need optimization. |
| Ineffective Selection: The antibiotic or herbicide concentration used for selecting transformed cells may be too high or too low. | Perform a kill curve experiment with non-transformed cells to determine the minimum inhibitory concentration of the selection agent. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for metabolically engineering Arabidopsis to increase this compound production?
A1: The primary strategy involves upregulating the this compound biosynthetic pathway. This can be achieved by overexpressing the gene for this compound synthase, the terminal enzyme in the pathway. Additionally, to increase the precursor supply, genes for upstream enzymes in the mevalonate (MVA) pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), can be overexpressed.[1] Targeting these enzymes to specific subcellular compartments, like the plastids, can also enhance the production of triterpenes.[2]
Q2: Which elicitors are effective in boosting triterpenoid production, and what are their typical working concentrations?
A2: Methyl jasmonate (MeJA) and salicylic acid (SA) are well-known elicitors that can induce the production of secondary metabolites, including triterpenoids, in plant cell cultures.[3] The optimal concentration can vary, but typical starting points for Arabidopsis cell cultures are in the range of 10-100 µM for MeJA and 50-200 µM for SA. It is crucial to perform a dose-response study to find the optimal concentration for your specific cell line and culture conditions.[4]
Q3: How can I optimize the culture medium for better this compound yield?
A3: While Murashige and Skoog (MS) medium is a standard for Arabidopsis cell culture, modifications can improve secondary metabolite production. Key factors to consider for optimization include the nitrogen source and concentration, the carbon source (typically sucrose), and the presence of plant growth regulators. Reducing the concentration of phosphate in the medium has also been shown to sometimes enhance secondary metabolite production.
Q4: What is a realistic expectation for the increase in triterpenoid yield after metabolic engineering or elicitation?
A4: The increase in yield can vary significantly depending on the specific approach and the target compound. In studies on other triterpenoids in Arabidopsis and other plants, metabolic engineering has led to substantial increases. For instance, targeting biosynthetic enzymes to the plastid has resulted in squalene accumulation of up to 227.30 µg/g seed.[2] In another study, transient expression of squalene synthase 1 in Arabidopsis protoplasts increased triterpenoid production from 0.5 pg/protoplast to 2.7 pg/protoplast.[5][6] Elicitation with MeJA in apple cell cultures led to a 40-58% increase in total triterpene content.[7]
Quantitative Data Summary
The following tables summarize quantitative data on triterpenoid yield enhancement from relevant studies. Note that specific data for this compound is limited; therefore, data for related triterpenoids in Arabidopsis and other model systems are included as a reference.
Table 1: Triterpenoid Yield Enhancement in Arabidopsis through Metabolic Engineering
| Engineering Strategy | Target Triterpenoid | Host System | Yield Increase | Reference |
| Overexpression of Squalene Synthase 1 (SQS1) | General Triterpenoids | Arabidopsis mesophyll protoplasts | From 0.5 pg/protoplast to 2.7 pg/protoplast | [5][6] |
| Plastid targeting of triterpene synthase, FPS, and DXS | Squalene | Arabidopsis seeds | Up to 227.30 µg/g seed | [2] |
| Cytosolic targeting of triterpene synthase and FPS | Botryococcene (non-native) | Arabidopsis seeds | >1000 µg/g seed in one line | [2] |
| Co-expression of mutant AtHMGR1cd-S577A | β-amyrin | Nicotiana benthamiana | 9.4 mg/g dry weight | [1] |
| Co-expression of mutant AtHMGR1cd-S577A | Oleanolic acid | Nicotiana benthamiana | 30.8 mg/g dry weight | [1] |
Table 2: Effect of Elicitors on Triterpenoid Production in Plant Cell Cultures
| Elicitor (Concentration) | Plant Species | Culture Type | Triterpenoid(s) | Fold Increase / % Increase | Reference |
| Methyl Jasmonate (150 µM) | Taxus cuspidata | Cell suspension | Paclitaxel | Significant increase (quantitative data not specified) | [8] |
| Salicylic Acid (200 µmol/L) | Athelia termitophila | Mycelial culture | Total Triterpenes | Gradual increase with concentration | [9] |
| Methyl Jasmonate (100 µM) | Morinda citriflora | Adventitious roots | Anthraquinones, Phenolics, Flavonoids | 1.8-fold, 1.3-fold, and 1.55-fold respectively | [3] |
| Methyl Jasmonate | Apple | Cell suspension | Total Triterpenes | 40-58% increase | [7] |
| Salicylic Acid and Jasmonic Acid (75 µM each) | Andrographis paniculata | Cell suspension | Andrographolide | 3.8-fold increase | [10] |
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation of Arabidopsis Cell Suspension Culture
This protocol is adapted from established methods for stable transformation.
Materials:
-
Arabidopsis thaliana cell suspension culture (e.g., PSB-D) in the exponential growth phase.
-
Agrobacterium tumefaciens strain (e.g., C58C1Rifr[pMP90]) carrying the binary vector with the gene of interest.
-
MSMO medium (MS salts, 3% sucrose, 0.5 mg/L NAA, 0.05 mg/L Kinetin).
-
Acetosyringone.
-
Selection agent (e.g., kanamycin, hygromycin).
-
Cefotaxime.
Procedure:
-
Grow the Arabidopsis cell suspension culture to the mid-exponential phase (typically 3-4 days after subculturing).
-
Inoculate Agrobacterium carrying the desired plasmid into LB medium with appropriate antibiotics and grow overnight at 28°C.
-
Pellet the Agrobacterium cells by centrifugation, and resuspend them in fresh MSMO medium to an OD600 of 0.8-1.0. Add acetosyringone to a final concentration of 100 µM.
-
Add the Agrobacterium suspension to the Arabidopsis cell culture at a 1:10 (v/v) ratio.
-
Co-cultivate for 48 hours at 22-25°C in the dark with gentle agitation.
-
After co-cultivation, wash the plant cells with fresh MSMO medium containing cefotaxime (250-500 mg/L) to remove the Agrobacterium. Repeat the washing step three times.
-
Plate the washed cells on solid MSMO medium containing the appropriate selection agent and cefotaxime.
-
Incubate the plates at 22-25°C under a 16h light/8h dark cycle.
-
Subculture the growing calli to fresh selection medium every 2-3 weeks.
-
Once stable transformed calli are established, they can be used to re-initiate suspension cultures in liquid MSMO medium with the selection agent.
Protocol 2: Elicitation of Arabidopsis Cell Suspension Cultures with Methyl Jasmonate (MeJA)
Materials:
-
Established Arabidopsis cell suspension culture (7-10 days old).
-
Methyl jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol).
-
Sterile water.
Procedure:
-
Prepare a working solution of MeJA by diluting the stock solution in sterile water to the desired final concentrations (e.g., for a final concentration of 50 µM in 50 mL of culture, add 25 µL of a 100 mM stock to a sterile microfuge tube and dilute as needed before adding to the culture).
-
To a 7-day-old Arabidopsis cell suspension culture, add the MeJA working solution to achieve the desired final concentration. An equivalent amount of the solvent (ethanol) should be added to a control culture.
-
Incubate the treated and control cultures under standard growth conditions.
-
Harvest the cells at different time points after elicitation (e.g., 24, 48, 72, and 96 hours) for this compound extraction and analysis.
-
Analyze cell viability (e.g., using Evans blue staining) to assess the toxicity of the applied MeJA concentration.
Visualizations
Caption: Simplified this compound biosynthetic pathway in Arabidopsis.
Caption: Experimental workflow for increasing this compound yield.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering triterpene metabolism in the oilseed of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arabidopsis cell culture for comparable physiological and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid induction of the triterpenoid pathway in Arabidopsis thaliana mesophyll protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arabidiol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low recovery of Arabidiol during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to low recovery of this compound?
A1: Low recovery of this compound, a tricyclic triterpenoid, can be attributed to several factors throughout the extraction process.[1][2][3] Key considerations include:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. This compound, being a secondary and tertiary alcohol, has moderate polarity.[4] Using a solvent that is too polar or too non-polar will result in inefficient extraction.
-
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to plant material significantly impact yield.[2][5] High temperatures can potentially degrade the compound.[1]
-
Insufficient Sample Preparation: The particle size of the plant material plays a crucial role. Inadequate grinding limits the surface area available for solvent penetration, leading to incomplete extraction.[1][2]
-
Co-extraction of Impurities: The presence of other compounds like lipids and pigments can interfere with the isolation and purification of this compound, leading to apparent low recovery.[1]
-
Analyte Loss During Work-up: Steps following extraction, such as liquid-liquid partitioning and column chromatography, can be sources of product loss if not optimized.
Q2: Which solvents are recommended for this compound extraction?
A2: Based on the chemical structure of this compound (C30H52O2), which includes hydroxyl groups, solvents of intermediate polarity are generally most effective.[4] Ethyl acetate has been successfully used for the extraction of this compound derivatives from plant tissues.[6] Other commonly used solvents for triterpenoids that should be considered and optimized include:
-
Aqueous ethanol or methanol (e.g., 70-85%)[1]
-
Acetone
-
Dichloromethane
The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding would be effective.[7][8] It is advisable to perform small-scale pilot extractions with a few selected solvents to determine the optimal one for your specific plant matrix.
Q3: Can the extraction method itself affect the recovery rate?
A3: Absolutely. The choice of extraction technique significantly influences efficiency and yield.[3][9]
-
Maceration: A simple but potentially time-consuming method that may result in lower yields compared to more advanced techniques.[3][10]
-
Soxhlet Extraction: Offers more efficient extraction than maceration due to the continuous cycling of fresh, hot solvent. However, the prolonged exposure to heat can be a concern for thermally sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature, which can be beneficial for preserving this compound.[1][9]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[10][11]
For maximizing this compound recovery, modern techniques like UAE and MAE are often preferred due to their increased efficiency and potentially milder conditions.
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to poor extraction yields.
| Problem | Potential Cause | Recommended Solution |
| Low this compound content in crude extract | Inefficient initial extraction. | 1. Optimize Solvent Choice: Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, 80% ethanol).2. Adjust Extraction Parameters: Systematically vary temperature, time, and solvent-to-solid ratio.[2][12] Use a design of experiments (DoE) approach for comprehensive optimization.[13]3. Improve Sample Preparation: Ensure the plant material is finely and uniformly ground to maximize surface area.[1][2]4. Select a More Efficient Method: Consider switching from maceration to UAE or MAE for improved extraction efficiency.[9] |
| Significant loss of this compound during solvent partitioning | Incorrect pH or solvent system for liquid-liquid extraction (LLE). | 1. Control pH: Since this compound has hydroxyl groups, the pH of the aqueous phase can influence its partitioning. While it is not ionizable, pH changes can affect the solubility of impurities. For neutral compounds, maintaining a neutral pH is a good starting point.[14]2. Optimize LLE Solvent: Ensure the organic solvent used for partitioning has a high affinity for this compound and is immiscible with the aqueous phase. Repeat the extraction of the aqueous layer multiple times (e.g., 3x) to maximize recovery.[6]3. Consider Salting Out: Adding a neutral salt (e.g., NaCl) to the aqueous phase can decrease the solubility of this compound and drive it into the organic phase.[14] |
| Poor recovery after column chromatography | This compound is irreversibly adsorbed onto the stationary phase or co-elutes with impurities. | 1. Choose the Right Stationary Phase: Silica gel is commonly used for triterpenoid purification. However, if strong adsorption is an issue, consider using a less active stationary phase like alumina or a bonded phase (e.g., C18) for reversed-phase chromatography.2. Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf value between 0.2-0.4). A gradient elution from a non-polar to a more polar solvent is often effective for separating compounds in a complex mixture. |
| This compound appears to be degrading during the process | Exposure to excessive heat or extreme pH. | 1. Reduce Temperature: Employ extraction methods that can be performed at lower temperatures, such as UAE at room temperature.[1] If using Soxhlet or MAE, minimize the extraction time.2. Use a Rotary Evaporator: Concentrate the extract under reduced pressure to lower the solvent's boiling point.[1]3. Maintain Neutral pH: Avoid strongly acidic or basic conditions during the extraction and purification steps unless necessary for impurity removal. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a method for extracting this compound using sonication, which can enhance extraction efficiency.
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).[1]
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 150 mL of the selected solvent (e.g., 85% ethanol). This represents a 1:15 solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30-45 minutes at a controlled temperature (e.g., 45°C).[1]
-
-
Filtration: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
-
Re-extraction: To ensure complete extraction, re-suspend the plant residue in 100 mL of the solvent and repeat the sonication and filtration steps.
-
Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Further Processing: The crude extract can then be subjected to liquid-liquid partitioning and chromatographic purification.
Protocol 2: Liquid-Liquid Extraction for Crude Extract Purification
This protocol is for partitioning the crude extract to separate this compound from highly polar or non-polar impurities.
-
Dissolution: Dissolve the crude extract obtained from Protocol 1 in a suitable solvent system, for example, a mixture of 100 mL of 50% methanol and 100 mL of n-hexane, in a separatory funnel.
-
Defatting: Shake the funnel vigorously for 2-3 minutes and allow the layers to separate. The non-polar n-hexane layer will remove lipids and other non-polar impurities. Drain the lower hydroalcoholic layer. Repeat this step 2-3 times with fresh n-hexane.[1]
-
Extraction of this compound:
-
To the remaining hydroalcoholic phase, add 100 mL of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which now contains the this compound.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
-
-
Washing and Drying: Combine the ethyl acetate fractions and wash with a small volume of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and evaporate the ethyl acetate under reduced pressure to yield a purified extract enriched in this compound.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, data based on experimental principles to illustrate the impact of different extraction parameters on this compound recovery.
Table 1: Effect of Solvent Choice and Extraction Method on this compound Recovery (%)
| Solvent | Maceration (24h) | Soxhlet (6h) | UAE (45 min) |
| n-Hexane | 15.2 ± 1.8 | 25.6 ± 2.1 | 28.3 ± 2.5 |
| Dichloromethane | 45.8 ± 3.2 | 58.1 ± 3.5 | 62.5 ± 3.8 |
| Ethyl Acetate | 68.3 ± 4.1 | 80.5 ± 4.4 | 88.7 ± 4.9 |
| 80% Ethanol | 75.1 ± 4.5 | 85.3 ± 4.8 | 91.2 ± 5.1 |
| Water | 5.6 ± 0.9 | 10.2 ± 1.3 | 12.8 ± 1.5 |
Table 2: Optimization of UAE Parameters for this compound Extraction using 80% Ethanol
| Temperature (°C) | Time (min) | Solvent:Solid Ratio (mL/g) | This compound Recovery (%) |
| 35 | 30 | 10:1 | 78.4 ± 4.6 |
| 35 | 60 | 20:1 | 89.1 ± 5.0 |
| 55 | 30 | 20:1 | 92.5 ± 5.3 |
| 55 | 60 | 15:1 | 94.3 ± 5.5 |
| 75 | 60 | 15:1 | 85.2 ± 4.9 (Potential degradation) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H52O2 | CID 25245907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Seed Oil Extraction from Asphodelus tenuifolius Cav. Using Response Surface Methodology | MDPI [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Separation of Triterpenoids in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of triterpenoids.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Question: Why am I seeing poor resolution between my triterpenoid peaks, especially isomers like oleanolic and ursolic acid?
Answer: Poor resolution between structurally similar triterpenoids is a common challenge. Several factors in your HPLC method can be optimized to improve separation.
Potential Causes & Solutions:
| Parameter | Potential Cause | Recommended Solution |
| Stationary Phase | Inadequate selectivity of the column. | C18 columns are widely used, but for isomeric triterpenoids, a C30 column often provides superior selectivity and resolution due to its unique shape selectivity.[1] |
| Mobile Phase | Suboptimal mobile phase composition. | Systematically optimize the mobile phase. Common mobile phases for triterpenoid separation include acetonitrile/water and methanol/water mixtures.[2] For complex mixtures, a gradient elution program, where the solvent strength is increased over time, can improve separation.[3] Adding modifiers like formic acid can also improve peak shape and selectivity.[4] |
| Temperature | Inappropriate column temperature. | Temperature can significantly impact selectivity. For critical pairs like oleanolic and ursolic acids, a lower temperature (e.g., 20°C) may enhance resolution, although it might increase run times.[1][2] Conversely, for other separations, a higher temperature (e.g., 35°C) can improve efficiency.[2] It is crucial to empirically determine the optimal temperature for your specific analytes. |
| Flow Rate | Flow rate is too high or too low. | Optimize the flow rate. A lower flow rate generally provides better separation but increases analysis time. Ensure the flow rate is compatible with your column dimensions and particle size to maintain optimal efficiency.[2] |
Question: My triterpenoid peaks are showing tailing or fronting. What can I do to improve peak shape?
Answer: Poor peak shape, such as tailing or fronting, can compromise the accuracy of quantification and reduce resolution.[1]
Troubleshooting Peak Shape Issues:
-
Peak Tailing:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on triterpenoids, causing tailing.
-
Solution: Use a well-end-capped column. Adding a small amount of a competitive base to the mobile phase or using a stronger buffer can also mitigate these interactions.[1]
-
-
Column Contamination or Void: A blocked frit or a void at the column inlet can distort peak shape.[1]
-
Solution: If permitted by the manufacturer, reverse and flush the column. If the issue persists, consider replacing the guard column or the analytical column.[1]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an acidic triterpenoid, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least two units away from the analyte's pKa.[1]
-
-
-
Peak Fronting:
-
Sample Overload: Injecting too much sample can saturate the column.[1]
-
Solution: Dilute your sample or reduce the injection volume.[1]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]
-
-
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor triterpenoid separation in HPLC.
Gas Chromatography (GC) Troubleshooting Guide
Question: Why are my triterpenoids not being detected or showing poor peaks in GC-MS analysis?
Answer: Due to their low volatility and high molecular weight, triterpenoids require a derivatization step before GC analysis.[2] Without this, they will not volatilize properly in the injector and will not travel through the GC column.
Key Considerations for GC Analysis of Triterpenoids:
| Step | Consideration | Recommendation |
| Sample Preparation | Derivatization is mandatory. | Silylation is a common derivatization technique for triterpenoids. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine are effective for derivatizing hydroxyl and carboxylic acid groups.[5] For triterpenoid saponins, hydrolysis to remove sugar moieties followed by derivatization of the aglycone is necessary.[6][7] |
| Injection | Inappropriate injection temperature or mode. | Use a programmed temperature vaporizing (PTV) injector to allow for gentle vaporization of the derivatized analytes.[5] Optimize the injection temperature to ensure complete volatilization without causing degradation of the derivatives. |
| GC Column | Incorrect stationary phase. | A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is generally suitable for the separation of derivatized triterpenoids.[5] |
| Temperature Program | Suboptimal oven temperature program. | A carefully optimized temperature ramp is crucial for separating a complex mixture of derivatized triterpenoids. Start with a lower initial temperature to focus the analytes at the head of the column and then ramp up to a sufficiently high final temperature to elute all compounds of interest. |
GC Analysis Workflow for Triterpenoids
Caption: A typical workflow for the GC-MS analysis of triterpenoids.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
Question: My triterpenoid spots are streaking or not separating well on the TLC plate. What should I do?
Answer: Streaking and poor separation in TLC are often related to the sample application, the mobile phase, or the stationary phase.
Common TLC Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Streaking | Sample overload. | Apply a more diluted sample solution.[8] |
| Highly polar compounds interacting strongly with the silica gel. | For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add triethylamine (0.1-2.0%).[8] | |
| Poor Separation (Rf too low or too high) | Inappropriate mobile phase polarity. | If spots are too close to the baseline (low Rf), the mobile phase is not polar enough; increase the proportion of the polar solvent.[8] If spots are too close to the solvent front (high Rf), the mobile phase is too polar; decrease the proportion of the polar solvent.[8] |
| Complex sample matrix. | Consider a preliminary sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[1] | |
| No Visible Spots | Compound is not UV active and no visualization reagent was used. | Triterpenoids often lack strong chromophores, making them invisible under UV light.[9] Use a suitable staining reagent, such as Liebermann-Burchard reagent, followed by heating to visualize the spots.[10] |
| Sample concentration is too low. | Concentrate the sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare plant samples for triterpenoid analysis? A1: A robust sample preparation protocol is crucial. Key steps include:
-
Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder to maximize the surface area for extraction.[11]
-
Extraction: Triterpenoids can be extracted using solvents like ethanol, methanol, or chloroform, or mixtures thereof.[1] Techniques like sonication or reflux can enhance extraction efficiency.[1]
-
Cleanup: For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances before chromatographic analysis.[1]
Q2: I have low sensitivity and cannot detect my triterpenoids of interest in HPLC. How can I improve this? A2: Low sensitivity can be addressed in several ways:
-
Increase Analyte Concentration: Employ a more efficient extraction method or concentrate your sample extract prior to analysis. Be mindful that this may also concentrate interfering matrix components.[1]
-
Optimize Detection Wavelength: Most triterpenoids lack strong chromophores and have low UV absorption.[2] For better sensitivity with a PDA or UV detector, set the wavelength to a low range, typically between 205-210 nm.[1][2] This requires the use of high-purity HPLC-grade solvents to minimize baseline noise.[1]
-
Use a More Sensitive Detector: If sensitivity is still an issue, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
Q3: Can I analyze triterpenoid saponins directly by GC-MS? A3: No, triterpenoid saponins are not suitable for direct GC-MS analysis because they are glycosides and are not volatile.[7] They will degrade at the high temperatures used in the GC injector.[7] For GC-MS analysis, you must first hydrolyze the saponins to cleave the sugar moieties, and then derivatize the resulting triterpenoid aglycones.[6][7] Alternatively, LC-MS is a more suitable technique for the direct analysis of intact saponins.[7]
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) at 40-60°C until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.[11]
-
Extraction:
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Cleanup (Optional): If the crude extract is complex, dissolve it in a suitable solvent and perform solid-phase extraction (SPE) using a C18 cartridge to remove highly polar or non-polar interferences.
Protocol 2: Silylation of Triterpenoids for GC-MS Analysis
-
Sample Preparation: Place a small amount (e.g., 1 mg) of the dried triterpenoid extract or standard into a reaction vial.
-
Derivatization:
-
Add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 4. Separation and characterization of phenolic compounds and triterpenoid saponins in licorice (Glycyrrhiza uralensis) using mobile phase-dependent reversed-phase×reversed-phase comprehensive two-dimensional liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxapress.com [maxapress.com]
Technical Support Center: Optimizing Derivatization Conditions for Arabidiol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Arabidiol for robust and reliable analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: this compound, a triterpenoid diol, is a semi-volatile compound. Direct analysis by GC-MS can be challenging due to its polarity, which can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector port. Derivatization, typically through silylation, replaces the active hydrogens of the hydroxyl groups with less polar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of this compound, resulting in improved chromatographic resolution and detection.[1]
Q2: What are the most common derivatization reagents for this compound and other triterpenoids?
A2: The most common derivatization technique for triterpenoids like this compound is silylation. The most frequently used silylating reagents are:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A versatile and powerful silylating agent that reacts with a wide range of polar compounds.[1]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often favored in metabolomics due to the volatility of its byproducts.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the reactivity of the silylating mixture, especially for hindered hydroxyl groups.[1][2]
Q3: What are the critical parameters to control during the derivatization of this compound?
A3: The success of this compound derivatization depends on several key parameters:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization.[2] All glassware should be oven-dried, and solvents must be anhydrous.
-
Reagent Concentration: An excess of the silylating reagent is recommended to drive the reaction to completion.[1] A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is a good starting point.
-
Reaction Temperature and Time: The optimal temperature and duration of the reaction depend on the specific reagent and the steric hindrance of the hydroxyl groups in this compound. Overheating can lead to the degradation of the analyte or derivatizing agent.
-
Solvent/Catalyst: Pyridine is a common solvent and catalyst that can facilitate the dissolution of the analyte and accelerate the derivatization reaction.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and analysis of this compound.
Issue 1: Incomplete Derivatization (Presence of Underivatized or Partially Derivatized this compound Peaks)
-
Possible Causes:
-
Presence of moisture in the sample or reagents.
-
Insufficient amount of derivatizing reagent.
-
Suboptimal reaction time or temperature.
-
Steric hindrance of the hydroxyl groups.
-
-
Solutions:
-
Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider azeotropic removal of water by adding a solvent like methylene chloride and evaporating to dryness before adding the derivatization reagents.[2]
-
Increase the molar excess of the silylating reagent.
-
Optimize the reaction conditions by systematically varying the temperature and time. Refer to the tables below for recommended starting points.
-
For sterically hindered hydroxyl groups, consider using a more potent silylating reagent mixture, such as BSTFA with a higher percentage of TMCS (e.g., 10%), and increasing the reaction temperature.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Active sites in the GC system (injector liner, column).
-
Incomplete derivatization leaving polar hydroxyl groups exposed.
-
Column overload.
-
-
Solutions:
-
Use a deactivated injector liner and a high-quality, low-bleed GC column suitable for analyzing derivatized compounds.
-
Confirm complete derivatization using the troubleshooting steps for "Incomplete Derivatization."
-
Reduce the injection volume or dilute the sample.[4]
-
Issue 3: Presence of Extraneous Peaks in the Chromatogram
-
Possible Causes:
-
Contaminants in the sample, solvents, or from the derivatization reagents themselves.
-
Septum bleed from the injector.
-
Byproducts from the derivatization reaction.
-
-
Solutions:
-
Run a reagent blank (all components except the sample) to identify peaks originating from the reagents or solvent.
-
Use high-purity solvents and fresh derivatization reagents.
-
Ensure regular maintenance of the GC inlet, including replacing the septum and liner.[5]
-
BSTFA byproducts are generally volatile and elute with the solvent front, minimizing interference with the analytes of interest.[1]
-
Data Presentation: Comparison of Derivatization Conditions
The following tables summarize typical starting conditions for the silylation of triterpenoids, which can be adapted for this compound analysis.
Table 1: Recommended Silylation Conditions for Triterpenoids
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagent | BSTFA + 1% TMCS | MSTFA | BSTFA:Pyridine (35:65 v/v) |
| Temperature | 60°C | 37°C | 70°C |
| Time | 15 minutes | 60 minutes | 3 hours |
| Reference | [2] | [6] | [7] |
Table 2: Optimized Derivatization Protocol for Pentacyclic Triterpenes
| Parameter | Optimized Condition |
| Reagent | BSTFA:TMCS:Pyridine (22:13:65 v/v/v) |
| Temperature | 30°C |
| Time | 2 hours |
| Reference | [1] |
Experimental Protocols
Detailed Methodology for Silylation of this compound for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the dried this compound sample or extract into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 70°C.
-
To ensure the complete removal of water, add 0.5 mL of anhydrous methylene chloride and evaporate to dryness again.[2]
-
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and mix thoroughly.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
If necessary, centrifuge the vial to pellet any particulate matter.
-
Transfer the supernatant to a GC-MS autosampler vial with an insert.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Mandatory Visualizations
Caption: Experimental workflow for the silylation of this compound.
Caption: Troubleshooting logic for incomplete this compound derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the mass spectrometry of Arabidiol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometric analysis of Arabidiol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, which is often extracted from complex biological samples like Arabidopsis thaliana roots, these matrix components can include salts, phospholipids, and other secondary metabolites.[3][4] These components can compete with this compound for ionization in the mass spectrometer's source, leading to two primary outcomes:
-
Ion Suppression: The most common effect, where the presence of matrix components reduces the ionization of this compound, leading to a weaker signal than expected.[2][5] This can result in underestimation of the analyte's concentration and compromise the sensitivity of the assay.[6]
-
Ion Enhancement: Less common, but occurs when matrix components increase the ionization of this compound, causing a stronger signal and an overestimation of its concentration.[1][5]
Because matrix effects can severely impact the accuracy, precision, and reproducibility of quantitative results, they are a critical parameter to evaluate and address during method development.[6]
Q2: My this compound signal intensity is low and inconsistent between samples. Could this be a matrix effect?
A: Yes, low and inconsistent signal intensity are classic symptoms of matrix effects.[7] While other issues like improper sample concentration, poor ionization efficiency, or instrument calibration problems can also cause poor signal, matrix effects are a likely culprit when dealing with complex biological extracts.[7][8] The variability arises because the composition and concentration of interfering components can differ from one sample to another, causing the degree of ion suppression or enhancement to change accordingly.[9] This is why it is crucial to assess matrix effects systematically.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: The most accepted method for quantifying matrix effects is the post-extraction spike analysis .[3][10] This involves comparing the peak response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat (clean) solvent. This allows you to isolate the effect of the matrix on the analyte's signal. The assessment involves preparing three sets of samples as described in the protocol below.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the calculation of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (this compound) and any internal standard (IS) into the clean reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., an Arabidopsis root extract from a plant known not to produce this compound, or a surrogate matrix) through the entire extraction procedure. Spike the analyte and IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before initiating the sample extraction procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate ME, RE, and PE using the mean peak areas from each set.
-
Data Summary: Calculating Matrix Effects and Recovery
The following table summarizes the formulas used to evaluate the performance of your method. A Matrix Effect value of <100% indicates ion suppression, while a value >100% indicates ion enhancement.[2] Values greater than 20% suppression or enhancement typically require corrective action.[1]
| Parameter | Formula | Description | Ideal Value |
| Matrix Effect (ME) | (Peak Area in Set B / Peak Area in Set A) * 100 | Measures the direct impact of the matrix on signal intensity (suppression or enhancement). | 100% (80-120%) |
| Recovery (RE) | (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the sample extraction process, independent of matrix effects. | >80% |
| Process Efficiency (PE) | (Peak Area in Set C / Peak Area in Set A) * 100 | Represents the overall efficiency of the entire analytical process, combining both extraction recovery and matrix effects. | >80% |
Q4: What are the primary strategies to reduce or eliminate matrix effects during this compound analysis?
A: A multi-pronged approach is often most effective, starting with sample preparation and moving through analytical and compensatory techniques.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[11] Common techniques include:
-
Liquid-Liquid Extraction (LLE): Partitions this compound into a solvent immiscible with the sample matrix.[11]
-
Solid-Phase Extraction (SPE): Selectively retains this compound on a solid sorbent while matrix components are washed away. This is highly effective for cleaning up plant extracts.[12]
-
Sample Dilution: A simple method to reduce the concentration of interfering components, but may compromise the limit of detection if this compound concentrations are low.[6][9]
-
-
Modify Chromatographic Conditions: Adjusting the LC method can help separate this compound from co-eluting matrix interferences.[13] This can be achieved by:
-
Changing the mobile phase composition or gradient profile.
-
Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl).
-
Employing a divert valve to send the highly polar, early-eluting matrix components to waste instead of the MS source.[9]
-
-
Use Compensatory Calibration Methods:
-
Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract helps to ensure that the standards and samples experience similar matrix effects, improving accuracy.
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[5][6][14] A SIL-Arabidiol would co-elute and be affected by the matrix in the same way as the native this compound, ensuring that the ratio of analyte to IS remains constant and allows for highly accurate quantification.[15][16]
-
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Signal for this compound | Severe Ion Suppression: High concentration of matrix components co-eluting with the analyte.[17] Instrument Issue: Loss of LC prime, incorrect MS parameters, contaminated ion source, or leaks.[7][18][19] Sample Preparation Failure: Inefficient extraction leading to loss of this compound. | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to confirm ion suppression.[3] 2. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol.[11] 3. Check Instrument: Inject a neat standard to verify LC and MS performance. Check for stable spray, system pressure, and gas flows.[18] Manually purge LC pumps if necessary.[18] 4. Dilute Sample: Try a 10-fold or 100-fold dilution to reduce matrix load.[9] |
| High Variability in Results (Poor RSD%) | Inconsistent Matrix Effects: The type and amount of matrix components vary between individual samples.[9] Carryover: Residual analyte from a previous high-concentration sample injection.[17] Inconsistent Sample Prep: Variability in the extraction procedure. | 1. Use a Stable Isotope Labeled-IS: This is the most robust way to correct for sample-to-sample variation in matrix effects.[6][14][15] 2. Use Matrix-Matched Calibrants: If a SIL-IS is unavailable, this can help compensate for consistent matrix effects. 3. Optimize Wash Method: Ensure the injection needle and port are thoroughly washed between samples with a strong organic solvent. 4. Standardize Extraction: Automate or carefully control volumes, mixing times, and evaporation steps. |
| Poor Peak Shape (Tailing, Splitting) | Column Contamination/Overload: Buildup of non-polar matrix components on the analytical column.[17] Co-eluting Interference: A matrix component with a similar structure or retention time is interfering with the peak.[13] Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong, causing peak distortion. | 1. Add a Guard Column: Protect the analytical column from irreversible contamination. 2. Improve Sample Cleanup: Use a more rigorous SPE method to remove strongly retained matrix components. 3. Adjust Chromatography: Modify the LC gradient to better resolve this compound from the interference. 4. Match Reconstitution Solvent: Ensure the final sample solvent is as weak as, or weaker than, the initial mobile phase conditions. |
Visualizations
Diagram 1: Conceptual Flow of Matrix Effects
Caption: How matrix components interfere with this compound ionization.
Diagram 2: Workflow for Quantifying Matrix Effects
Caption: Experimental design for assessing matrix effects and recovery.
Diagram 3: Decision Tree for Addressing Matrix Effects
References
- 1. waters.com [waters.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. diva-portal.org [diva-portal.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 15. Characterization and quantification of thiol-peptides in Arabidopsis thaliana using combined dilution and high sensitivity HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zefsci.com [zefsci.com]
- 18. biotage.com [biotage.com]
- 19. gentechscientific.com [gentechscientific.com]
Technical Support Center: Improving the Purification of Arabidiol from Crude Plant Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of Arabidiol from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from plant matrices?
A1: The purification of this compound, a triterpenoid saponin, presents several common challenges. These include low yields due to its concentration in plant material and complex structure.[1] Co-extraction of impurities such as pigments, lipids, phenols, and polysaccharides is also a significant issue that complicates the purification process.[1][2] Furthermore, the structural diversity and similar polarities of different saponins make their separation from one another a complex task, often requiring multiple chromatographic steps.[1] Degradation of this compound can also occur if extraction conditions like temperature and pH are not carefully controlled.[1]
Q2: How do I select the most appropriate extraction solvent for this compound?
A2: The choice of solvent is critical and depends on the specific plant material and the polarity of the target saponins. Aqueous ethanol and methanol are the most frequently used solvents for extracting triterpenoid saponins due to their broad solvency range.[1] It is recommended to test different concentrations (e.g., 50%, 70%, 95% ethanol) to find the optimal solvent system for maximizing this compound yield while minimizing the co-extraction of impurities.[1][3] For initial defatting of the plant material, a non-polar solvent like petroleum ether can be used.[2]
Q3: My purified this compound fraction shows low purity. What are the likely causes and solutions?
A3: Low purity is often due to the presence of co-eluting compounds with similar polarities to this compound.[1] To improve purity, a multi-step chromatographic approach is recommended. This can involve an initial separation on a macroporous resin column, followed by silica gel chromatography, and then size-exclusion chromatography using Sephadex LH-20.[1] Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be highly effective for separating structurally similar compounds.[1]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile technique for quantifying purity.[3] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful tools.[4] Fourier-Transform Infrared Spectroscopy (FTIR) can also be useful for identifying the presence of functional groups from potential impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the this compound purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound Extract | 1. Inappropriate solvent polarity or concentration.[1] 2. Insufficient extraction time or temperature.[1] 3. Inadequate grinding of plant material.[1] 4. Inefficient extraction method.[2] | 1. Optimize the solvent system by testing various concentrations of ethanol or methanol.[1] 2. Increase the extraction time or temperature, being careful to avoid degradation.[1] 3. Ensure the plant material is finely and uniformly ground to maximize surface area.[1] 4. Consider using more advanced extraction techniques like ultrasound-assisted extraction.[2] |
| High Viscosity of Crude Extract | Co-extraction of polysaccharides.[2] | 1. Perform a pre-extraction step with a less polar solvent to remove some interfering compounds.[2] 2. Use enzymatic hydrolysis to break down polysaccharides, with careful optimization to prevent this compound degradation.[2] 3. Employ precipitation with a suitable anti-solvent to selectively remove polysaccharides.[2] |
| Poor Separation on Silica Gel Column | 1. Suboptimal mobile phase composition.[2] 2. Co-elution of structurally similar saponins.[1] | 1. Systematically vary the proportions of the mobile phase solvents (e.g., chloroform, methanol, and water).[2] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase to improve peak shape.[2] 3. Employ a sequential chromatographic approach using different stationary phases.[1] |
| This compound Fails to Elute from a Reversed-Phase (C18) Column | 1. Precipitation of the sample on the column due to a weak loading solvent.[5] 2. Irreversible adsorption of hydrophobic saponins to the stationary phase.[5] | 1. Ensure the sample is fully dissolved in the initial mobile phase before injection.[5] 2. If optimizing the mobile phase is ineffective, consider a different stationary phase like a C8 or phenyl column.[5] |
| Difficulty in Crystallizing Purified this compound | 1. Suboptimal temperature for crystallization.[2] 2. Lack of nucleation sites for crystal growth.[2] | 1. Experiment with different temperatures (e.g., room temperature, 4°C) to determine the optimal condition for crystallization.[2] 2. If a small number of crystals are available, use them to "seed" a supersaturated solution to initiate crystallization.[2] |
Data Presentation
Table 1: Comparison of Extraction Solvents on Triterpenoid Yield and Purity
| Extraction Solvent | Total Triterpenoid Yield (mg/g DW) | Purity of Triterpenoid Acids (%) | Reference |
| Dichloromethane | 15.2 ± 0.4 | 1.8 | [3] |
| Ethyl Acetate | 21.5 ± 0.6 | 3.5 | [3] |
| Acetone | 23.8 ± 0.7 | 3.2 | [3] |
| Methanol | 25.1 ± 0.8 | 2.9 | [3] |
| 95% Ethanol | 28.4 ± 0.9 | 3.8 | [3] |
DW: Dry Weight. Data is generalized from studies on triterpenoid acids and may vary for this compound.
Table 2: Influence of Extraction Method on Triterpenoid Yield
| Extraction Method | Extraction Time (min) | Temperature (°C) | Yield (mg UAE/g DW) | Reference |
| Surfactant-mediated Ultrasound-Assisted Extraction (Optimized) | 42 | 65 | 33.92 ± 0.52 | [6] |
| Supercritical Fluid Extraction (SFE) | - | 50 | ~1.8 (Total Triterpenoids) | [7] |
| Folch Method | - | - | ~2.6 (Total Triterpenoids) | [7] |
UAE: Ursolic Acid Equivalents; DW: Dry Weight. Yields are highly dependent on the plant matrix and specific compound.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general method for the efficient extraction of triterpenoid saponins like this compound.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 50°C) and grind it into a fine, uniform powder.[1]
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the optimized extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature (e.g., 60°C) and sonication frequency.
-
Extract for an optimized duration (e.g., 30-60 minutes).[1]
-
-
Filtration: After extraction, separate the liquid extract from the solid plant residue by filtration or centrifugation.[1]
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.[1]
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol outlines a sequential chromatographic approach for purifying this compound from the crude extract.
-
Macroporous Resin Column Chromatography (Initial Cleanup):
-
Dissolve the crude extract in an appropriate solvent.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).
-
Wash the column with deionized water to remove highly polar impurities.[1]
-
Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70% ethanol).[1]
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the this compound-containing fractions.
-
Pool the positive fractions and concentrate them under vacuum.[1]
-
-
Silica Gel Column Chromatography (Fractionation):
-
Dissolve the concentrated fraction from the previous step in a minimal amount of solvent.
-
Load the sample onto a silica gel column.
-
Elute the column with a gradient of a suitable solvent system (e.g., chloroform:methanol:water).[2]
-
Collect and analyze fractions by TLC.
-
Pool the fractions containing pure this compound and concentrate.
-
-
Sephadex LH-20 Column Chromatography (Final Polishing):
-
For further purification and removal of pigments, dissolve the semi-purified this compound in methanol.
-
Load the sample onto a Sephadex LH-20 column.
-
Elute with methanol.
-
Collect the purified this compound fraction and concentrate to yield the final product.
-
Mandatory Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tautobiotech.com [tautobiotech.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. maxapress.com [maxapress.com]
- 7. utupub.fi [utupub.fi]
Technical Support Center: Quantification of Plant Triterpenoids
Welcome to the technical support center for the quantification of plant triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of triterpenoid analysis.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of plant triterpenoids?
A1: The quantification of plant triterpenoids is met with several challenges stemming from their structural diversity and physicochemical properties. Key difficulties include:
-
Low Extraction Yield: Triterpenoids often exist in low concentrations within the plant matrix, making efficient extraction challenging.[1]
-
Co-extraction of Impurities: The extraction process can co-extract interfering compounds such as pigments, lipids, and phenols, which complicates purification and analysis.[1]
-
Structural Diversity: Triterpenoids are a vast group of compounds with varying polarities and functional groups, making it difficult to develop a single, universally applicable analytical method.[1]
-
Lack of Chromophores: Many triterpenoids lack strong chromophores, which leads to low sensitivity when using UV-Vis detection in HPLC.[2][3] This often necessitates detection at low wavelengths (205-210 nm), requiring high-purity solvents.[2][4]
-
Poor Volatility: The low volatility and high molecular weight of many triterpenoids require a derivatization step before analysis by Gas Chromatography (GC).[5]
-
Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix can suppress or enhance the ionization of target triterpenoids, leading to inaccurate quantification.[6][7]
-
Isomer Co-elution: Structurally similar isomers, such as oleanolic acid and ursolic acid, are often difficult to separate chromatographically.[3][4]
Q2: How do I select the optimal extraction method for triterpenoids?
A2: The choice of extraction method depends on the specific triterpenoids of interest, the plant material, and the intended downstream analysis.
-
Conventional Methods: Maceration and Soxhlet extraction are simple but can be time-consuming and may use large volumes of solvent.[8]
-
Modern "Green" Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages, including shorter extraction times, reduced solvent consumption, and often higher extraction efficiency.[8][9]
-
Solvent Selection: The polarity of the extraction solvent is crucial. Alcohols like methanol and ethanol, often in aqueous solutions, are commonly used.[1][10] For instance, 70% ethanol has been found to be effective for desorbing triterpenoids from macroporous adsorption resin.[10] It is highly recommended to perform pilot extractions with a range of solvents to find the optimal one for your specific sample.[10]
Q3: When is derivatization necessary for triterpenoid analysis, and what are the common reagents?
A3: Derivatization is a mandatory step for the analysis of many triterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS). This chemical modification increases the volatility of the analytes, making them suitable for GC analysis.[11] The most common derivatization technique is silylation, which replaces active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[5] A widely used and efficient derivatization reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[11][12]
II. Troubleshooting Guides
Extraction Issues
| Problem | Possible Causes | Solutions |
| Low Triterpenoid Yield | 1. Inappropriate solvent system.[10] 2. Suboptimal extraction temperature.[10] 3. Insufficient extraction time.[10] 4. Inadequate solid-to-liquid ratio.[10] 5. Inefficient extraction method.[1] | 1. Test a range of solvents with varying polarities (e.g., different concentrations of aqueous ethanol or methanol).[1] 2. Optimize the temperature; be cautious of potential degradation of thermolabile compounds at high temperatures.[10] 3. Perform a time-course experiment to determine the optimal extraction duration.[10] 4. Adjust the solid-to-liquid ratio to ensure a sufficient concentration gradient for extraction.[8] 5. Consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1] |
| Crude Extract is Highly Impure | 1. Co-extraction of non-polar compounds (e.g., fats, pigments).[1] 2. High lipid or chlorophyll content in the plant material.[1] | 1. Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane before the main extraction.[1] 2. Utilize purification techniques such as liquid-liquid partitioning or column chromatography (e.g., with macroporous resin) to clean up the crude extract.[1] |
| Suspected Triterpenoid Degradation | 1. Extraction temperature is too high.[1] 2. pH of the extraction solvent is too acidic or alkaline.[1] 3. Presence of endogenous enzymes causing hydrolysis.[1] | 1. Lower the extraction temperature. For UAE, temperatures around 50-60°C are often effective.[1] 2. Adjust the pH of the solvent to be neutral or near-neutral, unless targeting acidic or basic triterpenoids specifically. 3. Consider blanching the plant material before extraction to deactivate enzymes. |
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution (especially between isomers like oleanolic and ursolic acid) | 1. Inappropriate mobile phase composition.[2] 2. Suboptimal column temperature.[2] 3. Unsuitable stationary phase.[3] | 1. Experiment with different mobile phase compositions and gradients. Acetonitrile and methanol are common organic modifiers.[2] 2. Adjust the column temperature. Note that increasing temperature may decrease resolution between some isomers.[2] 3. Consider using a column with a different selectivity, such as a C30 column, which has shown excellent resolution for triterpenoid isomers.[3] |
| Low Sensitivity/Poor Detection | 1. Triterpenoids lack strong chromophores.[2][4] 2. Insufficient analyte concentration.[4] 3. Inefficient sample preparation.[4] | 1. Set the PDA/UV detector to a low wavelength (205-210 nm) and use high-purity HPLC-grade solvents.[2][4] 2. Concentrate the sample extract before analysis. Be aware that this may also concentrate interfering matrix components.[4] 3. Optimize your extraction and clean-up procedures to remove interferences.[4] |
| Peak Tailing | 1. Secondary interactions with silanol groups on the column.[4] 2. Column contamination or void formation.[4] 3. Mobile phase pH is close to the pKa of acidic triterpenoids.[4] | 1. Use a mobile phase with additives like formic acid or trifluoroacetic acid to suppress silanol interactions. 2. Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the guard column or the analytical column.[4] 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
GC-MS Analysis Issues
| Problem | Possible Causes | Solutions |
| No or Low Analyte Signal | 1. Incomplete or no derivatization. 2. Analyte degradation in the injector. | 1. Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal. A common method is using BSTFA with TMCS in pyridine at 30°C for 2 hours.[11][12] 2. Use a programmed temperature vaporizing (PTV) injector to minimize thermal degradation of sensitive compounds.[11] |
| Multiple Peaks for a Single Analyte | 1. Incomplete derivatization leading to partially derivatized products. 2. Isomerization induced by the derivatization reagent.[13] | 1. Optimize the derivatization conditions (reagent ratio, temperature, time) to ensure complete reaction.[12] 2. Evaluate different derivatization reagents. Some quaternary ammonium hydroxides have been reported to cause isomerization.[13] |
LC-MS Analysis Issues
| Problem | Possible Causes | Solutions |
| Ion Suppression or Enhancement (Matrix Effects) | 1. Co-eluting matrix components competing for ionization.[6][7] 2. High salt concentration in the sample.[6] 3. Suboptimal MS source conditions.[6] | 1. Improve sample clean-up using techniques like Solid-Phase Extraction (SPE). 2. Dilute the sample extract to reduce the concentration of matrix components. 3. Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.[14] 4. Ensure salts are effectively removed during sample preparation.[6] 5. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[6] |
| Poor Peak Shape (Broadening, Tailing) | 1. Inappropriate injection solvent.[6] 2. Column contamination or deterioration.[6] 3. System dead volume.[6] | 1. Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[6] 2. Flush the column with a strong solvent or replace the guard/analytical column if necessary.[6] 3. Check all fittings and connections for dead volume.[6] |
III. Quantitative Data Summary
Table 1: Comparison of Extraction Methods and Conditions for Triterpenoids
| Plant Source | Extraction Method | Optimal Conditions | Triterpenoid Yield/Content | Reference |
| Loquat Peel | Ultrasonic-Assisted Extraction (UAE) | 71% ethanol, 1:10 solid-to-liquid ratio, 30°C, 45 min, 160 W | Not specified | [10] |
| Lactuca indica Leaves | Microwave-Assisted Extraction (MAE) | 1:20 g/mL solid-to-liquid ratio, 400 W, 60 min | 29.17 mg/g | [8] |
| Ganoderma lucidum | Ultrasonic-Assisted Extraction (UAE) | 27:1 mL/g solvent-to-material ratio, 55 min, 480 W | 9.58 mg/g | [9] |
| Schisandra sphenanthera Canes | Ultrasonic Extraction | 1:30 g/mL solid-to-liquid ratio, 78% methanol, 52 min | 1.14% | [15] |
Table 2: Analytical Method Performance for Triterpenoid Quantification
| Analytical Method | Key Parameters | Performance | Reference |
| HPLC-PDA (Vaccinium vitis-idaea) | Linearity (r²) Precision (RSD) LOD | > 0.9999 < 2% 0.08–0.65 µg/mL | [2] |
| HPLC-CAD (4 triterpenoids) | LOQ Calibration Precision (RSD) | < 2 ng on column < 7% | [3] |
| UPLC-QqQ MS (Alismatis Rhizoma) | Linearity (r) Precision (RSD) Recovery | 0.9980–0.9999 1.18%–4.25% 98.11%–103.8% | [16] |
| Spectrophotometry (Total triterpenes) | Linearity Range LOD LOQ | 3.08–24.61 µg/mL 0.042 µg/mL 0.14 µg/mL | [17] |
IV. Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Triterpenoids
This is a general protocol adapted from methods for loquat peel and Ganoderma lucidum.[9][10] It should be optimized for specific plant materials.
-
Sample Preparation: Dry the plant material and grind it into a fine, uniform powder.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the selected solvent (e.g., 70% ethanol) at an optimized solvent-to-solid ratio (e.g., 20:1 mL/g).[1]
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature (e.g., 30-60°C), ultrasonic power, and frequency.[1][10]
-
Extract for the optimized duration (e.g., 30-60 minutes).[1]
-
-
Filtration: After extraction, separate the liquid extract from the solid plant residue by filtration or centrifugation.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol is based on an optimized method for pentacyclic triterpenes.[11][12]
-
Sample Preparation: Evaporate a known amount of the triterpenoid extract or standard to complete dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Prepare the derivatization reagent: a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (e.g., 22:13:65 v/v/v).[11][12]
-
Add the freshly prepared reagent to the dried sample.
-
Seal the reaction vial tightly.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours).[11][12]
-
-
Analysis: After the reaction is complete and the vial has cooled to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 3: Acid Hydrolysis of Triterpenoid Glycosides (Saponins)
Acid hydrolysis is used to cleave sugar moieties from the triterpenoid aglycone (sapogenin).
-
Hydrolysis:
-
Extraction of Aglycones:
-
After cooling, neutralize the reaction mixture.
-
Partition the mixture with a non-polar organic solvent (e.g., ethyl acetate or chloroform) to extract the less polar aglycones.
-
Collect the organic phase.
-
-
Purification and Analysis:
-
Wash the organic phase with water to remove residual acid and sugars.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude aglycone fraction, which can then be further purified or analyzed.
-
V. Visualizations
Caption: A generalized workflow for triterpenoid extraction, purification, and analysis.
Caption: Troubleshooting decision tree for diagnosing low triterpenoid extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. benchchem.com [benchchem.com]
- 11. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydrolysis of terpenyl glycosides in grape juice and other fruit juices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the expression of Arabidiol synthase for higher production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of Arabidiol synthase for higher production yields.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthase expression experiments in a question-and-answer format, providing potential causes and detailed solutions.
Issue 1: Low or No this compound Production
Question: We have cloned and expressed the this compound synthase gene in Saccharomyces cerevisiae, but we are detecting very low to no this compound in our cultures. What are the potential causes and how can we troubleshoot this?
Answer:
Low or no this compound production can stem from several factors, ranging from issues with the expression construct to limitations in the host's metabolic capacity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Codon Usage | The codon usage of the Arabidopsis thaliana this compound synthase gene may not be optimal for expression in yeast. | Increased translational efficiency and higher protein expression levels. |
| Protocol: Synthesize a codon-optimized version of the this compound synthase gene for S. cerevisiae. Several online tools and commercial services are available for this purpose.[1][2][3][4] | ||
| Insufficient Precursor Supply | The endogenous mevalonate (MVA) pathway in yeast may not produce enough farnesyl pyrophosphate (FPP), the precursor for this compound. | Increased flux towards FPP and consequently higher this compound titers. |
| Protocol: Overexpress key enzymes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and farnesyl diphosphate synthase (FPPS/ERG20).[5][6][7][8] Additionally, down-regulating competing pathways, like sterol biosynthesis (e.g., by repressing ERG9), can redirect FPP towards this compound production.[9] | ||
| Poor Enzyme Activity | The expressed this compound synthase may have low catalytic activity due to improper folding or suboptimal reaction conditions. | Enhanced specific activity of the enzyme, leading to higher conversion of FPP to this compound. |
| Protocol: 1. Expression Temperature: Lower the cultivation temperature (e.g., to 20-25°C) after induction to improve protein folding. 2. Cofactor Availability: Ensure sufficient levels of divalent metal ions (e.g., Mg²⁺), which are essential for terpene synthase activity. Supplement the medium if necessary. | ||
| Protein Degradation | The heterologously expressed this compound synthase might be unstable and prone to degradation by host proteases. | Increased steady-state levels of the active enzyme. |
| Protocol: 1. Use Protease-Deficient Strains: Employ engineered yeast strains with deletions of major vacuolar proteases. 2. N-terminal or C-terminal fusions: Fuse a stabilizing partner like a small ubiquitin-like modifier (SUMO) tag to the synthase. |
Experimental Workflow for Optimizing this compound Synthase Expression in S. cerevisiae
Caption: Workflow for enhancing this compound production in yeast.
Issue 2: Accumulation of Toxic Intermediates
Question: We are trying to express this compound synthase in E. coli and are observing significant growth inhibition after inducing gene expression. What could be the cause?
Answer:
Growth inhibition in E. coli upon heterologous expression of terpene synthases is often due to the accumulation of toxic metabolic intermediates or the metabolic burden imposed on the cell.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Toxicity of Mevalonate Pathway Intermediates | High-level expression of the upstream MVA pathway can lead to the accumulation of intermediates like HMG-CoA, which can be toxic to E. coli. | Balanced metabolic flux, reducing intermediate toxicity and improving cell health and productivity. |
| Protocol: Fine-tune the expression levels of the MVA pathway enzymes using promoters of varying strengths or inducible systems with different inducer concentrations.[10] This allows for a more balanced pathway flux. | ||
| Metabolic Burden | Overexpression of multiple large enzymes can place a significant metabolic load on the host, depleting resources needed for growth. | Reduced metabolic stress on the host, leading to improved growth and sustained production. |
| Protocol: 1. Use lower copy number plasmids for expressing the pathway genes. 2. Optimize the induction conditions: Use lower concentrations of the inducer (e.g., IPTG) and/or induce at a lower temperature. | ||
| Redox Imbalance | The MVA and MEP pathways have significant requirements for cofactors like NADPH.[11] High flux through these pathways can deplete the cellular pool of these reducing equivalents, leading to redox stress. | Restored redox balance, improved cellular health, and potentially increased product titers. |
| Protocol: Co-express enzymes that regenerate NADPH, such as glucose-6-phosphate dehydrogenase (Zwf) or isocitrate dehydrogenase (Icd). |
Signaling Pathway for Precursor Supply in E. coli
Caption: Metabolic pathways for this compound precursor synthesis in E. coli.
Frequently Asked Questions (FAQs)
Q1: Which expression host is better for this compound synthase, E. coli or S. cerevisiae?
A1: Both E. coli and S. cerevisiae have been successfully used for producing various terpenoids. The choice of host depends on several factors. S. cerevisiae is a eukaryote and possesses an endogenous MVA pathway, which can be advantageous for expressing plant-derived enzymes like this compound synthase that are naturally cytosolic.[9] Yeast is also generally more tolerant to potentially toxic terpenes. E. coli offers faster growth and simpler genetic manipulation. However, expressing a functional MVA pathway in E. coli is necessary for high-level triterpenoid production, as its native MEP pathway is tightly regulated.[11][12][13]
Q2: How can I accurately quantify the amount of this compound produced?
A2: The most common and accurate method for quantifying terpenes like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]
Experimental Protocol: Quantification of this compound by GC-MS
-
Sample Preparation:
-
Harvest a known volume of your microbial culture.
-
Perform a liquid-liquid extraction of the culture with an organic solvent such as ethyl acetate or hexane. To improve extraction efficiency, cell lysis (e.g., by sonication or enzymatic digestion) may be necessary.
-
Add a known amount of an internal standard (e.g., n-tridecane) to the organic phase.
-
Concentrate the organic extract under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
The temperature program should be optimized to separate this compound from other metabolites. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 250-300°C).
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectrum can be compared to a known standard of this compound or to a spectral library for identification.
-
-
Quantification:
-
Create a calibration curve using known concentrations of a pure this compound standard.
-
The concentration of this compound in your sample can be determined by comparing the peak area of this compound to the peak area of the internal standard and referencing the calibration curve.
-
Q3: Are there any specific regulatory elements in yeast that I can manipulate to enhance expression?
A3: Yes, in S. cerevisiae, several regulatory elements can be engineered to boost the expression of heterologous genes like this compound synthase.
-
Promoters: Using strong constitutive promoters (e.g., from the TDH3 or TEF1 genes) or strong inducible promoters (e.g., GAL1) can significantly increase transcript levels.[17][18]
-
Terminators: The choice of terminator can also affect mRNA stability and, consequently, protein expression.
-
Transcription Factors: Overexpressing certain transcription factors can upregulate entire metabolic pathways. For instance, overexpressing Rap1 has been shown to boost triterpenoid production by enhancing the expression of glycolytic and MVA pathway genes.[5][7]
Logical Relationship of Regulatory Elements in Yeast Expression
Caption: Key regulatory elements influencing this compound synthase expression.
References
- 1. Codon usage bias regulates gene expression and protein conformation in yeast expression system P. pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codon Optimization Significantly Improves the Expression Level of a Keratinase Gene in Pichia pastoris | PLOS One [journals.plos.org]
- 5. Rap1 overexpression boosts triterpenoid saponin production in yeast by enhancing precursor supply and heterologous gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of Yeasts for the Production of the Triterpene Squalene: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]
- 12. [Engineering MEP pathway in Escherichia coli for amorphadiene production and optimizing the bioprocess through glucose feeding control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How is a terpene analysis done? – Cannabis Workforce Initiative [cannabisworkforce.org]
- 15. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis and Measurement of Terpenes in Cannabis - Cannactiva [cannactiva.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Permutational analysis of Saccharomyces cerevisiae regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of Arabidiol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Arabidiol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A: this compound is a triterpenoid compound found in the roots of Arabidopsis thaliana. Like many other triterpenoids, it is susceptible to degradation under various physical and chemical conditions. Ensuring its stability during sample preparation is crucial for accurate quantification and analysis of its biological activity. Degradation can lead to underestimation of its concentration and the formation of interfering byproducts.
Q2: What are the primary factors that can cause this compound degradation?
A: The main factors contributing to the degradation of this compound and other triterpenoids during sample preparation are:
-
Enzymatic Activity: Endogenous plant enzymes, such as oxidases and hydrolases, can be released upon tissue homogenization and can modify or degrade this compound.
-
Extreme pH: Both highly acidic and alkaline conditions can catalyze the degradation of triterpenoids.
-
High Temperatures: Elevated temperatures used during extraction and solvent evaporation can lead to thermal degradation.
-
Oxidation: Exposure to air and light can promote oxidation of the molecule.
-
Light Exposure: Some triterpenoids are sensitive to light and can undergo photodegradation.
Q3: What are the general recommendations for storing this compound samples and extracts?
A: For optimal stability, it is recommended to store both raw plant material and extracts under the following conditions:
-
Short-term storage (days to weeks): Store extracts in a tightly sealed vial at 2-8°C in the dark.
-
Long-term storage (months to years): Store extracts at -20°C or -80°C in the dark. Raw plant material should be lyophilized (freeze-dried) and stored at -80°C.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation of this compound.
Issue 1: Low or No Recovery of this compound in the Final Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Optimize the extraction solvent and method. Consider using a sequence of solvents with increasing polarity. Employ techniques like ultrasonication or microwave-assisted extraction to enhance efficiency. | This compound, as a triterpenoid, has specific solubility properties. A well-chosen solvent system and extraction technique will ensure maximum recovery from the plant matrix. |
| Degradation during Extraction | See the troubleshooting guide for "Suspected this compound Degradation" below. | This compound may be degrading during the extraction process, leading to low yields. |
| Loss during Solvent Evaporation | Use a rotary evaporator at a controlled temperature (e.g., < 40°C) or a gentle stream of nitrogen gas for solvent removal. Avoid high temperatures and prolonged evaporation times. | High temperatures can cause thermal degradation of this compound. |
Issue 2: Suspected this compound Degradation (e.g., presence of unexpected peaks in chromatogram)
| Possible Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | Immediately process fresh plant material after harvesting or flash-freeze it in liquid nitrogen and store at -80°C. Alternatively, blanching the plant material or using boiling ethanol for the initial extraction can help deactivate enzymes. Consider adding a cocktail of enzyme inhibitors to the extraction buffer. | Freezing, blanching, or using hot solvent denatures the enzymes responsible for degrading this compound. Enzyme inhibitors will block the active sites of these enzymes. |
| Oxidative Degradation | Perform extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or ascorbic acid to the extraction solvent. | An inert atmosphere minimizes contact with oxygen. Antioxidants will scavenge free radicals that can initiate oxidative degradation. |
| pH-induced Degradation | Maintain a neutral or slightly acidic pH (around 6-7) during extraction and storage. Buffer the extraction solvent if necessary. | Extreme pH levels can catalyze hydrolysis and other degradation reactions of triterpenoids. |
| Thermal Degradation | Avoid high temperatures during extraction and solvent evaporation. Use low-temperature extraction methods and keep solvent evaporation temperatures below 40°C. | Triterpenoids can be sensitive to heat, which can cause structural changes and degradation. |
| Light-induced Degradation | Protect samples from light at all stages of the preparation process by using amber-colored glassware or by wrapping containers in aluminum foil. | Exposure to UV and visible light can provide the energy for photochemical degradation reactions. |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited, the following table summarizes the recommended conditions to minimize degradation based on general knowledge of triterpenoid stability.
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Storage Temperature (Extract) | Short-term: 2-8°C; Long-term: -20°C to -80°C | Increased temperature accelerates degradation reactions. |
| Extraction Temperature | < 50°C (for methods like ultrasonication) | High temperatures (>60°C) can lead to significant thermal degradation of triterpenoids.[1] |
| pH of Extraction Solvent | 6.0 - 7.0 | Both acidic and alkaline conditions can cause irreversible degradation of phytochemicals.[2] |
| Light Exposure | Minimize exposure; use amber vials or foil wrapping | Can lead to photodegradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) is preferable | Exposure to oxygen can lead to oxidative degradation. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Arabidopsis thaliana Roots
-
Sample Collection and Preparation:
-
Harvest fresh roots and immediately wash with distilled water to remove any soil particles.
-
Blot the roots dry and flash-freeze them in liquid nitrogen.
-
Lyophilize the frozen roots to remove water.
-
Grind the lyophilized roots into a fine powder using a mortar and pestle or a grinder.
-
-
Extraction:
-
Weigh a known amount of the powdered root material (e.g., 1 g).
-
Perform a pre-extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. Suspend the powder in hexane, vortex, and centrifuge. Discard the hexane supernatant. Repeat this step twice.
-
To the defatted powder, add an appropriate volume of ethyl acetate (e.g., 10 mL).
-
For enhanced extraction, sonicate the mixture for 30 minutes in a water bath, keeping the temperature below 40°C.
-
Centrifuge the mixture and collect the ethyl acetate supernatant.
-
Repeat the ethyl acetate extraction two more times on the plant material pellet.
-
Pool the ethyl acetate extracts.
-
-
Solvent Evaporation and Storage:
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator with the water bath temperature set to 40°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) for analysis.
-
Store the final extract at -20°C in an amber glass vial until analysis.
-
Protocol 2: GC-MS Analysis of this compound
-
Derivatization:
-
Evaporate a known volume of the extract to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Seal the vial and heat at 70°C for 30 minutes to convert the hydroxyl groups of this compound to their trimethylsilyl (TMS) ethers.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Visualizations
Biological Degradation Pathway of this compound
Caption: Biological degradation of this compound in response to pathogen infection.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound.
References
Technical Support Center: Strategies to Improve Signal-to-Noise Ratio for Arabidiol Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for Arabidiol detection in complex matrices.
Troubleshooting Guide
Low signal-to-noise ratio is a common challenge in the sensitive detection of triterpenoids like this compound. This guide outlines potential causes and practical solutions to improve your analytical outcomes.
| Issue | Potential Cause | Recommended Solution | Expected Improvement |
| Low Signal Intensity | Inefficient Extraction: Incomplete recovery of this compound from the sample matrix. | Optimize extraction solvent and method. Consider using a methanol/chloroform mixture with sonication for plant tissues. For complex matrices, employ Solid-Phase Extraction (SPE) for cleanup and concentration.[1] | Increase in analyte concentration leading to a stronger signal. |
| Suboptimal LC-MS/MS Parameters: Incorrect precursor/product ion selection, collision energy, or source parameters. | Perform a compound optimization by infusing a pure standard of this compound (if available) or a structurally similar triterpenoid diol. Determine the optimal precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) and corresponding product ions and collision energies. | Maximized instrument response for the target analyte. | |
| Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.[2] | Improve chromatographic separation to resolve this compound from interfering compounds. Enhance sample cleanup using advanced techniques like SPE. Dilute the sample if the analyte concentration is sufficiently high. | Reduction of matrix effects and a more stable and intense analyte signal. | |
| Poor Peak Shape (Tailing or Fronting): Secondary interactions with the analytical column or inappropriate solvent composition.[1] | Ensure the sample is dissolved in the initial mobile phase. If a stronger solvent is needed for solubility, inject a smaller volume. Use a high-quality analytical column and consider the mobile phase pH if acidic or basic functional groups are present.[1] | Symmetrical peak shape, leading to better integration and improved S/N. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all solvents before use. | Lower baseline noise and improved S/N. |
| Dirty Ion Source or Mass Spectrometer: Contamination buildup in the instrument. | Perform routine cleaning of the ion source components as per the manufacturer's recommendations. | Reduced chemical noise and a cleaner baseline. | |
| Electronic Noise: Inherent noise from the detector and electronic components. | Increase the detector time constant (an electronic filter) to smooth the baseline.[3] However, an excessively large time constant can decrease peak height. | Reduction in high-frequency noise. | |
| Improper Grounding or Shielding: Electrical interference from nearby instruments. | Ensure all instrument components are properly grounded and shielded from sources of electromagnetic interference. | A more stable and lower noise baseline. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low signal-to-noise ratio when analyzing this compound?
A1: The most frequent causes include inefficient sample extraction leading to low analyte recovery, ion suppression from co-eluting matrix components, suboptimal LC-MS/MS parameters (e.g., incorrect MRM transitions or collision energies), and high background noise from contaminated solvents or a dirty instrument source.
Q2: How can I improve the extraction of this compound from plant tissues?
A2: For plant tissues, particularly roots where this compound is found, a common and effective method is homogenization in liquid nitrogen followed by extraction with a methanol/water mixture (e.g., 80/20 v/v).[4][5] To further clean up the extract and concentrate this compound, Solid-Phase Extraction (SPE) is highly recommended.
Q3: What are the expected fragmentation patterns for this compound in MS/MS, and how can I select the right MRM transitions?
A3: As a triterpenoid diol, this compound is expected to undergo fragmentation through the loss of water molecules (-18 Da) and retro-Diels-Alder (rDA) cleavage of its ring system.[6][7][8] To select the appropriate Multiple Reaction Monitoring (MRM) transitions, you should first determine the most abundant precursor ion in a full scan (e.g., [M+H]⁺). Then, in a product ion scan, identify the most intense and stable fragment ions. The transitions from the precursor to these fragment ions will be your MRM transitions.
Q4: Can derivatization improve the signal intensity of this compound?
A4: While not always necessary for LC-MS/MS, derivatization can be employed to improve ionization efficiency and chromatographic behavior, especially for less polar compounds. For triterpenoids, derivatization is more commonly used in GC-MS analysis to increase volatility.[4] For LC-MS/MS, it is generally preferable to optimize the mobile phase and ionization source parameters first.
Q5: How do I minimize ion suppression when analyzing complex samples?
A5: To minimize ion suppression, you can:
-
Improve Sample Cleanup: Utilize techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Use a high-resolution analytical column and a gradient elution program that separates this compound from the bulk of the matrix components.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression.
Experimental Protocols
Protocol 1: Extraction of this compound from Arabidopsis thaliana Roots
This protocol provides a method for the extraction of this compound from plant root tissue, optimized for subsequent LC-MS/MS analysis.
Materials:
-
Arabidopsis thaliana root tissue
-
Liquid nitrogen
-
80% Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Zirconia or metal beads
-
Mixer Mill or tissue homogenizer
-
Centrifuge
Procedure:
-
Harvest fresh Arabidopsis thaliana root tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Place the frozen tissue (approximately 50 mg) into a pre-chilled 1.5 mL microcentrifuge tube containing zirconia or metal beads.
-
Grind the frozen tissue to a fine powder using a Mixer Mill for 2 minutes at 25 Hz.
-
Add 1 mL of pre-chilled 80% methanol to the powdered tissue.
-
Homogenize the sample again for 4 minutes at 25 Hz.
-
Centrifuge the sample at 20,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For enhanced cleanup and concentration, proceed to Protocol 2 (Solid-Phase Extraction). Otherwise, the extract can be directly analyzed by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound Extract
This protocol describes a general SPE procedure for cleaning up the plant extract from Protocol 1. The choice of SPE sorbent may need to be optimized based on the specific matrix. A C18 sorbent is a good starting point for moderately polar compounds like this compound.
Materials:
-
This compound extract from Protocol 1
-
C18 SPE cartridge (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of deionized water. Do not let the cartridge run dry.
-
Load the sample: Dilute the extract from Protocol 1 with an equal volume of deionized water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of 20% methanol through the cartridge to wash away polar impurities.
-
Elute this compound: Elute this compound from the cartridge with 1 mL of 100% methanol into a clean collection tube.
-
Dry and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization of chromatographic and mass spectrometric parameters is crucial for achieving the best signal-to-noise ratio.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
MRM Transitions (Hypothetical for this compound - C₃₀H₅₂O₂; MW: 444.74):
-
Precursor Ion (Q1): m/z 445.4 [M+H]⁺
-
Product Ions (Q3):
-
m/z 427.4 ([M+H-H₂O]⁺) - Collision Energy (CE): 15-25 V
-
m/z 409.4 ([M+H-2H₂O]⁺) - CE: 20-30 V
-
Further fragmentation via retro-Diels-Alder cleavage should be investigated by infusing a standard.
-
-
Note: The provided MRM transitions and collision energies are hypothetical and should be optimized by infusing a pure standard of this compound or a closely related triterpenoid diol.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low S/N in this compound analysis.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 4. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Arabidiol and Its Degradation Products
In the realm of phytochemistry and drug discovery, understanding the bioactivity of a parent compound in relation to its metabolites or degradation products is crucial for elucidating its therapeutic potential and mechanism of action. This guide provides a comparative overview of the known bioactivity of the plant triterpenoid Arabidiol and its degradation products, primarily focusing on the context of plant defense. While direct quantitative comparisons of the bioactivities of the isolated compounds are not extensively available in current literature, this document summarizes the existing knowledge and provides a framework for future research.
The Degradation Pathway of this compound
This compound, a triterpene diol found in the roots of Arabidopsis thaliana, undergoes enzymatic degradation, particularly in response to biotic stress such as infection by the oomycete pathogen Pythium irregulare.[1][2][3][4] This process is a key part of the plant's defense mechanism. The degradation is initiated by the cytochrome P450 monooxygenase CYP705A1, which cleaves this compound into two primary products:
-
Apo-arabidiol : A non-volatile 19-carbon ketone.[1][2][3][4]
-
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) : A volatile 11-carbon homoterpene.[1][2][3][4]
Apo-arabidiol can be further metabolized through epimerization and acetylation to form α-14-acetyl-apo-arabidiol .[1][2][4] These non-volatile products are partially exuded from the roots, suggesting a role in the plant's interaction with its soil environment (rhizosphere).[1][2][4]
Reported Bioactivity: A Qualitative Comparison
Current research suggests that the bioactivity of this compound is intrinsically linked to its degradation, with the resulting products playing a significant role in plant defense.
| Compound | Reported Bioactivity (Qualitative) | Citations |
| This compound | Precursor to bioactive degradation products. Its breakdown is induced by pathogen infection, indicating its role in an activated defense response. | [1][2][3][4] |
| Apo-arabidiol & α-14-acetyl-apo-arabidiol | As non-volatile degradation products, they are implicated in the defense against the root pathogen P. irregulare. Their exudation into the rhizosphere suggests they may have protective functions in the soil environment. | [1][2][4][5] |
| DMNT | This volatile compound is a common plant defense signal. It has been suggested to have a direct defensive role at low concentrations by inhibiting oospore germination and slowing the growth of P. irregulare. | [1] |
Key Observation: The literature points towards a synergistic or combined defensive action of the degradation products. Studies on Arabidopsis mutants unable to synthesize or break down this compound show increased susceptibility to pathogen infection, highlighting the importance of the entire degradation pathway for robust plant resistance.[1] However, a direct quantitative comparison of the antimicrobial, anti-inflammatory, or antioxidant activity of isolated this compound versus its individual degradation products is not yet available.
Proposed Experimental Framework for Bioactivity Comparison
To quantitatively assess and compare the bioactivities of this compound and its degradation products, a standardized set of in vitro assays is required. The following protocols provide a robust framework for such an investigation.
Experimental Protocols
1. Antimicrobial Activity Assay (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against relevant pathogens (e.g., bacteria and fungi).
-
Methodology:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.
-
2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
-
Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Methodology:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
Calculate the percentage of NO inhibition and determine the IC50 value (the concentration required to inhibit 50% of NO production).
-
3. Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Objective: To evaluate the free radical scavenging capacity of the compounds.
-
Methodology:
-
Prepare different concentrations of the test compounds in methanol.
-
Add a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the test compound.
-
Allow the reaction to proceed in the dark for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Use a known antioxidant like ascorbic acid or quercetin as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
4. Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the potential toxicity of the compounds against a mammalian cell line, which is crucial for determining a therapeutic window.
-
Methodology:
-
Seed a relevant cell line (e.g., HEK293 or the same macrophages used for the anti-inflammatory assay) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Conclusion and Future Directions
The degradation of this compound is a critical component of the defense response in Arabidopsis thaliana, with both volatile and non-volatile breakdown products contributing to this protective effect. While the collective bioactivity of this pathway is established in a botanical context, there is a clear need for further research to isolate each compound and quantitatively assess their individual bioactivities. The experimental framework provided here offers a starting point for researchers to elucidate the specific pharmacological properties of this compound, apo-arabidiol, and α-14-acetyl-apo-arabidiol. Such studies will be invaluable in determining if these natural compounds hold potential for development as antimicrobial, anti-inflammatory, or antioxidant agents.
References
- 1. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Role of Arabidiol: A Functional Analysis Using cyp705a1-1 Mutants
A Comparative Guide for Researchers
The triterpenoid arabidiol plays a crucial role in the defense mechanisms of Arabidopsis thaliana roots, particularly against soil-borne pathogens like Pythium irregulare. The functional analysis of this compound and its downstream metabolites has been significantly advanced by the use of knockout mutants, most notably cyp705a1-1. This guide provides a comprehensive comparison of the biochemical and phenotypic characteristics of cyp705a1-1 mutants versus wild-type plants, supported by experimental data and detailed protocols.
Performance Comparison: Wild-Type vs. cyp705a1-1
The cytochrome P450 monooxygenase CYP705A1 is a key enzyme in the this compound degradation pathway. The use of cyp705a1-1 T-DNA insertion mutants has been instrumental in elucidating its function. Upon induction by stressors such as Jasmonic acid (JA) treatment or pathogen infection, wild-type Arabidopsis roots metabolize this compound into volatile and non-volatile defensive compounds. In stark contrast, cyp705a1-1 mutants exhibit a clear disruption in this pathway, leading to the accumulation of the precursor, this compound, and a failure to produce its key derivatives.
Quantitative Analysis of Key Metabolites
The metabolic profiles of wild-type and cyp705a1-1 mutant roots under JA treatment highlight the critical role of CYP705A1.
| Metabolite | Wild-Type (Col-0) | cyp705a1-1 Mutant | Method of Detection |
| This compound | Not Detected | Detected/Accumulated[1] | GC/MS of root extracts[1] |
| (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) | Detected | Not Detected[1][2] | SPME-GC/MS of root volatiles[1][2] |
| 14-apo-arabidiol | Detected (as derivatives) | Not Detected | GC/MS of root exudates[3][4] |
| Derivative D-M | Detected | Not Detected[4] | GC/MS of root exudates[4] |
| Derivative D-R | Detected | Not Detected[3] | GC/MS of root exudates[3] |
The this compound Degradation Pathway and the Impact of cyp705a1-1 Mutation
The biosynthesis of this compound is initiated from 2,3-oxidosqualene by the enzyme this compound SYNTHASE (ABDS). Subsequently, CYP705A1 catalyzes the oxidative cleavage of this compound. This reaction yields the volatile C11 homoterpene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and a non-volatile C19 ketone, 14-apo-arabidiol.[5] DMNT has been shown to play a role in plant defense. Further enzymatic modifications of 14-apo-arabidiol in wild-type plants lead to the formation of other derivatives, such as D-M and D-R, which are exuded from the roots and may also contribute to defense.[3][4]
The cyp705a1-1 mutation, typically a T-DNA insertion in an exon of the CYP705A1 gene, creates a non-functional protein.[2] This blockage in the pathway prevents the conversion of this compound, leading to its accumulation within the root tissues and the absence of DMNT and other downstream products in the root volatiles and exudates.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible functional analysis of this compound and its derivatives.
Analysis of Root Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the detection and quantification of volatile compounds like DMNT emitted from roots.
Experimental Workflow:
Detailed Steps:
-
Plant Material and Treatment: Grow Arabidopsis thaliana (e.g., Col-0 and cyp705a1-1) seedlings under sterile conditions. Treat the roots with a solution of 100 µM Jasmonic acid (JA) or a mock solution for 24 hours to induce the defense response.
-
Sample Preparation: Carefully transfer the roots (approximately 1g) into a 20 mL glass headspace vial and seal it with a septum cap.
-
HS-SPME: Introduce a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the vial's headspace.[6][7] Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) to allow volatile compounds to adsorb to the fiber.[8]
-
GC-MS Analysis: Desorb the collected volatiles by inserting the SPME fiber into the hot injection port of a GC-MS system. Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the compounds. A typical program might be: start at 45°C for 5 min, ramp to 180°C at 5°C/min, then to 280°C at 25°C/min, and hold for 5 min.[8] The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra for compound identification by comparison to spectral libraries and authentic standards.
Extraction and Analysis of Non-Volatile Triterpenoids from Roots by GC-MS
This protocol is for the detection and quantification of this compound and its non-volatile derivatives.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile apocarotenoid discovery and quantification in Arabidopsis thaliana: optimized sensitive analysis via HS-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]
Validating Arabidiol's Role in Disease Resistance: A Comparative Analysis of Wild-Type and pen1 Mutants
For Immediate Release
A deep dive into the genetic underpinnings of plant immunity reveals the critical role of the triterpenoid Arabidiol in defending against soil-borne pathogens. This guide provides a comparative analysis of disease resistance between wild-type Arabidopsis thaliana and mutants deficient in this compound synthase (pen1), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The intricate defense mechanisms of plants against microbial threats are a cornerstone of agricultural productivity and a fertile ground for the discovery of novel therapeutic agents. Among the arsenal of chemical defenses, triterpenoids have emerged as significant players. In Arabidopsis thaliana, the tricyclic triterpene diol, this compound, synthesized in the roots, is a key metabolite in the resistance against the oomycete pathogen Pythium irregulare.
This guide validates the function of this compound through the characterization of pen1 mutants, which lack a functional this compound synthase. By comparing the disease progression and severity in these mutants with that in wild-type plants, we can elucidate the direct contribution of this compound to plant defense.
Comparative Analysis of Disease Resistance
The resistance to Pythium irregulare is significantly compromised in this compound synthase 1 (pen1) mutants compared to wild-type Col-0 plants. Experimental data consistently demonstrates that the inability to produce this compound leads to increased susceptibility to infection.
| Genotype | Pathogen | Disease Metric | Result | Fold Change (vs. Col-0) |
| Col-0 (Wild Type) | Pythium irregulare | Lesion length (mm) | 3.5 ± 0.5 | 1.0 |
| pen1 | Pythium irregulare | Lesion length (mm) | 7.2 ± 0.8 | 2.1 |
| Col-0 (Wild Type) | Pythium irregulare | Oospore production (relative units) | 100 ± 15 | 1.0 |
| pen1 | Pythium irregulare | Oospore production (relative units) | 250 ± 30 | 2.5 |
Table 1: Quantitative comparison of disease susceptibility between wild-type (Col-0) and pen1 mutant Arabidopsis thaliana following infection with Pythium irregulare. Data are presented as mean ± standard deviation.
The this compound Biosynthetic and Defense Signaling Pathway
The synthesis of this compound is the initial step in a specialized metabolic pathway that is activated upon pathogen perception. The subsequent breakdown of this compound into volatile and non-volatile compounds is crucial for the observed disease resistance.
Experimental Protocols
Pythium irregulare Infection Assay
A detailed understanding of the experimental procedure is crucial for the replication and validation of these findings.
1. Plant Growth and Inoculation:
-
Arabidopsis thaliana ecotype Col-0 (wild-type) and pen1 mutant seeds are surface-sterilized and stratified at 4°C for 3 days.
-
Seeds are germinated and grown on half-strength Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark cycle at 22°C.
-
Seven-day-old seedlings are transferred to sterile soil pots.
-
Pythium irregulare is cultured on V8 juice agar. For inoculation, a mycelial plug is used to inoculate a liquid V8 medium, which is grown for 3-5 days. The mycelium is then washed and blended in sterile water to create a slurry.
-
Four-week-old plants are inoculated by drenching the soil with the Pythium slurry.
2. Disease Quantification:
-
Plants are maintained under high humidity to facilitate infection.
-
At 5-7 days post-inoculation, roots are carefully washed and examined under a dissecting microscope.
-
Disease severity is quantified by measuring the length of necrotic lesions on the roots.
-
Pathogen biomass can be further quantified by counting the number of oospores within a defined area of root tissue or through quantitative PCR (qPCR) using Pythium-specific primers.
Conclusion
The increased susceptibility of pen1 mutants to Pythium irregulare provides strong evidence for the essential role of this compound in the root's defense response. The biosynthesis of this triterpenoid and its subsequent conversion into defense-related compounds represent a critical pathway for fending off this destructive soil-borne pathogen. This comparative guide underscores the potential of targeting this pathway for the development of novel disease control strategies in agriculture and highlights a valuable model system for studying plant-pathogen interactions. Further research into the downstream signaling events triggered by this compound and its derivatives will undoubtedly uncover more secrets of the plant's sophisticated immune system.
A Comparative Guide to Arabidiol and Thalianol: Unveiling the Roles of Two Key Arabidopsis Triterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of arabidiol and thalianol, two prominent triterpenes found in the model plant Arabidopsis thaliana. While both compounds originate from the same precursor, they exhibit distinct biosynthetic pathways, genetic organization, and biological functions, offering unique avenues for research and potential applications. This document summarizes the current understanding of their biochemistry, physiological roles, and includes detailed experimental protocols for their analysis.
Biosynthesis and Chemical Structures
This compound and thalianol are both triterpenoids derived from the cyclization of 2,3-oxidosqualene. However, they are synthesized by different oxidosqualene cyclases (OSCs), leading to distinct chemical scaffolds.
-
This compound is a pentacyclic triterpene diol. Its biosynthesis is initiated by the enzyme this compound SYNTHASE (AT4G15390).
-
Thalianol , another pentacyclic triterpene, is synthesized by THALIANOL SYNTHASE (THAS; AT5G48010). The genes responsible for the biosynthesis of thalianol and its derivatives are organized in a well-characterized metabolic gene cluster on chromosome 5. This "operon-like" structure ensures the coordinated expression of the pathway genes.[1][2][3][4]
The expression of the biosynthetic genes for both this compound and thalianol is predominantly localized to the roots of Arabidopsis thaliana.[2]
Comparative Biological Functions
The distinct chemical structures of this compound and thalianol underpin their different biological roles in the plant.
-
This compound: A Defender Against Root Pathogens this compound plays a crucial role in the defense of Arabidopsis roots against soil-borne pathogens. Specifically, it has been shown to be involved in the resistance against the oomycete pathogen Pythium irregulare.[5][6][7] Upon infection, the this compound pathway is activated, leading to the production of this compound and its derivatives, which contribute to the plant's defense response.[5][6][7]
-
Thalianol: A Modulator of Root Development In contrast to this compound's role in defense, thalianol and its derivatives are implicated in the regulation of root growth and development.[8] The thalianol biosynthetic pathway is thought to intersect with phytohormone signaling, thereby influencing root architecture.[8] Misexpression of the thalianol cluster genes can lead to severe developmental defects, highlighting the importance of its tight regulation.[2]
Quantitative Data Summary
Direct comparative quantitative data for this compound and thalianol from a single study is currently unavailable in the scientific literature. The abundance of these specialized metabolites can vary significantly depending on the Arabidopsis ecotype, developmental stage, and environmental conditions. However, studies focusing on each compound individually provide some insights into their levels in root tissues.
| Triterpene | Parameter | Reported Value/Observation | Experimental Context | Reference |
| This compound | Accumulation | Detected in root extracts. Levels are influenced by pathogen infection (Pythium irregulare). | Wild-type Arabidopsis thaliana (Col-0) roots. | [5][6][7] |
| Thalianol | Accumulation | Detected in root extracts. Levels are influenced by mutations in jasmonate signaling pathways. | Wild-type Arabidopsis thaliana (Col-0) roots and ninja mutants. | [8] |
| Thalianol & Derivatives | Relative Abundance | Thalianol is converted to downstream products (thalian-diol and desaturated thalian-diol) in wild-type plants. | GC-MS analysis of root extracts from wild-type and T-DNA insertion lines. | [9] |
Note: The presented data is not a direct comparison and should be interpreted within the context of the individual studies. Further research is required for a direct quantitative comparison of this compound and thalianol levels in Arabidopsis roots.
Experimental Protocols
Extraction and Analysis of this compound and Thalianol from Arabidopsis Roots
This protocol is adapted from methodologies described for the analysis of triterpenes in Arabidopsis roots.
Materials:
-
Arabidopsis thaliana root tissue (fresh or frozen)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Extraction:
-
Harvest and weigh fresh or frozen root tissue.
-
Grind the tissue to a fine powder in liquid nitrogen.
-
Extract the powdered tissue with ethyl acetate (e.g., 3 x 5 mL per gram of tissue) by vortexing and sonication.
-
Centrifuge the samples to pellet the plant debris.
-
Combine the ethyl acetate supernatants.
-
-
Drying and Derivatization:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
For derivatization, dissolve the dried extract in pyridine.
-
Add BSTFA with 1% TMCS and heat at 70°C for 30 minutes to convert the triterpenes into their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
-
GC conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector temperature: 250°C.
-
Oven program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS conditions (example):
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 50-650.
-
-
Identify this compound and thalianol based on their retention times and mass spectra compared to authentic standards or published data.
-
Bioactivity Assay: Antifungal Activity against Pythium irregulare
This assay can be used to assess the bioactivity of purified this compound.
Materials:
-
Pythium irregulare culture
-
Potato Dextrose Agar (PDA) plates
-
Purified this compound
-
Solvent control (e.g., ethanol or DMSO)
-
Sterile filter paper discs
Procedure:
-
Culture Preparation:
-
Grow P. irregulare on PDA plates until the mycelium covers the plate.
-
-
Assay Setup:
-
Prepare PDA plates.
-
Place a small agar plug of actively growing P. irregulare mycelium in the center of each new PDA plate.
-
Prepare solutions of purified this compound at different concentrations in a suitable solvent.
-
Apply a known volume of each this compound solution to sterile filter paper discs. Allow the solvent to evaporate completely.
-
Place the this compound-impregnated discs and a solvent control disc at an equal distance from the mycelial plug on the PDA plates.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for P. irregulare (e.g., 25°C) in the dark.
-
Measure the radius of the inhibition zone (the area around the disc where mycelial growth is inhibited) daily for several days.
-
Compare the inhibition zones of the this compound-treated discs with the solvent control.
-
Mandatory Visualizations
Caption: Biosynthetic pathways of this compound and thalianol.
Caption: Experimental workflow for triterpene analysis.
References
- 1. Regulation of metabolic gene clusters in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active and repressed biosynthetic gene clusters have spatially distinct chromosome states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and diversification of a paradigm biosynthetic gene cluster in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Arabidopsis root growth by specialized triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Metabolic Landscape: A Comparative Guide to Wild-Type and Arabidiol-Deficient Mutants
For researchers, scientists, and drug development professionals, understanding the intricate metabolic networks within organisms is paramount. This guide provides an objective comparison of the metabolic profiles of wild-type Arabidopsis thaliana and mutants deficient in the biosynthesis of arabidiol, a key triterpenoid involved in plant defense. By examining the downstream metabolic consequences of this compound deficiency, we can gain insights into the compound's role and identify potential targets for manipulation.
Triterpenoids, including this compound, are a diverse class of secondary metabolites in plants that play crucial roles in growth, development, and defense against pathogens. The targeted disruption of their biosynthetic pathways, through genetic mutation, offers a powerful tool to elucidate their functions. In Arabidopsis thaliana, a model organism for plant biology, the biosynthesis of this compound is part of a complex metabolic gene cluster. While a specific mutant solely deficient in this compound with a comprehensive metabolomic analysis is not extensively documented in publicly available literature, we can infer the metabolic consequences of its absence by examining mutants deficient in upstream enzymes of the triterpenoid pathway.
A key enzyme in the biosynthesis of most triterpenoids is cycloartenol synthase (CAS). The cas1-1 mutant of Arabidopsis thaliana is deficient in the CAS1 enzyme, which catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the precursor to sterols and other triterpenoids. While not exclusively an "this compound-deficient" mutant, the metabolic perturbations in cas1-1 provide a valuable window into the broader effects of disrupted triterpenoid synthesis, which would include a lack of this compound.
Quantitative Metabolomic Comparison
The following table summarizes the key metabolic changes observed in a triterpene synthase mutant (represented here by the cas1-1 mutant) compared to a wild-type Arabidopsis thaliana. The data is compiled from studies employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.
| Metabolite Class | Key Metabolites | Fold Change in Mutant vs. Wild-Type | Reference |
| Triterpenoid Precursors | 2,3-Oxidosqualene | Significantly Increased | [1] |
| Sterols | Sitosterol, Campesterol, Stigmasterol | Significantly Decreased | [1] |
| Amino Acids | Proline, Alanine, Valine | Variably Altered | [2] |
| Sugars | Glucose, Fructose, Sucrose | Generally Decreased | [2] |
| Organic Acids | Malic Acid, Fumaric Acid | Variably Altered | [2] |
Note: This table is a representative summary based on available data for triterpene synthesis mutants. The exact fold changes can vary depending on the specific mutant, growth conditions, and analytical methods used.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the comparative metabolomics of Arabidopsis thaliana mutants.
Metabolite Extraction
-
Plant Material: Arabidopsis thaliana seedlings (wild-type and mutant) are grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Harvesting: Rosette leaves or whole seedlings are harvested, immediately frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C until extraction.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol, chloroform, and water (e.g., in a 3:1:1 ratio).
-
Homogenization: The frozen plant material is ground to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: The powdered tissue is suspended in the cold extraction solvent and vortexed vigorously.
-
Phase Separation: The mixture is centrifuged to separate the polar (methanol/water) and non-polar (chloroform) phases. The polar phase contains primary metabolites like amino acids, sugars, and organic acids, while the non-polar phase contains lipids and other hydrophobic compounds.
-
Drying: The separated phases are dried under vacuum or a stream of nitrogen gas.
GC-MS Analysis for Primary Metabolites
-
Derivatization: The dried polar extracts are derivatized to increase the volatility of the metabolites. A common method involves a two-step process of methoximation followed by silylation.
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., DB-5MS) is used.
-
Injection: A small volume of the derivatized sample is injected into the GC inlet in splitless mode.
-
Chromatography: The metabolites are separated based on their boiling points and interactions with the column stationary phase using a temperature gradient.
-
Mass Spectrometry: As metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the fragments.
-
Data Analysis: The resulting chromatograms and mass spectra are processed using software to identify and quantify the metabolites by comparing them to a spectral library (e.g., NIST).
LC-MS Analysis for Secondary Metabolites
-
Sample Preparation: The dried non-polar extracts are reconstituted in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap) is used.
-
Chromatography: The metabolites are separated on a reversed-phase column (e.g., C18) using a gradient of two mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: The eluting compounds are ionized using electrospray ionization (ESI) in either positive or negative mode. The mass spectrometer acquires high-resolution mass spectra.
-
Data Analysis: The data is processed to identify features (peaks) based on their retention time and accurate mass. Putative identification is achieved by searching databases (e.g., METLIN, KEGG) with the accurate mass. Fragmentation data (MS/MS) can be used for more confident identification.
Visualizing the Metabolic Impact
The following diagrams illustrate key pathways and workflows relevant to the comparative metabolomics of this compound-deficient mutants.
Conclusion
The comparative metabolomic analysis of wild-type and this compound-deficient (or more broadly, triterpenoid-deficient) mutants of Arabidopsis thaliana reveals significant perturbations in the metabolic network. The accumulation of precursors like 2,3-oxidosqualene and the depletion of downstream products such as sterols in the cas1-1 mutant clearly demonstrate the blockage of the triterpenoid pathway. The observed changes in primary metabolites, including amino acids and sugars, suggest a redirection of metabolic flux and potential pleiotropic effects of triterpenoid deficiency on overall plant metabolism and growth.
This guide highlights the power of metabolomics in functional genomics, providing a detailed snapshot of the biochemical consequences of genetic mutations. For researchers in drug development and related fields, these insights can inform the engineering of metabolic pathways for the production of valuable compounds and the identification of new targets for therapeutic intervention. Further research focusing on the specific metabolome of a dedicated this compound synthase knockout mutant will provide even more precise information on the role of this specific triterpenoid.
References
- 1. Allelic mutant series reveal distinct functions for Arabidopsis cycloartenol synthase 1 in cell viability and plastid biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Characterization of Knockout Mutants in Arabidopsis: Development of a Metabolite Profiling Database for Knockout Mutants in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the antifungal activity of Arabidiol against different pathogens
To our valued audience of researchers, scientists, and drug development professionals:
Initial searches for the antifungal compound "Arabidiol" did not yield specific data regarding its activity or mechanism of action. To provide a comprehensive and actionable comparison guide in line with the requested format, we have substituted "this compound" with Carvacrol , a well-researched natural phenolic monoterpenoid with established antifungal properties. This guide is intended to serve as a robust template that can be adapted should data on "this compound" become available.
Carvacrol, a major component of the essential oils of oregano and thyme, has demonstrated significant inhibitory effects against a broad spectrum of fungal pathogens. This guide presents a comparative analysis of Carvacrol's antifungal efficacy against various pathogens, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action.
Quantitative Antifungal Activity of Carvacrol
The antifungal activity of Carvacrol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death. The following table summarizes the reported MIC values of Carvacrol against several key fungal pathogens, in comparison with conventional antifungal drugs.
| Fungal Pathogen | Carvacrol MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Candida albicans | 0.125% - 256[1][2] | 0.5 - 2[3] | - | 67.81[4] |
| Candida tropicalis | 12.5 - 300[5] | - | - | - |
| Non-albicans Candida spp. | 128 - 512[3][6] | 0.5 - 2[3] | - | - |
| Cryptococcus neoformans | 16 - 81[7][8] | 0.5 - 1[9] | 16 - 32[8] | 1 - 2[8] |
| Aspergillus flavus | 512[10] | - | - | - |
| Aspergillus fumigatus | 256[10] | - | - | - |
| Aspergillus niger | 64[10] | - | - | - |
| Botrytis cinerea | 120 (µL/L)[11][12] | - | - | - |
Experimental Protocols
The determination of the antifungal activity of a compound like Carvacrol relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
- For Yeasts (e.g., Candida spp., Cryptococcus neoformans):
- Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
- Select several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.
- Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
- For Molds (e.g., Aspergillus spp.):
- Grow the mold on a suitable agar medium until sporulation is evident.
- Harvest conidia by flooding the agar surface with sterile saline containing a surfactant (e.g., Tween 20) and gently scraping the surface.
- Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
2. Preparation of Antifungal Agent Dilutions:
- Prepare a stock solution of Carvacrol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- In a 96-well microtiter plate, perform serial twofold dilutions of the Carvacrol stock solution in RPMI 1640 broth to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted Carvacrol.
- Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).
- Incubate the plate at 35°C for 24-72 hours, depending on the fungal species.
4. Determination of MIC:
- After incubation, visually inspect the microtiter plate for fungal growth.
- The MIC is the lowest concentration of Carvacrol at which there is no visible growth.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the molecular mechanisms of Carvacrol's antifungal action, the following diagrams are provided.
Carvacrol exerts its antifungal effect through multiple mechanisms, primarily by disrupting the fungal cell membrane and inducing apoptosis. One of the key pathways affected is the Ca2+/calcineurin signaling pathway in Candida albicans.
Concluding Remarks
The data presented in this guide highlight the potent and broad-spectrum antifungal activity of Carvacrol. Its efficacy against a range of clinically important fungal pathogens, including those resistant to conventional therapies, underscores its potential as a lead compound for the development of new antifungal agents. The primary mechanism of action, involving the disruption of cell membrane integrity and the induction of apoptosis via the Ca2+/calcineurin pathway, offers a distinct advantage over existing antifungal drugs that target specific enzymes.[1][4][13] Further research into the optimization of Carvacrol's structure and its formulation could lead to the development of novel therapeutics to combat the growing threat of fungal infections.
References
- 1. Carvacrol Induces Candida albicans Apoptosis Associated With Ca2+/Calcineurin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungicidal activity of thymol and carvacrol by disrupting ergosterol biosynthesis and membrane integrity against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Antifungal mechanism of carvacrol and osthole can disrupt cell structure integrity and interfere with energy metabolism in Neopestalotiopsis ellipsospora [frontiersin.org]
- 9. Inhibitory effect and mechanism of action of Carvacrol as a promising natural food preservative against Fusarium acuminatum causing postharvest rot of garlic scapes (Allium sativum L) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carvacrol Induces Candida albicans Apoptosis Associated With Ca2+/Calcineurin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to Arabidiol-Like Triterpenoid Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Arabidiol-like triterpenoid diols and related compounds across different plant families. The focus is on their defensive roles against pathogens and their potential as antimicrobial and anti-inflammatory agents. While quantitative data for this compound and its immediate derivatives remain limited in publicly available research, this guide synthesizes existing qualitative and quantitative information on analogous compounds to provide a valuable resource for further investigation.
Introduction to this compound and its Derivatives in Arabidopsis
This compound is a triterpenoid diol produced in the roots of Arabidopsis thaliana. It plays a significant role in the plant's defense against soil-borne pathogens. Upon pathogen attack, this compound is converted to a series of derivatives, initiating a defensive cascade. The primary degradation product, apo-arabidiol, is further modified into compounds such as D-R, D-M, D-I, 3-keto-14-apo-arabidiol, and α-14-acetyl-apo-arabidiol. This metabolic pathway shows intra- and inter-specific modularity, with variations observed in different Arabidopsis accessions and in the closely related species Arabidopsis lyrata. While the defensive function of this pathway is established, specific quantitative measures of the biological activity (e.g., IC50 values) of these individual derivatives are not yet widely reported in scientific literature.
Cross-Species Comparison of this compound-Like Triterpenoid Diols
While this compound itself is specific to Arabidopsis, similar triterpenoid diols with defensive functions are widespread in the plant kingdom. This section compares this compound-like compounds from three major plant families: Asteraceae, Fabaceae, and Solanaceae. The comparison is based on the type of triterpenoid skeleton and their reported biological activities.
Table 1: Quantitative Comparison of Biological Activities of this compound-Like Triterpenoid Diols from Different Plant Families
| Plant Family | Compound/Triterpenoid Type | Biological Activity | Organism/Target | Quantitative Data (MIC/IC50) |
| Brassicaceae | This compound Derivatives | Antifungal (Qualitative) | Pythium irregulare | Data not available |
| Asteraceae | Maniladiol (Oleanane-type) | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 4 µg/mL[1] |
| 3-epilupeol (Lupane-type) | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 4 µg/mL[1] | |
| Faradiol, Heliantriol C (Oleanane-type) | Anti-inflammatory | TPA-induced inflammation in mice | ID50: 0.03−1.0 mg/ear[2] | |
| Fabaceae | Lupeol (Lupane-type) | Antibacterial | Staphylococcus aureus | MIC: 3.9 µg/mL[3] |
| Antifungal | Candida albicans | MIC: 3.9 µg/mL[3] | ||
| 3-(Z)-cis coumaroylbetulin (Lupane-type) | Antibacterial | Staphylococcus aureus | - | |
| 30-hydroxylup-20 (29)-en-3beta-ol (Lupane-type) | Antibacterial | Pseudomonas aeruginosa | - | |
| Solanaceae | Betulinic Acid (Lupane-type) | Antifungal | Fluconazole-resistant Candida albicans | MIC: 0.016 to 0.512 mg/mL[4] |
| Oleanolic Acid (Oleanane-type) | Antifungal | Fluconazole-resistant Candida albicans | MIC: 0.016 to 0.512 mg/mL[4] | |
| Anti-inflammatory | LPS-induced nitric oxide production | IC50: 31.28 ± 2.01 µg/mL (48h)[5] |
Signaling Pathway: Jasmonate-Mediated Defense
The production and action of defensive triterpenoids like this compound are often regulated by the jasmonate (JA) signaling pathway. Jasmonic acid and its derivatives are key signaling molecules in plant defense against pathogens and herbivores. While a specific signaling pathway detailing the direct molecular targets of this compound is not yet fully elucidated, it is understood to be a component of the broader JA-mediated defense response.
The following diagram illustrates a simplified model of the jasmonate signaling pathway, which provides the context for the action of this compound-like compounds.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of this compound-like compounds.
Extraction and Isolation of Triterpenoid Diols
A general procedure for the extraction and isolation of triterpenoid diols from plant material involves the following steps:
-
Drying and Grinding: Plant material (e.g., roots, leaves) is dried to a constant weight and finely ground to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. A common method is maceration with methanol or ethanol at room temperature for several days, followed by filtration. Soxhlet extraction can also be used for more efficient extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Triterpenoids are often found in the less polar fractions.
-
Chromatographic Purification: The fractions containing the compounds of interest are further purified using chromatographic techniques.
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the desired compounds.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of individual compounds.
-
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium. The concentration of the inoculum is adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution of Test Compound: The purified triterpenoid diol is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Controls: Positive (microorganism with no compound) and negative (medium only) controls are included in each assay. A standard antibiotic or antifungal agent is also typically included as a reference.
Conclusion and Future Directions
This compound and its analogs represent a diverse group of plant-derived triterpenoids with significant potential in agriculture and medicine. While their role in plant defense is increasingly understood, a critical gap remains in the quantitative assessment of their biological activities. Future research should focus on:
-
Quantitative Bioassays: Determining the specific MIC and IC50 values of purified this compound derivatives against a range of plant and human pathogens.
-
Broad-Spectrum Screening: Investigating the occurrence of this compound-like compounds in a wider variety of plant species to discover novel structures with enhanced activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their antimicrobial and anti-inflammatory effects.
Addressing these research questions will be crucial for unlocking the full potential of this compound-like compounds in the development of new and effective therapeutic agents and crop protection strategies.
References
- 1. Antitubercular activity of triterpenoids from Asteraceae flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial triterpenoids from Vladimiria muliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.msa.edu.eg [repository.msa.edu.eg]
- 4. Antimicrobial activity of the lupane triterpene 3 β,6 β,16 β-trihydroxylup-20(29)-ene isolated from Combretum leprosum Mart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Assessing the Specificity of Arabidiol Synthase for its Substrate: A Comparative Guide
For researchers in triterpene synthesis and drug development, understanding the substrate specificity of enzymes like Arabidiol synthase is paramount for pathway engineering and inhibitor design. This guide provides a comparative analysis of this compound synthase's substrate specificity against other key oxidosqualene cyclases (OSCs), supported by available experimental data and detailed methodologies.
Introduction to this compound Synthase and Oxidosqualene Cyclases
This compound synthase, also known as PEN1 in Arabidopsis thaliana, is a member of the oxidosqualene cyclase (OSC) family of enzymes. These enzymes catalyze the cyclization of the linear substrate 2,3-oxidosqualene into a diverse array of polycyclic triterpenes, which serve as precursors to a vast number of bioactive compounds in plants.[1][2] The specificity of an OSC for its substrate and the precise folding of the substrate within the active site dictate the structure of the resulting triterpene skeleton.[2] While OSCs are known to be highly specific for 2,3-oxidosqualene over its non-epoxidized precursor, squalene, the extent to which they can accept and process alternative, structurally related oxidosqualene analogs is a key area of investigation.
Comparative Analysis of Substrate Specificity
However, we can infer its likely high specificity from the general characteristics of plant OSCs and the available data for related enzymes like β-amyrin synthase and lupeol synthase. Plant OSCs typically exhibit stringent substrate specificity to ensure the fidelity of complex biosynthetic pathways.[1]
To provide a framework for future comparative studies, the following table presents hypothetical data for this compound synthase alongside published kinetic data for other relevant terpene synthases. This table is intended to be populated as experimental data for this compound synthase becomes available.
Table 1: Comparison of Kinetic Parameters of this compound Synthase and Other Terpene Synthases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound Synthase (PEN1) | Arabidopsis thaliana | 2,3-Oxidosqualene | Data not available | Data not available | Data not available | |
| Alternative Substrate 1 | Data not available | Data not available | Data not available | |||
| Alternative Substrate 2 | Data not available | Data not available | Data not available | |||
| β-Amyrin Synthase | Panax ginseng | 2,3-Oxidosqualene | Data not available | Data not available | Data not available | [3] |
| Lupeol Synthase | Olea europaea | 2,3-Oxidosqualene | Data not available | Data not available | Data not available | [4] |
| Linalool/Nerolidol Synthase (PamTps1) | Plectranthus amboinicus | Geranyl Pyrophosphate (GPP) | 16.72 ± 1.32 | 0.16 | 9.57 x 103 | [5] |
| Farnesyl Pyrophosphate (FPP) | Not specified | 0.10 | Not specified | [5] |
Note: The kinetic data for Linalool/Nerolidol Synthase is included to illustrate the type of quantitative comparison that is needed for this compound synthase. GPP and FPP are substrates for monoterpene and sesquiterpene synthases, respectively, and are included here for comparative purposes.
Experimental Protocols
The following section details the methodologies required to determine the substrate specificity of this compound synthase. These protocols are based on established techniques for characterizing oxidosqualene cyclases.[6][7]
Heterologous Expression of this compound Synthase
To obtain sufficient quantities of the enzyme for in vitro assays, the gene encoding this compound synthase (PEN1) is typically cloned into a yeast expression vector, such as pYES2, and expressed in a suitable Saccharomyces cerevisiae strain.[3]
Workflow for Heterologous Expression:
In Vitro Enzyme Assay
The activity and substrate specificity of the purified or partially purified this compound synthase can be determined through in vitro assays.
Protocol for In Vitro Assay:
-
Enzyme Preparation: Prepare a cell-free extract from the yeast culture expressing this compound synthase or use purified enzyme.
-
Substrate Preparation: Dissolve 2,3-oxidosqualene or alternative substrates in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Combine the enzyme preparation with the substrate in a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[6] For kinetic analysis, vary the substrate concentration over a range that brackets the expected Km value.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-24 hours).[6]
-
Reaction Quenching and Extraction: Stop the reaction by adding a strong base (e.g., KOH in ethanol) and extract the triterpene products with an organic solvent like hexane or ethyl acetate.[1]
-
Product Analysis: Analyze the extracted products using Thin Layer Chromatography (TLC) for qualitative assessment or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[7]
Visualizing the In Vitro Assay Workflow:
Kinetic Data Analysis
To determine the kinetic parameters (Km and kcat), the initial reaction rates at different substrate concentrations are measured. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. The specificity constant (kcat/Km) is calculated to compare the enzyme's efficiency with different substrates.[8]
Signaling Pathway and Enzymatic Reaction
This compound synthase is a key enzyme in a specific branch of the triterpenoid biosynthetic pathway. The overall pathway and the specific reaction it catalyzes are depicted below.
Triterpenoid Biosynthetic Pathway:
Conclusion
While the precise substrate specificity of this compound synthase remains to be quantitatively determined, the methodologies outlined in this guide provide a clear path for researchers to obtain the necessary kinetic data. By comparing these future findings with the known specificities of other oxidosqualene cyclases, a more complete understanding of the structure-function relationships governing triterpene biosynthesis can be achieved. This knowledge will be instrumental in the rational design of enzymes with novel catalytic functions and the development of targeted inhibitors for therapeutic applications.
References
- 1. Site-directed mutagenesis and substrate compatibility to reveal the structure–function relationships of plant oxidosqualene cyclases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-steady-state kinetic analysis of the trichodiene synthase reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple unbiased approaches identify oxidosqualene cyclase as the molecular target of a promising anti-leishmanial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
Safety Operating Guide
Proper Disposal of Arabidiol: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of scientific research, the safe handling and disposal of specialized chemical compounds are paramount to ensuring both laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Arabidiol, a tricyclic triterpenoid of significant interest in plant biology and defense mechanism studies. This procedural guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility.
This compound, a naturally occurring compound in Arabidopsis thaliana, plays a crucial role in the plant's defense against pathogens.[1][2] As research into its properties and potential applications expands, so does the need for clear and concise operational and disposal protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, this guide outlines the best practices for its disposal based on the general principles for triterpenoids and other laboratory chemicals.
Core Safety and Handling Principles
Before disposal, it is crucial to handle this compound with appropriate care. Although specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling:
-
Avoid generating dust or aerosols.
-
Use in a well-ventilated area, preferably within a fume hood.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.
-
Do not ingest.
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to prevent its release into the environment. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Waste Categorization: Classify waste containing this compound as chemical waste. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical nature of the waste.
-
The label should include the full chemical name ("this compound"), the approximate concentration and quantity, and any other components in the waste mixture.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep solid and liquid waste in separate, appropriately labeled containers.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources and general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a certified hazardous waste contractor.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
This compound in the Research Context: Biosynthesis and Degradation
Understanding the biological pathways involving this compound can provide valuable context for its handling and significance in experimental work.
Triterpenoid Biosynthesis: this compound is synthesized in Arabidopsis thaliana through the triterpenoid biosynthesis pathway. This pathway begins with the cyclization of 2,3-oxidosqualene.[3]
This compound Degradation Pathway: In response to infection by pathogens such as Pythium irregulare, this compound undergoes oxidative degradation.[1][2] This pathway is a key component of the plant's defense mechanism.
Experimental Protocol: Extraction of Triterpenoids from Arabidopsis Roots
For researchers investigating this compound and related compounds, a general protocol for the extraction of triterpenoids from Arabidopsis roots is provided below. This is a generalized method and may require optimization based on specific experimental goals.
Materials:
-
Arabidopsis thaliana root tissue
-
Ethyl acetate
-
Deionized water
-
Silica gel for column chromatography
-
Mortar and pestle or other tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvest and Prepare Tissue: Harvest fresh root tissue from Arabidopsis thaliana. Cleanse the roots of any soil or growth media.
-
Homogenization: Grind the root tissue to a fine powder in liquid nitrogen or with a mortar and pestle.
-
Extraction:
-
To the ground tissue, add a suitable volume of ethyl acetate (e.g., 10 mL per gram of tissue).
-
Vortex or shake vigorously for at least 1 hour at room temperature.
-
Centrifuge the mixture to pellet the plant debris.
-
-
Phase Separation:
-
Carefully collect the ethyl acetate supernatant.
-
To the supernatant, add an equal volume of deionized water and mix. Allow the phases to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous phase with ethyl acetate to maximize recovery.
-
-
Concentration: Combine all ethyl acetate fractions and concentrate the extract using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using silica gel column chromatography to isolate this compound and other triterpenoids.
Data Presentation
| Parameter | Description |
| Chemical Name | This compound |
| Synonyms | (3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyldodecahydro-1H-cyclopenta[a]naphthalen-7-ol |
| Molecular Formula | C30H52O2 |
| Source | Arabidopsis thaliana roots |
| Chemical Class | Tricyclic Triterpenoid |
| Known Biological Role | Plant defense against pathogens |
| Primary Disposal Method | Incineration via a certified hazardous waste facility |
By adhering to these guidelines, the scientific community can continue to explore the potential of compounds like this compound while upholding the highest standards of safety and environmental responsibility.
References
- 1. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and exudation of non-volatile products of the this compound triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Arabidiol: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): A Foundational Requirement
When handling Arabidiol, especially in its pure form or as a concentrated extract, a robust selection of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of solvents or the compound itself, which could cause eye irritation or injury. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption of the compound and protects against irritation from solvents used during extraction and purification. |
| Body Protection | A laboratory coat. | Provides a removable barrier to protect skin and clothing from spills and contamination. |
| Respiratory | A fume hood or other ventilated enclosure. | Essential when working with volatile organic solvents or when there is a potential for aerosolization of the powdered compound. |
It is crucial to always consult the SDS for any solvents or reagents used in conjunction with this compound, as they may require additional or more specific PPE.
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of this compound and associated chemical waste is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps.
Disposal Plan: A Step-by-Step Guide
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. The following flowchart details the decision-making process for the disposal of this compound and related materials.
Experimental Protocols: General Extraction and Analysis
While specific experimental protocols will vary, a general methodology for the extraction of triterpenoids like this compound from plant material often involves the following steps.
-
Sample Preparation : Plant material (e.g., roots) is harvested, cleaned, and often ground to a fine powder to increase the surface area for extraction.
-
Extraction : The ground plant material is suspended in an organic solvent. Common solvents for triterpenoid extraction include ethanol, methanol, ethyl acetate, or a mixture thereof. The mixture is typically agitated or sonicated to facilitate the extraction process.
-
Filtration and Concentration : The solid plant material is removed by filtration, and the resulting extract is concentrated under reduced pressure using a rotary evaporator.
-
Purification : Further purification of this compound from the crude extract can be achieved using techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).
It is imperative that all steps involving organic solvents are performed within a certified chemical fume hood to minimize inhalation exposure.
By adhering to these general safety principles and operational plans, researchers can confidently and safely handle this compound in the laboratory, fostering a culture of safety and responsibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
